molecular formula C20H20Cl2N6O3 B1250415 MRS3558

MRS3558

Katalognummer: B1250415
Molekulargewicht: 463.3 g/mol
InChI-Schlüssel: GAYWHRPOIWFKIF-DDDALXFXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MRS3558, also known as this compound, is a useful research compound. Its molecular formula is C20H20Cl2N6O3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H20Cl2N6O3

Molekulargewicht

463.3 g/mol

IUPAC-Name

(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C20H20Cl2N6O3/c1-23-18(31)20-6-11(20)13(14(29)15(20)30)28-8-25-12-16(26-19(22)27-17(12)28)24-7-9-3-2-4-10(21)5-9/h2-5,8,11,13-15,29-30H,6-7H2,1H3,(H,23,31)(H,24,26,27)/t11-,13-,14+,15+,20+/m1/s1

InChI-Schlüssel

GAYWHRPOIWFKIF-DDDALXFXSA-N

Isomerische SMILES

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)Cl

Kanonische SMILES

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)Cl

Synonyme

4-(2-chloro-6-(3-chlorobenzylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo(3.1.0)hexane-1-carboxamide
MRS 3558
MRS-3558
MRS3558

Herkunft des Produkts

United States

Foundational & Exploratory

The Mechanism of Action of Selective P2Y14 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target, particularly in the context of inflammation and immune responses. Its endogenous agonists are UDP-sugars, such as UDP-glucose, which are released from cells under stress or during cell damage, acting as "danger signals". Understanding the mechanism by which antagonists inhibit this receptor is crucial for the development of novel therapeutics.

While the specific compound MRS3558 was requested, public scientific literature does not contain characterization data for a molecule with this designation. However, extensive research has been published on a potent, high-affinity, and highly selective P2Y14 receptor antagonist known as PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid). PPTN belongs to a class of 4,7-disubstituted 2-naphthoic acid derivatives and its mechanism of action is considered representative for selective antagonists at this receptor.[1][2] This guide will focus on the well-characterized actions of PPTN to provide an in-depth overview of the core antagonistic mechanism at the P2Y14 receptor.

Core Mechanism of Action: Competitive Antagonism

The P2Y14 receptor is canonically coupled to the Gi/o family of heterotrimeric G proteins.[3] Activation of the receptor by an agonist like UDP-glucose leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

PPTN functions as a competitive antagonist at the P2Y14 receptor.[1][2] This means it binds to the same site on the receptor as the endogenous agonist (the orthosteric site) but does not activate it. By occupying the binding site, PPTN prevents UDP-glucose from binding and initiating the downstream signaling cascade. The result is a blockade of the agonist-induced inhibition of adenylyl cyclase, thereby maintaining normal or forskolin-stimulated intracellular cAMP levels.[1] Schild analysis of PPTN's effect on UDP-glucose-mediated inhibition of adenylyl cyclase confirmed this competitive mechanism.[1][2]

Quantitative Data: Affinity and Potency

The pharmacological activity of PPTN has been quantified in various assays, demonstrating its high affinity and potency for the human P2Y14 receptor. These values are critical for comparing antagonist candidates and for designing in vitro and in vivo experiments.

ParameterValueCell SystemAssay TypeReference
KB 434 pMP2Y14-expressing C6 glioma cellsAdenylyl Cyclase Inhibition (Schild)[1]
IC50 ~1 nMDifferentiated HL-60 cellsChemotaxis (vs. 10 µM UDP-glucose)[4]
IC50 ~4 nMDifferentiated HL-60 cellsChemotaxis (vs. 100 µM UDP-glucose)[4]
  • KB (Antagonist Equilibrium Dissociation Constant): This value, derived from Schild analysis, represents the concentration of antagonist required to shift the agonist concentration-response curve by a factor of two. A lower KB indicates higher antagonist affinity.

  • IC50 (Half Maximal Inhibitory Concentration): This value represents the concentration of antagonist required to inhibit a specific biological response (like chemotaxis) by 50%.

Notably, PPTN is highly selective for the P2Y14 receptor. At a concentration of 1 µM, it shows no significant agonist or antagonist activity at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13.[1][4]

Signaling Pathway and Antagonist Intervention

The following diagram illustrates the P2Y14 receptor signaling cascade and the point of intervention by a competitive antagonist like PPTN.

P2Y14_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular P2Y14R P2Y14 Receptor Gi Gi Protein (αβγ) P2Y14R->Gi Activation G_alpha Gαi Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Antagonist PPTN (Antagonist) Antagonist->P2Y14R Blocks G_alpha->AC Inhibition ATP ATP ATP->AC Downstream Downstream Effects (e.g., ↓ MAPK, ↑ RhoA) cAMP->Downstream Regulation

P2Y14R signaling and antagonist mechanism.

Experimental Protocols

The characterization of a P2Y14 antagonist like PPTN involves multiple key experiments to determine its affinity, mechanism, and functional effect.

Adenylyl Cyclase (AC) Inhibition Assay

This functional assay directly measures the primary signaling output of the Gi-coupled P2Y14 receptor.

  • Objective: To determine the ability of an antagonist to block agonist-induced inhibition of cAMP production.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the human P2Y14 receptor (e.g., C6 glioma cells).

    • Stimulation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., PPTN) for a defined period (e.g., 15-30 minutes).

    • AC Activation: Add a direct adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. Simultaneously, add the P2Y14 agonist (e.g., UDP-glucose) at various concentrations to generate a dose-response curve.

    • Lysis and Quantification: After incubation, lyse the cells and quantify the intracellular cAMP levels. This is typically done using a competitive binding assay with a labeled cAMP tracer, such as a radioimmunoassay (RIA) using [³H]cAMP or a fluorescence/luminescence-based ELISA.

    • Data Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve with no change in the maximum response is indicative of competitive antagonism. The data can be further analyzed using a Schild plot to calculate the KB value.[1][2]

Neutrophil Chemotaxis Assay

This assay provides a physiologically relevant measure of the antagonist's ability to block a key immune function mediated by P2Y14 activation.

  • Objective: To assess the antagonist's efficacy in preventing the directed migration of immune cells toward an agonist chemoattractant.

  • Methodology:

    • Cell Preparation: Isolate human neutrophils from fresh blood or use a suitable cell line that expresses P2Y14 upon differentiation (e.g., HL-60 promyelocytic leukemia cells).[4]

    • Assay Setup: Use a Boyden chamber or a similar multi-well migration plate (e.g., Transwell) with a porous membrane separating an upper and a lower chamber.

    • Loading: Place the P2Y14 agonist (UDP-glucose) in the lower chamber to create a chemoattractant gradient. Place the prepared neutrophils, pre-incubated with the antagonist (PPTN) or vehicle control, in the upper chamber.

    • Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 1-2 hours) at 37°C.

    • Quantification: Quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by lysing the cells in the lower chamber and measuring a cellular marker (e.g., a fluorescent dye like Calcein-AM) or by direct cell counting via microscopy or flow cytometry.

    • Data Analysis: Compare the number of migrated cells in the antagonist-treated groups to the vehicle control. Calculate the IC50 value for the inhibition of chemotaxis. A negative control (no agonist) and a positive control using a different chemoattractant (e.g., fMetLeuPhe) should be included to confirm the specificity of the antagonist's action.[1]

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel P2Y14 receptor antagonist.

Workflow cluster_discovery Discovery & Primary Screening cluster_characterization In Vitro Characterization cluster_validation Functional Validation cluster_invivo In Vivo Evaluation HTS High-Throughput Screen (e.g., Calcium Mobilization in Gαqi-coupled cells) Hit Identify Initial 'Hits' HTS->Hit AC_Assay Functional Assay: Adenylyl Cyclase Inhibition Hit->AC_Assay Lead Compound Schild Determine Mechanism & Affinity (Schild Analysis for KB) AC_Assay->Schild Selectivity Selectivity Screening (Test against other P2Y receptors) AC_Assay->Selectivity Chemotaxis Physiological Assay: Neutrophil Chemotaxis Schild->Chemotaxis Confirm in relevant cell type IC50 Determine Functional Potency (IC50) Chemotaxis->IC50 Animal Disease Models (e.g., Asthma, Pain, Kidney Injury) IC50->Animal Proceed with potent & selective lead

Workflow for P2Y14R antagonist characterization.

Conclusion

The mechanism of action for selective P2Y14 receptor antagonists, exemplified by the well-characterized molecule PPTN, is centered on competitive inhibition at the orthosteric agonist binding site. This blockade prevents the Gi-mediated inhibition of adenylyl cyclase and subsequent downstream cellular responses, such as neutrophil chemotaxis. A systematic approach utilizing functional biochemical and cell-based assays is essential for quantifying the affinity, potency, and physiological efficacy of these compounds, paving the way for their development as potential therapeutics for a range of inflammatory diseases.

References

An In-depth Technical Guide to Selective P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of selective antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in a range of inflammatory and immune responses. The activation of the P2Y14 receptor by endogenous ligands, primarily UDP-sugars such as UDP-glucose, initiates a cascade of intracellular events that contribute to various pathological conditions.[1] Consequently, the development of potent and selective P2Y14 receptor antagonists is a critical area of research for novel therapeutics. This document details the pharmacology of these antagonists, presents key experimental protocols for their characterization, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts of P2Y14 Receptor Antagonism

The P2Y14 receptor is a member of the P2Y receptor family and is preferentially coupled to the Gi/o family of G proteins.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, P2Y14 receptor signaling can engage other pathways, including the mitogen-activated protein kinase (MAPK) cascade and the Rho/Rho kinase pathway, which is involved in cytoskeletal rearrangement and cell migration.[3][4]

Selective P2Y14 receptor antagonists are molecules that bind to the receptor but do not elicit a biological response. Instead, they block the binding of endogenous agonists, thereby inhibiting the downstream signaling pathways. The most well-characterized class of selective P2Y14 receptor antagonists is derived from a 4,7-disubstituted 2-naphthoic acid scaffold.[5]

Quantitative Data on Selective P2Y14 Receptor Antagonists

The potency and selectivity of P2Y14 receptor antagonists are determined through various in vitro assays. The data for the prototypical antagonist, 4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalene-carboxylic acid (PPTN), and its analogs are summarized below.

CompoundAssay TypeCell LineAgonistPotency (IC50/Kb)SelectivityReference
PPTN Adenylyl Cyclase InhibitionP2Y14-C6 GliomaUDP-glucoseKB: 434 pMHighly selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 receptors at 1 µM[6][7]
PPTN Chemotaxis AssayDifferentiated HL-60UDP-glucose (10 µM)IC50: ~1 nMNot applicable[6]
PPTN Chemotaxis AssayDifferentiated HL-60UDP-glucose (100 µM)IC50: ~4 nMNot applicable[6]
Compound 38 UDP-competitive bindingNot SpecifiedUDP8 nMNot Specified[5]
MRS4174 (AF488-labeled) Fluorescent Antagonist BindingCHO-hP2Y14RNot ApplicableKi: 80 pMNot Specified[8]
N-acetyl PPTN (Compound 4) Neuropathic Pain Model (in vivo)MouseNot Applicable10 µmol/kg (i.p.)Not Applicable[9]

Key Experimental Protocols

The characterization of selective P2Y14 receptor antagonists relies on a suite of robust and reproducible experimental assays. Detailed methodologies for the most critical of these are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the P2Y14 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation : Membranes are prepared from HEK293 or CHO cells stably expressing the human P2Y14 receptor.

  • Radioligand : [3H]UDP is a commonly used radioligand for the P2Y14 receptor.[10]

  • Assay Buffer : A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Procedure :

    • Incubate cell membranes with a fixed concentration of [3H]UDP and varying concentrations of the unlabeled antagonist.

    • Incubations are typically carried out for 60 minutes at room temperature.[10]

    • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., using a cell harvester).[11]

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : The IC50 value, the concentration of antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

  • Cell Line : C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6) are a suitable model system.[12]

  • Procedure :

    • Seed P2Y14-C6 cells in 24-well plates.

    • Pre-incubate the cells with varying concentrations of the antagonist in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[12]

    • Stimulate adenylyl cyclase with forskolin and activate the P2Y14 receptor with an agonist such as UDP-glucose.[4]

    • Incubate for 15 minutes at 37°C.[13]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis : Generate concentration-response curves for the agonist in the presence and absence of the antagonist. A rightward shift in the agonist concentration-response curve indicates competitive antagonism. The KB (dissociation constant of the antagonist) can be determined using a Schild analysis.[7]

Calcium Mobilization Assay

This assay is used to assess the effect of antagonists on agonist-induced intracellular calcium release, typically in cells co-expressing the P2Y14 receptor and a promiscuous Gα subunit like Gαqi5 to couple the Gi-linked receptor to the Gq pathway.

  • Cell Line : HEK293 cells co-expressing the P2Y14 receptor and Gαqi5.[10]

  • Calcium Indicator Dye : Use a calcium-sensitive fluorescent dye such as Fluo-4 AM.

  • Procedure :

    • Load the cells with the calcium indicator dye.

    • Pre-incubate the cells with the antagonist.

    • Stimulate the cells with a P2Y14 receptor agonist (e.g., UDP-glucose).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[14]

  • Data Analysis : The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and an IC50 value can be calculated.

Chemotaxis Assay

This functional assay evaluates the ability of an antagonist to block the agonist-induced migration of immune cells.

  • Cell Types : Differentiated HL-60 cells (a human promyelocytic leukemia cell line) or freshly isolated human neutrophils are commonly used.[12][15]

  • Apparatus : A Boyden chamber or a similar transwell migration system with a porous membrane is used.[12]

  • Procedure :

    • Place the cells in the upper chamber of the transwell.

    • Add the chemoattractant (e.g., UDP-glucose) to the lower chamber.

    • Add the antagonist to the upper chamber with the cells.

    • Incubate for a sufficient time to allow cell migration (e.g., 2 hours).[4]

    • Quantify the number of migrated cells in the lower chamber, for example, by using a fluorescent dye and measuring fluorescence.

  • Data Analysis : The IC50 value for the inhibition of chemotaxis is determined from the concentration-response curve of the antagonist.

Visualizations: Pathways and Processes

P2Y14 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the P2Y14 receptor.

P2Y14_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist UDP-glucose (Agonist) Agonist->P2Y14R Antagonist PPTN (Antagonist) Antagonist->P2Y14R ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Inhibition of Inflammation) cAMP->Downstream

Caption: P2Y14 receptor signaling cascade initiated by agonist binding.

Experimental Workflow for P2Y14 Receptor Antagonist Screening

This diagram outlines a typical workflow for identifying and characterizing novel P2Y14 receptor antagonists.

Antagonist_Screening_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Potency cluster_selectivity Selectivity Profiling cluster_functional Functional Characterization cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit Initial Hits HTS->Hit Potency Dose-Response Assays (e.g., Adenylyl Cyclase Inhibition) Confirmed_Hit Confirmed Hits Potency->Confirmed_Hit Selectivity Counter-screening against other P2Y Receptors Selective_Hit Selective Hits Selectivity->Selective_Hit Functional Cell-based Functional Assays (e.g., Chemotaxis Assay) Lead_Candidate Lead Candidate Functional->Lead_Candidate InVivo Animal Models of Disease (e.g., Inflammation, Pain) Start Compound Library Start->HTS Hit->Potency Confirmed_Hit->Selectivity Selective_Hit->Functional Lead_Candidate->InVivo

Caption: A generalized workflow for the discovery and development of P2Y14 receptor antagonists.

Structure-Activity Relationship (SAR) of 2-Naphthoic Acid Analogs

This diagram illustrates the key structural modifications and their impact on the activity of the 4,7-disubstituted 2-naphthoic acid scaffold.

SAR_Diagram cluster_scaffold Core Scaffold: 4,7-Disubstituted 2-Naphthoic Acid cluster_R1 Modifications at R1 (Piperidine Moiety) cluster_R2 Modifications at R2 (Aryl Group) cluster_core Core Modifications Scaffold Scaffold_Text R1 and R2 are key modification points R1_Potency N-acetylation: Maintains or improves potency R2_Potency Electron-withdrawing groups: Enhance potency and improve pharmacokinetics Core_Carboxylate Carboxylate group: Essential for activity R1_Functionalization Attachment of fluorophores: Can be tolerated, creating useful probes R2_Bioisosteres Bioisosteric replacements (e.g., thiophene): Can be favorable Core_Naphthalene Naphthalene core: Can be replaced with other heterocycles

Caption: Key structure-activity relationships for the 2-naphthoic acid class of P2Y14R antagonists.

References

The P2Y6 Receptor Antagonist MRS3558: A Technical Guide for Studying Immune Cell Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of MRS3558, a selective antagonist of the P2Y6 receptor, as a tool for investigating the complex mechanisms of immune cell trafficking. The P2Y6 receptor, activated by the nucleotide uridine diphosphate (UDP), has emerged as a significant player in modulating inflammatory responses and guiding the movement of various immune cells. Understanding the role of this receptor and the effects of its antagonism with this compound is crucial for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases.

Core Concepts: The P2Y6 Receptor in Immune Cell Migration

The P2Y6 receptor is a G protein-coupled receptor (GPCR) expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and lymphocytes. Its activation by UDP, often released at sites of tissue injury and inflammation, triggers downstream signaling cascades that influence cell adhesion, chemotaxis, and transmigration across endothelial barriers.

Mechanism of Action of this compound

This compound acts as a selective antagonist at the P2Y6 receptor, effectively blocking the binding of its endogenous ligand, UDP. This inhibition prevents the initiation of the downstream signaling pathways that are crucial for P2Y6-mediated immune cell trafficking. While the precise, direct inhibitory concentrations for migration are still being extensively researched, studies have demonstrated the efficacy of this compound and the closely related compound MRS2578 in modulating immune cell responses.

Quantitative Data on the Effects of this compound/MRS2578 on Immune Cell Trafficking

The following tables summarize the available quantitative and qualitative data on the effects of this compound and its widely used analog, MRS2578, on the trafficking of various immune cell populations.

Table 1: Effect of MRS2578 on Neutrophil Migration

Assay TypeCell TypeChemoattractantMRS2578 ConcentrationObserved EffectCitation
Transendothelial MigrationHuman NeutrophilsLipopolysaccharide (LPS)10 µMMinor, statistically insignificant effect on migration.[1]
Chemotaxis (Transwell)Human NeutrophilsInterleukin-8 (IL-8)10 µMUnaffected migration.[2]
Migration and NET formationHuman NeutrophilsMonosodium Urate (MSU) CrystalsNot specifiedRepressed neutrophil migration and blocked NET formation.

Table 2: Effect of MRS2578 on Monocyte/Macrophage Trafficking

Assay TypeCell TypeStimulusMRS2578 TreatmentObserved Effect on TraffickingCitation
In vivo Abdominal Aortic Aneurysm ModelMurine MacrophagesAngiotensin IIIn vivo administrationSignificantly increased infiltration of macrophages.
IL-8 Secretion (indirect effect on neutrophil migration)Human MonocytesTLR1/2 agonistNot specifiedMarkedly diminished IL-8 secretion.

Note: The finding of increased macrophage infiltration in the in vivo model with MRS2578 treatment suggests a complex role for the P2Y6 receptor in different inflammatory contexts, which may involve indirect effects or the influence of other signaling pathways in the tissue microenvironment.

Signaling Pathways

The activation of the P2Y6 receptor initiates a cascade of intracellular events that ultimately regulate the migratory machinery of immune cells. The primary signaling pathways involved are the Gαq/Ca2+/PKCα and Gα13/ROCK pathways.[3]

P2Y6 Receptor Signaling Pathway

P2Y6_Signaling UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Gq Gαq P2Y6->Gq G13 Gα13 P2Y6->G13 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase Cα (PKCα) DAG->PKC Ca2->PKC Migration Actin Cytoskeleton Rearrangement & Cell Migration PKC->Migration RhoA RhoA G13->RhoA ROCK ROCK RhoA->ROCK ROCK->Migration This compound This compound This compound->P2Y6

Caption: P2Y6 receptor signaling cascade in immune cell migration.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on immune cell trafficking.

Neutrophil Transwell Chemotaxis Assay

This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant in the presence or absence of this compound.

Materials:

  • Isolated human or murine neutrophils

  • RPMI 1640 medium with 5% FBS

  • Chemoattractant (e.g., IL-8, fMLP)

  • This compound (and vehicle control, e.g., DMSO)

  • Transwell inserts (5 µm pore size) for 24-well plates

  • 24-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Microplate reader (for ATP-based quantification)

Procedure:

  • Cell Preparation: Isolate neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 with 5% FBS at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 with 5% FBS containing the desired concentration of chemoattractant to the lower chamber of the 24-well plate.

    • In separate wells for the antagonist treatment, add the chemoattractant and the desired concentration of this compound. Include a vehicle control.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

  • Cell Seeding: Add 100 µL of the neutrophil suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantification of Migration:

    • Cell Counting: Carefully remove the Transwell inserts. Collect the medium from the lower chamber and count the number of migrated cells using a hemocytometer or an automated cell counter.

    • ATP-based Assay: Alternatively, quantify the number of migrated cells by measuring ATP levels in the lower chamber using a commercially available kit (e.g., CellTiter-Glo®).

Monocyte Adhesion Assay

This assay measures the adhesion of monocytes to an endothelial cell monolayer, a critical step in extravasation.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Monocytes (e.g., THP-1 cell line or primary human monocytes)

  • Endothelial cell growth medium

  • Monocyte culture medium

  • TNF-α (to activate endothelial cells)

  • This compound (and vehicle control)

  • Fluorescent label for monocytes (e.g., Calcein-AM)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Endothelial Cell Monolayer: Seed HUVECs into a 96-well black, clear-bottom plate and grow to confluence.

  • Activation: Treat the confluent HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • Monocyte Labeling: Incubate monocytes with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol. Wash the cells to remove excess dye and resuspend in culture medium.

  • Treatment: Pre-incubate the labeled monocytes with different concentrations of this compound or vehicle control for 30 minutes.

  • Adhesion:

    • Wash the activated HUVEC monolayer to remove TNF-α.

    • Add the pre-treated monocyte suspension to the HUVEC-coated wells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with pre-warmed medium to remove non-adherent monocytes.

  • Quantification: Measure the fluorescence intensity of the remaining adherent monocytes in each well using a fluorescence microplate reader.

In Vivo Leukocyte Trafficking Model (Intravital Microscopy)

This advanced technique allows for the real-time visualization and quantification of leukocyte trafficking within the microvasculature of a living animal.

Materials:

  • Anesthetized mouse (e.g., C57BL/6)

  • Intravital microscope equipped with a fluorescent light source and appropriate filters

  • Surgical tools for exposing the cremaster muscle or other suitable tissue

  • Fluorescently labeled antibodies against leukocyte markers (e.g., anti-Gr-1 for neutrophils)

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • This compound formulated for in vivo administration

  • Saline or vehicle for control injection

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform the necessary surgery to expose the microcirculation of the tissue of interest (e.g., cremaster muscle). Maintain the animal's body temperature and hydration.

  • Labeling and Stimulation:

    • Administer a fluorescently labeled antibody intravenously to visualize circulating leukocytes.

    • Apply a local inflammatory stimulus to the exposed tissue to induce leukocyte recruitment.

  • This compound Administration: Administer this compound or vehicle control systemically (e.g., intraperitoneal or intravenous injection) at a predetermined time before or after the inflammatory stimulus.

  • Image Acquisition:

    • Position the animal on the microscope stage and identify suitable post-capillary venules for observation.

    • Record video sequences of leukocyte-endothelial interactions, capturing rolling, adhesion, and transmigration events.

  • Data Analysis:

    • Quantify the number of rolling and adherent leukocytes per unit area of the vessel wall.

    • Measure the rolling velocity of leukocytes.

    • Count the number of transmigrated leukocytes in the extravascular tissue.

    • Compare the data from this compound-treated animals to the control group.

Logical Workflow for Investigating this compound's Effect on Immune Cell Trafficking

workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation cluster_conclusion Conclusion start_vitro Isolate Immune Cells (Neutrophils, Monocytes, etc.) chemotaxis Chemotaxis Assay (e.g., Transwell) start_vitro->chemotaxis adhesion Adhesion Assay (to Endothelial Monolayer) start_vitro->adhesion transmigration Transendothelial Migration Assay start_vitro->transmigration analyze_vitro Quantify Migration, Adhesion, and Transmigration (Cell Counts, Fluorescence) chemotaxis->analyze_vitro adhesion->analyze_vitro transmigration->analyze_vitro conclusion Determine the Role of P2Y6 in Immune Cell Trafficking analyze_vitro->conclusion start_vivo Induce Inflammatory Model in Animal treatment Administer this compound or Vehicle Control start_vivo->treatment ivm Intravital Microscopy treatment->ivm histology Histological Analysis of Immune Cell Infiltration treatment->histology analyze_vivo Quantify Leukocyte Rolling, Adhesion, and Extravasation ivm->analyze_vivo histology->analyze_vivo analyze_vivo->conclusion

Caption: Experimental workflow for studying this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the P2Y6 receptor in immune cell trafficking. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at understanding the intricate processes of leukocyte migration in health and disease. Further investigation is warranted to fully elucidate the quantitative effects of this compound on various immune cell types and to understand its complex in vivo activities. This knowledge will be instrumental in evaluating the therapeutic potential of targeting the P2Y6 receptor for inflammatory disorders.

References

The Role of the P2Y14 Receptor in Neutrophil Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a critical regulator of innate immunity and inflammation.[1][2] Notably, P2Y14 is highly expressed in neutrophils, the first responders of the immune system, where it plays a pivotal role in orchestrating their migration towards sites of tissue damage and infection.[3][4] Activation of P2Y14 by endogenous ligands, such as UDP-glucose released from stressed or damaged cells, triggers a signaling cascade that culminates in cytoskeletal rearrangement and directed cell movement, a process known as chemotaxis.[5][6] This technical guide provides an in-depth overview of the P2Y14 receptor's function in neutrophil chemotaxis, detailing its signaling pathways, quantitative activation data, and key experimental protocols for its study. This information is intended to support researchers and drug development professionals in exploring P2Y14 as a potential therapeutic target for modulating inflammatory responses.

P2Y14 Receptor and its Ligands

The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is distinguished by its activation by nucleotide sugars.[3][5] It is not activated by other nucleotides like ATP, ADP, or UTP.[3]

Key Agonists:

  • UDP-glucose: A potent and stable agonist, often considered the primary physiological ligand.[3][5]

  • UDP-galactose [3][5]

  • UDP-glucuronic acid [3][5]

  • UDP-N-acetylglucosamine [3][5]

  • UDP [3]

The stability of UDP-glucose is a key feature, as it is not readily hydrolyzed by ecto-nucleotidases present on neutrophils, allowing for a sustained signaling response.[5]

P2Y14 Signaling Pathway in Neutrophil Chemotaxis

The P2Y14 receptor is coupled to the Gi/o family of G proteins.[3][7] Upon ligand binding, the receptor initiates a downstream signaling cascade that is critical for cell polarization and migration.

The proposed signaling pathway is as follows:

  • Ligand Binding and G-protein Activation: UDP-glucose binds to the P2Y14 receptor, causing a conformational change that activates the associated heterotrimeric Gi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.

  • Downstream Effectors of Gαi: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Gβγ-mediated Signaling to RhoA: The Gβγ dimer is believed to activate Phosphoinositide 3-kinase (PI3K).[3] PI3K then facilitates the recruitment of a Rho guanine nucleotide exchange factor (GEF) to the plasma membrane. This GEF, in turn, promotes the exchange of GDP for GTP on RhoA, leading to its activation.[3]

  • RhoA/ROCK Pathway and Cytoskeletal Reorganization: Activated RhoA (RhoA-GTP) stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCK activation leads to the phosphorylation of various substrates that control actin-myosin contractility and stress fiber formation, driving the cytoskeletal rearrangements necessary for cell shape changes and directed migration.[1][5]

  • ERK1/2 Activation: P2Y14 activation also leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), another pathway involved in cell migration and inflammatory responses.[7]

Below is a diagram illustrating the P2Y14 signaling pathway leading to neutrophil chemotaxis.

P2Y14_Signaling_Pathway cluster_membrane Plasma Membrane P2Y14 P2Y14 Receptor Gi Gi Protein (αβγ) P2Y14->Gi activates ERK ERK1/2 Activation P2Y14->ERK activates G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PI3K PI3K RhoGEF RhoGEF PI3K->RhoGEF recruits RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates UDP_glucose UDP-glucose UDP_glucose->P2Y14 binds G_alpha_i->AC inhibits G_beta_gamma->PI3K activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Chemotaxis Cytoskeletal Reorganization & Chemotaxis ROCK->Chemotaxis Boyden_Chamber_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis Isolate Isolate Neutrophils from whole blood Antagonist Pre-incubate with Antagonist (optional) Isolate->Antagonist Load_Cells Load Neutrophils into Upper Chamber Antagonist->Load_Cells Add_Chemo Add Chemoattractant to Lower Chamber Load_Cells->Add_Chemo Incubate Incubate at 37°C (1-2 hours) Add_Chemo->Incubate Quantify Quantify Migrated Cells (Fluorescence/Enzyme Assay) Incubate->Quantify Calculate Calculate Chemotaxis Index Quantify->Calculate RhoA_Activation_Workflow cluster_stim Cell Treatment cluster_pull Pull-down of Active RhoA cluster_detect Detection cluster_norm Normalization Stimulate Stimulate Neutrophils with UDP-glucose Lyse Lyse Cells Stimulate->Lyse Incubate_Beads Incubate Lysate with Rhotekin-RBD Beads Lyse->Incubate_Beads Total_RhoA Western Blot for Total RhoA in Lysate Lyse->Total_RhoA Wash_Beads Wash Beads Incubate_Beads->Wash_Beads Elute Elute Bound Proteins Wash_Beads->Elute Western_Blot SDS-PAGE and Western Blot for RhoA Elute->Western_Blot

References

Investigating P2Y14 Signaling: A Technical Guide Featuring the Antagonist PPTN

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the investigation of P2Y14 receptor signaling, with a focus on the use of a selective antagonist. While the initial focus of this inquiry was on MRS3558, a thorough review of scientific literature reveals a lack of extensive data on this specific compound. However, the field has largely characterized the P2Y14 receptor using the potent and selective antagonist, PPTN (4,7-disubstituted 2-naphthoic acid derivative) .[1][2][3] Therefore, this guide will leverage the comprehensive available data on PPTN to provide a detailed technical resource for studying P2Y14 signaling. Limited information is available for other antagonists such as MRS4458, which has been identified as a potent antagonist in fluorescent assays.[4]

The P2Y14 Receptor Signaling Cascade

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, most notably UDP-glucose.[5] This receptor is predominantly coupled to the Gi/o family of G proteins.[1][6] Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, P2Y14 activation has been demonstrated to stimulate the Rho/Rho kinase pathway, which is integral to cytoskeletal rearrangement and cellular migration, particularly in immune cells such as neutrophils.[1]

Below is a diagram illustrating the canonical P2Y14 signaling pathway.

P2Y14_Signaling_Pathway cluster_membrane Plasma Membrane P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Rho_Pathway Rho/Rho Kinase Pathway G_protein->Rho_Pathway Activates cAMP cAMP AC->cAMP Converts UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14 Activates PPTN PPTN (Antagonist) PPTN->P2Y14 Blocks ATP ATP ATP->AC Cellular_Responses Cellular Responses (e.g., Chemotaxis) cAMP->Cellular_Responses Modulates Rho_Pathway->Cellular_Responses Induces

P2Y14 receptor signaling cascade.

Quantitative Data for PPTN

The following tables summarize the key quantitative parameters for the P2Y14 antagonist PPTN, derived from various in vitro assays.

Parameter Value Assay Cell Line Reference
KB434 pMSchild Analysis (cAMP Assay)C6 Glioma cells expressing human P2Y14[3][7]
IC50~1 nMChemotaxis Assay (with 10 µM UDP-glucose)Differentiated HL-60 cells[3]
IC50~4 nMChemotaxis Assay (with 100 µM UDP-glucose)Differentiated HL-60 cells[3]

Table 1: Affinity and Potency of PPTN at the P2Y14 Receptor.

Receptor Subtype Effect of 1 µM PPTN Reference
P2Y1No agonist or antagonist effect[3][7]
P2Y2No agonist or antagonist effect[3][7]
P2Y4No agonist or antagonist effect[3][7]
P2Y6No agonist or antagonist effect[3][7]
P2Y11No agonist or antagonist effect[3][7]
P2Y12No agonist or antagonist effect[3][7]
P2Y13No agonist or antagonist effect[3][7]

Table 2: Selectivity Profile of PPTN across P2Y Receptors.

Experimental Protocols

Detailed methodologies for key experiments used to characterize P2Y14 signaling and its antagonism by PPTN are provided below.

cAMP Accumulation Assay

This assay is used to determine the ability of a P2Y14 antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To quantify the competitive antagonism of PPTN at the P2Y14 receptor.

Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).[1]

Methodology:

  • Cell Culture: Culture P2Y14-C6 cells in F-12 medium supplemented with 10% fetal bovine serum (FBS) and maintain at 37°C in a 5% CO2 incubator. Seed cells into 24-well plates approximately 24 hours before the assay.

  • Cell Labeling: Two hours prior to the assay, label the cells with 1 µCi/well of [3H]adenine in a 25 mM HEPES-buffered, serum-free DMEM.

  • Assay Buffer: Wash the cells and incubate in an assay buffer containing a phosphodiesterase inhibitor, such as 200 µM 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[8]

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of PPTN for a designated period.

  • Agonist Stimulation: Initiate the assay by adding 30 µM forskolin (to stimulate adenylyl cyclase) along with the P2Y14 agonist, UDP-glucose, at various concentrations.

  • Incubation: Incubate the plates for 15 minutes at 37°C.[8]

  • Termination and cAMP Measurement: Stop the reaction by aspirating the medium and adding 500 µl of ice-cold 5% trichloroacetic acid.[8] Quantify the intracellular [3H]cAMP levels using a competitive binding assay or other suitable detection method.

  • Data Analysis: Generate concentration-effect curves for UDP-glucose in the presence of different concentrations of PPTN. Perform a Schild analysis to determine the KB value for PPTN.[9]

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed P2Y14-C6 cells in 24-well plates B Label cells with [3H]adenine A->B C Wash and add IBMX-containing buffer B->C D Pre-incubate with varying [PPTN] C->D E Add Forskolin and varying [UDP-Glucose] D->E F Incubate at 37°C E->F G Terminate reaction F->G H Measure [3H]cAMP G->H I Schild Analysis H->I

Workflow for the cAMP accumulation assay.
Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon GPCR activation. While P2Y14 is primarily Gi-coupled, co-expression with a promiscuous Gα subunit (like Gα16 or a Gαq/i chimera) can redirect the signal to the Gq pathway, resulting in calcium mobilization.[5]

Objective: To assess the inhibitory effect of PPTN on P2Y14-mediated calcium signaling.

Cell Line: HEK293T cells transiently co-expressing the human P2Y14 receptor and a promiscuous Gα protein.

Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect the cells with plasmids encoding the P2Y14 receptor and a promiscuous Gα subunit. Seed the transfected cells into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done in a suitable buffer for 30-60 minutes at 37°C.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of PPTN.

  • Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Inject the P2Y14 agonist (UDP-glucose) and immediately begin recording fluorescence intensity.

  • Data Acquisition: Measure the fluorescence signal over time to capture the transient calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each condition. Calculate the IC50 value for PPTN by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Co-transfect HEK293T cells with P2Y14 and Gα B Seed cells in 96-well plates A->B C Load cells with Fluo-4 AM B->C D Pre-incubate with varying [PPTN] C->D E Inject UDP-Glucose D->E F Record fluorescence in FLIPR E->F G Measure peak fluorescence F->G H Calculate IC50 G->H

Workflow for the calcium mobilization assay.
Chemotaxis Assay

This functional assay evaluates the ability of an antagonist to block agonist-induced cell migration.

Objective: To determine the inhibitory effect of PPTN on P2Y14 receptor-mediated chemotaxis.

Cell Line: Differentiated HL-60 cells (neutrophil-like) or freshly isolated human neutrophils.[1][10]

Methodology:

  • Cell Preparation: Differentiate HL-60 promyelocytic leukemia cells into a neutrophil-like phenotype by treating with 1.3% DMSO for 5 days. Alternatively, isolate neutrophils from fresh human blood.

  • Boyden Chamber Setup: Utilize a Boyden chamber or a similar transwell migration system with a porous membrane.

  • Loading: Add the chemoattractant (UDP-glucose) to the lower chamber of the Boyden chamber.[1] Load the cell suspension, pre-incubated with or without varying concentrations of PPTN, into the upper chamber.

  • Incubation: Incubate the chamber for approximately 2 hours at 37°C to allow for cell migration through the membrane towards the chemoattractant.[8]

  • Quantification of Migration: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting or by using a fluorescent dye to label the cells and measuring the fluorescence in the bottom compartment.

  • Data Analysis: Calculate the chemotactic index (fold-migration over baseline). Determine the IC50 of PPTN by plotting the inhibition of UDP-glucose-induced chemotaxis against the antagonist concentration.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare differentiated HL-60 cells B Pre-incubate cells with varying [PPTN] A->B D Add cell suspension to upper chamber B->D C Add UDP-Glucose to lower chamber C->D E Incubate at 37°C D->E F Quantify migrated cells E->F G Calculate IC50 F->G

Workflow for the chemotaxis assay.

References

The Adenosine A3 Receptor Antagonist MRS3558: A Potential Modulator of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a myriad of physiological and pathological processes. The adenosine A3 receptor (A3AR) has emerged as a critical regulator of inflammatory cascades, making it a promising target for therapeutic intervention. MRS3558, a selective antagonist of the A3AR, holds potential as a tool to dissect the role of this receptor in inflammation and as a lead compound for the development of novel anti-inflammatory agents. This technical guide synthesizes the current understanding of this compound's mechanism of action and its putative effects on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Due to the limited availability of public data specifically on this compound, this paper draws upon the broader knowledge of A3AR antagonism to postulate its effects and outlines experimental approaches for its investigation.

Introduction to this compound and the A3 Adenosine Receptor in Inflammation

Adenosine, an endogenous purine nucleoside, fine-tunes inflammatory responses through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. The A3AR is of particular interest as its expression is often upregulated in inflammatory and cancerous tissues. Activation of A3AR has been shown to exert both pro- and anti-inflammatory effects depending on the cellular context and the duration of stimulation.

This compound has been identified as a selective antagonist for the A3AR. As an antagonist, this compound blocks the binding of endogenous adenosine to the A3AR, thereby inhibiting its downstream signaling. This inhibitory action provides a valuable mechanism to probe the physiological and pathological roles of A3AR in inflammation. Understanding the precise consequences of A3AR blockade by this compound on inflammatory pathways is crucial for evaluating its therapeutic potential.

Postulated Effects of this compound on Key Inflammatory Pathways

Based on the known signaling cascades associated with the A3AR, antagonism by this compound is hypothesized to modulate the following critical inflammatory pathways:

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on A3AR agonists have suggested that A3AR activation can suppress NF-κB activation. Therefore, it is plausible that this compound, by blocking the A3AR, could lead to a de-repression or even an enhancement of NF-κB signaling, depending on the basal level of adenosine and A3AR activity in a given cellular environment.

A proposed mechanism is that A3AR signaling may interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By antagonizing the A3AR, this compound could potentially prevent this interference, allowing for the canonical activation of the NF-κB pathway.

Diagram: Postulated Effect of this compound on the NF-κB Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A3AR A3AR Adenosine->A3AR IKK IKK A3AR->IKK Inhibits (Hypothesized) This compound This compound This compound->A3AR IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits IκBα_P P-IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Proteasome Proteasome IκBα_P->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory\nGenes Pro-inflammatory Gene Expression DNA->Pro-inflammatory\nGenes MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR Upstream\nKinases Upstream Kinases A3AR->Upstream\nKinases Modulates This compound This compound This compound->A3AR Blocks MAPKKK MAPKKK Upstream\nKinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK\n(ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK\n(ERK, JNK, p38) P Transcription\nFactors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK\n(ERK, JNK, p38)->Transcription\nFactors\n(e.g., AP-1) Inflammatory\nGene Expression Inflammatory Gene Expression Transcription\nFactors\n(e.g., AP-1)->Inflammatory\nGene Expression Experimental_Workflow Cell_Culture Cell Culture (e.g., THP-1, RAW 264.7) Treatment Treatment with this compound +/- Inflammatory Stimulus (LPS) Cell_Culture->Treatment Sample_Collection Sample Collection (Cell Lysates & Supernatants) Treatment->Sample_Collection Western_Blot Western Blot (Phospho-protein analysis) Sample_Collection->Western_Blot ELISA ELISA (Cytokine secretion) Sample_Collection->ELISA qRT_PCR qRT-PCR (Gene expression) Sample_Collection->qRT_PCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis qRT_PCR->Data_Analysis

The Discovery and Synthesis of MRS3558: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS3558, also known as CF502, is a potent and selective antagonist of the A3 adenosine receptor (A3AR). This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative biological data, and a visualization of its implicated signaling pathway. The pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core of this compound has been a key scaffold in the development of A3AR antagonists. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of medicinal chemistry and pharmacology.

Discovery and Rationale

This compound emerged from medicinal chemistry efforts focused on the development of selective antagonists for the A3 adenosine receptor. The pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold was identified as a promising template for achieving high affinity and selectivity for the A3AR. Through systematic structure-activity relationship (SAR) studies, researchers explored modifications at various positions of this heterocyclic core to optimize the pharmacological profile. These investigations led to the discovery of this compound, a compound exhibiting potent and selective A3AR antagonism.[2][3]

Synthesis of this compound

The synthesis of this compound and related pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives involves a multi-step process starting from substituted pyrazole precursors. The general synthetic strategy is outlined below.

Experimental Protocol: General Synthesis of the Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Scaffold

A key step in the synthesis of this scaffold is the construction of the pyrazolo[3,4-d]pyrimidine intermediate. This is typically achieved by reacting a 5-aminopyrazole-4-carbonitrile with a suitable reagent to form the pyrimidine ring. Subsequent modifications and cyclizations lead to the final tricyclic system.

Step 1: Synthesis of 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

A mixture of the appropriate starting pyrazole derivative and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield the hydrazinyl intermediate.

Step 2: Cyclization to form the Pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine

The hydrazinyl intermediate is then reacted with an appropriate orthoester or a similar cyclizing agent in a high-boiling solvent, such as dimethylformamide (DMF) or acetic acid, under reflux. This step leads to the formation of the triazole ring fused to the pyrimidine ring.

Step 3: Isomerization to the Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Core

In many cases, the initial cyclization yields the [4,3-c] isomer. This can be isomerized to the desired and more stable [1,5-c] isomer by heating in a suitable solvent, often in the presence of a catalytic amount of acid or base. This Dimroth rearrangement is a crucial step in obtaining the final scaffold of this compound.[1]

Note: The specific substituents on the pyrazole and pyrimidine rings in this compound would be introduced through the appropriate choice of starting materials and reagents in this general synthetic scheme.

Biological Activity and Quantitative Data

This compound is a selective antagonist of the A3 adenosine receptor. Its biological activity has been characterized through various in vitro and in vivo studies. The compound's affinity for the A3AR is typically determined through radioligand binding assays.

Parameter Value Assay Species Reference
A3AR Affinity (Ki) 1.65 nMRadioligand Binding ([125I]I-AB-MECA)Human[4]
A1AR Affinity (Ki) > 10 µMRadioligand BindingHuman[4]
A2AAR Affinity (Ki) > 10 µMRadioligand BindingHuman[4]

This table summarizes representative quantitative data for this compound and related compounds. Values can vary depending on the specific experimental conditions.

Signaling Pathway

As an antagonist, this compound is expected to block the downstream signaling pathways activated by A3AR agonists. The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gi. Activation of the A3AR by an agonist, such as CF502 (a synonym for this compound when acting as an agonist in some contexts, though primarily known as an antagonist), has been shown to inhibit the PI3K/PKB/Akt and NF-κB signaling pathways.[5][6] Therefore, as an antagonist, this compound would prevent this inhibition, leading to a more complex cellular response depending on the basal activity of these pathways.

The following diagram illustrates the signaling pathway inhibited by A3AR agonism, which this compound would antagonize.

A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Antagonist) A3AR A3 Receptor This compound->A3AR Blocks Agonist A3AR Agonist (e.g., Adenosine) Agonist->A3AR Activates Gi Gi Protein A3AR->Gi Activates PI3K PI3K Gi->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF_kB NF_kB IκB->NF_kB Inhibits Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression Promotes

Caption: A3AR antagonist (this compound) blocks agonist-induced inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Workflows

The discovery and characterization of this compound involve a series of interconnected experimental workflows.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start Synthesis Synthesis of Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, Elemental Analysis) Purification->Structure_Verification Biological_Screening Biological Screening (Radioligand Binding Assays) Structure_Verification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process MRS3558_Identified This compound Identified Lead_Optimization->MRS3558_Identified

Caption: Workflow for the synthesis and optimization of this compound.

Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start This compound In_Vitro_Binding In Vitro Binding Assays (Affinity and Selectivity) Start->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (e.g., cAMP, GTPγS) In_Vitro_Binding->In_Vitro_Functional Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Cytokine Release) In_Vitro_Functional->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Cell_Based_Assays->In_Vivo_Studies PK_PD_Studies Pharmacokinetic and Pharmacodynamic Studies In_Vivo_Studies->PK_PD_Studies Toxicology Toxicology and Safety Assessment PK_PD_Studies->Toxicology Preclinical_Candidate Preclinical Candidate Toxicology->Preclinical_Candidate

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the A3 adenosine receptor in various physiological and pathological processes. Its potent and selective antagonist activity, coupled with a well-defined chemical structure, makes it a suitable candidate for further preclinical and potentially clinical investigations. The synthetic route to the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core is established, allowing for the generation of analogs for further SAR exploration. The elucidation of its impact on the PI3K/Akt/NF-κB signaling pathway provides a mechanistic basis for its observed biological effects. This technical guide serves as a foundational resource for researchers working with or interested in the development of A3AR antagonists.

References

Structural Activity Relationship of P2Y Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of antagonists for P2Y receptors, with a focus on the P2Y6 receptor and a comparative look at analogs of the P2Y1 antagonist, MRS3558. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows to aid in the research and development of novel P2Y receptor modulators.

Introduction to P2Y Receptors and Antagonists

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. These receptors are involved in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The P2Y6 receptor, preferentially activated by UDP, is implicated in inflammatory responses, neurodegeneration, and cancer.[1] Consequently, the development of potent and selective P2Y6 receptor antagonists is of significant interest.

While the query specifically mentioned this compound, a known P2Y1 receptor antagonist, comprehensive SAR studies for its analogs are primarily focused on their activity at the P2Y1 receptor. In contrast, extensive research has been conducted on other chemical scaffolds as P2Y6 receptor antagonists. This guide will therefore provide a detailed overview of the SAR of 2H-chromene derivatives, a well-characterized class of P2Y6 receptor antagonists. To directly address the initial query, a summary of the SAR for this compound analogs at the P2Y1 receptor is also included.

Structural Activity Relationship of 2H-Chromene P2Y6 Receptor Antagonists

The 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold has been extensively investigated for its P2Y6 receptor antagonist activity. The following sections summarize the key SAR findings based on modifications at various positions of the chromene ring.

Quantitative Data Summary

The antagonist activity of 2H-chromene analogs was primarily evaluated using UDP-induced calcium mobilization assays in human P2Y6 receptor-expressing 1321N1 astrocytoma cells. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: SAR of Substitutions at the 6- and 8-positions of the 2H-Chromene Scaffold

CompoundR6R8IC50 (µM) at hP2Y6R
1 HH>10
2 FH1.81[2]
3 ClH1.2[2]
4 BrH2.5[2]
5 IH4.94[2]
6 HF>10
7 FF2.99[2]

Data sourced from studies on UDP-induced Ca2+ mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells.

Table 2: SAR of Alkynyl Extensions at the 6- and 8-positions

CompoundSubstitutionIC50 (µM) at hP2Y6R
8 6-(Ethynyl)3.1
9 6-(Prop-1-yn-1-yl)2.5
10 8-(Triethylsilylethynyl)0.46[2]
11 6-((4-Boc-piperazin-1-yl)methyl)ethynyl0.162

Data sourced from studies on UDP-induced Ca2+ mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells.

Key SAR Insights for 2H-Chromene Analogs:

  • Halogen Substitution: Small halogen substitutions at the 6-position (F, Cl) enhance potency compared to larger halogens (Br, I) or no substitution.[2] 6,8-difluoro substitution is well-tolerated.[2]

  • Alkynyl Extensions: Long-chain amino-functionalized alkynyl extensions, particularly at the 6- and 8-positions, can significantly increase antagonist affinity.[3] A 6-(Boc-amino-n-heptylethynyl) analog demonstrated an IC50 of 162 nM.[3]

  • Other Substitutions: Modifications to the 2-(trifluoromethyl) and 3-nitro groups have generally led to a decrease in affinity.[2]

Structural Activity Relationship of this compound Analogs at the P2Y1 Receptor

This compound is a potent and selective antagonist of the P2Y1 receptor. The SAR of its analogs has been explored to improve potency and pharmacokinetic properties.

Table 3: SAR of this compound Analogs at the Human P2Y1 Receptor

CompoundModification from this compoundIC50 (nM) at hP2Y1R
MRS2500 Parent compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate)0.78
This compound 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate0.48[4]
Analog 1 Removal of 2-Chloro group25
Analog 2 Replacement of N6-methyl with N6-ethyl1.2
Analog 3 Esterification of one phosphate group>1000[4]

Data sourced from radioligand binding assays and functional assays on hP2Y1R.

Key SAR Insights for this compound Analogs:

  • Adenine Ring Substitutions: A 2-chloro substitution and an N6-methyl group are crucial for high affinity.

  • Ribose Moiety: The (N)-methanocarba modification, which locks the ribose ring in a North conformation, enhances potency.

  • Phosphate Groups: Both phosphate groups are essential for activity; modification or removal of one dramatically reduces potency.[4]

Experimental Protocols

Calcium Mobilization Assay

This assay is a functional screen to measure the ability of compounds to antagonize the increase in intracellular calcium ([Ca2+]i) induced by a P2Y6 receptor agonist (UDP).

Methodology:

  • Cell Culture: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 1 hour at 37°C.[5] This is followed by washing with a buffered salt solution to remove extracellular dye.

  • Compound Incubation: The antagonist compounds (this compound analogs or other test compounds) at various concentrations are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[6] The fluorescent signal is measured before and after the addition of a P2Y6 agonist (e.g., UDP at its EC80 concentration).

  • Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of a calcium response. The ability of the antagonist to inhibit this response is calculated as a percentage of the control response (agonist alone). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., P2Y1) are prepared by homogenization and centrifugation.[7] The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]MRS2500 for P2Y1), and varying concentrations of the unlabeled test compound.[7]

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8] The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist and is subtracted from the total binding to yield specific binding. The IC50 value of the test compound is determined from the competition binding curve. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ).[1] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] The P2Y6 receptor can also couple to Gα13 to activate the Rho/ROCK pathway.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6R P2Y6R Gq11 Gαq/11 P2Y6R->Gq11 Activates Ga13 Gα13 P2Y6R->Ga13 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates RhoA RhoA Ga13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response1 Cellular Response (e.g., Inflammation) PKC->Cellular_Response1 UDP UDP UDP->P2Y6R Activation

Caption: P2Y6 Receptor Signaling Cascade.

Experimental Workflow for P2Y Antagonist Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel P2Y receptor antagonists.

Antagonist_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Primary_Assay High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Binding_Assay Radioligand Binding Assay (Ki Determination) Dose_Response->Binding_Assay Selectivity_Panel Selectivity Profiling (Against other P2Y subtypes) Binding_Assay->Selectivity_Panel SAR_Studies Structural Activity Relationship Studies Selectivity_Panel->SAR_Studies ADME_Tox In vitro ADME/Tox (Metabolic stability, cytotoxicity) SAR_Studies->ADME_Tox Compound_Library Compound Library SAR_Studies->Compound_Library Iterative Design In_Vivo In vivo Efficacy Studies ADME_Tox->In_Vivo Compound_Library->Primary_Assay

Caption: P2Y Receptor Antagonist Screening Workflow.

Conclusion

The structural activity relationship of P2Y receptor antagonists is a complex and evolving field. For the 2H-chromene class of P2Y6 antagonists, modifications at the 6- and 8-positions of the chromene ring have been shown to be critical for modulating potency. For this compound and its analogs, the integrity of the bisphosphate moiety and specific substitutions on the adenine and ribose components are key determinants of their high affinity for the P2Y1 receptor. The data, protocols, and pathways presented in this guide provide a comprehensive resource for researchers working on the discovery and development of novel P2Y receptor antagonists. Future work will likely focus on improving the selectivity and drug-like properties of these compounds to translate their therapeutic potential into clinical applications.

References

In Vitro Characterization of P2Y14 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, specific in vitro characterization data for the compound MRS3558 is not publicly available. This guide provides a detailed overview of the standard methodologies and data presentation for a representative and well-characterized P2Y14 receptor antagonist, PPTN (4,7-disubstituted 2-naphthoic acid derivative), to serve as a technical reference for researchers, scientists, and drug development professionals. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose, is a promising target for inflammatory and immune diseases.

Data Presentation

The in vitro characterization of a P2Y14 receptor antagonist typically involves determining its binding affinity and functional potency. The following tables summarize the kind of quantitative data that would be generated for a compound like PPTN.

CompoundReceptorAssay TypeParameterValue
PPTNHuman P2Y14Schild Analysis (Functional Antagonism)KB434 pM[1]
CompoundReceptorAssay TypeParameterValue
Representative P2Y14 AntagonistHuman P2Y14Radioligand Binding AssayKi[Data not available for PPTN, but would be presented here]
Representative P2Y14 AntagonistHuman P2Y14Calcium Mobilization AssayIC50[Data not available for PPTN, but would be presented here]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro characterization studies. Below are protocols for key experiments typically performed to characterize a P2Y14 receptor antagonist.

Radioligand Binding Assay

This assay measures the affinity of the antagonist for the P2Y14 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compound for the P2Y14 receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human P2Y14 receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [3H]UDP.

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the P2Y14 receptor.

  • In a 96-well plate, add in the following order:

    • Assay Buffer.

    • A fixed concentration of [3H]UDP.

    • Increasing concentrations of the unlabeled test compound.

    • Cell membrane preparation (approximately 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled P2Y14 ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

cAMP Functional Assay (Schild Analysis)

This functional assay determines the potency of the antagonist by measuring its ability to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels, a downstream signaling event of the Gi-coupled P2Y14 receptor.

Objective: To determine the dissociation constant (KB) of the antagonist through Schild analysis.

Materials:

  • C6 glioma cells stably expressing the human P2Y14 receptor.[1]

  • Agonist: UDP-glucose.[1]

  • Antagonist: Test compound (e.g., this compound).

  • Forskolin (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, AlphaScreen).

Procedure:

  • Seed the P2Y14-expressing C6 glioma cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with increasing concentrations of the antagonist for 15-30 minutes.

  • Add a range of concentrations of the agonist (UDP-glucose) to the wells, in the continued presence of the antagonist.

  • Simultaneously, add a fixed concentration of forskolin to all wells to stimulate cAMP production. IBMX should also be present to prevent cAMP degradation.[3]

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Construct concentration-response curves for UDP-glucose in the absence and presence of different concentrations of the antagonist.

  • Determine the EC50 values for UDP-glucose from each curve.

  • Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

  • Create a Schild plot by plotting log(DR-1) versus the logarithm of the molar concentration of the antagonist.

  • The KB value can be derived from the x-intercept of the Schild plot if the slope is not significantly different from unity.[4]

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which can be mediated by the βγ subunits of Gi proteins activating phospholipase C.

Objective: To determine the potency (IC50) of the antagonist in inhibiting agonist-induced calcium mobilization.

Materials:

  • CHO or HEK293 cells co-expressing the P2Y14 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the calcium signaling pathway.

  • Agonist: UDP-glucose.

  • Antagonist: Test compound (e.g., this compound).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (to prevent dye leakage).

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer containing probenecid for 45-60 minutes at 37°C.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of the antagonist for 15-30 minutes.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR).

  • Add a fixed concentration of the agonist (UDP-glucose, typically the EC80) and monitor the change in fluorescence intensity over time.

  • The peak fluorescence response is measured for each well.

  • Plot the percentage inhibition of the agonist response versus the antagonist concentration to determine the IC50 value.

Visualizations

P2Y14 Receptor Signaling Pathway and Antagonist Mechanism of Action

P2Y14_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP-Glucose UDP-Glucose P2Y14 P2Y14 Receptor UDP-Glucose->P2Y14 Binds & Activates This compound This compound This compound->P2Y14 Competitively Blocks G_protein Gi Protein (αβγ) P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: P2Y14 receptor signaling and antagonist inhibition.

Experimental Workflow for In Vitro Characterization of a P2Y14 Antagonist

Workflow start Start binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki functional_assay Functional Assays determine_ki->functional_assay camp_assay cAMP Inhibition Assay (Schild Analysis) functional_assay->camp_assay Primary calcium_assay Calcium Mobilization Assay functional_assay->calcium_assay Secondary determine_kb Determine KB (Functional Potency) camp_assay->determine_kb determine_ic50 Determine IC50 (Functional Potency) calcium_assay->determine_ic50 end End determine_kb->end determine_ic50->end

Caption: Workflow for P2Y14 antagonist characterization.

References

Methodological & Application

Application Notes and Protocols: MRS3558 for In Vitro Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in immunity, development, and disease. Microglia, the resident immune cells of the central nervous system, exhibit chemotaxis in response to pathological signals, a process critical in neuroinflammation and neurodegenerative diseases. The P2Y13 receptor, a G-protein coupled receptor activated by ADP, has been identified as a key player in regulating microglial function, including morphology and migration. MRS3558, a selective agonist for the P2Y13 receptor, serves as a valuable tool to investigate the role of this receptor in cellular migration. These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay, primarily focusing on microglial cells.

Data Presentation

While direct quantitative data for this compound in inducing chemotaxis is not extensively available in the current literature, the following tables summarize the potency of related P2Y13 receptor agonists in various functional assays. This information can serve as a valuable reference for designing dose-response experiments with this compound.

Table 1: Potency of ADP-like Agonists on P2Y13 Receptor (Signaling Events) [1][2]

AgonistAssay SystemMeasured OutcomeEC50 (nM)95% Confidence Interval (nM)
ADP-like agonists (overall)Heterologous expressionSignaling events17.27.7–38.5
2MeSADPRodent P2Y13Functional responsesLower than ADP-
ADP-like agonistsHuman P2Y13Signaling events7.42.9–18.8
ADP-like agonistsRodent P2Y13Signaling events149.864.3–348.8

Table 2: Potency of ADP-like Agonists on P2Y13 Receptor (Functional Responses) [1][2]

AgonistAssay SystemMeasured OutcomeEC50 (µM)95% Confidence Interval (µM)
ADP-like agonists (overall)Endogenous expressionFunctional responses1.760.3–10.06

Signaling Pathway

Activation of the P2Y13 receptor by this compound initiates a signaling cascade that culminates in directed cell movement. This process is primarily mediated through the Gαi subunit of the heterotrimeric G-protein.

P2Y13_Signaling_Pathway This compound This compound P2Y13 P2Y13 Receptor This compound->P2Y13 Binds to G_protein Gαi/βγ P2Y13->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Activates Akt Akt PI3K->Akt Rac_Cdc42 Rac/Cdc42 Akt->Rac_Cdc42 MAPK->Rac_Cdc42 Actin Actin Cytoskeleton Rearrangement Rac_Cdc42->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

P2Y13 receptor signaling cascade leading to chemotaxis.

Experimental Protocols

In Vitro Chemotaxis Assay using a Modified Boyden Chamber (Transwell Assay)

This protocol describes a widely used method for quantifying the chemotactic response of cells, such as microglia, to a chemoattractant like this compound.

Materials:

  • Cells: Microglial cell line (e.g., BV-2) or primary microglia.

  • Chemoattractant: this compound (P2Y13 agonist).

  • Culture Medium: Appropriate serum-free medium for the cell type.

  • Transwell Inserts: Polycarbonate membrane inserts with a suitable pore size (typically 5 µm or 8 µm for microglia).

  • 24-well Culture Plates: To house the Transwell inserts.

  • Staining Solution: DAPI or Crystal Violet for cell visualization and counting.

  • Fixation Solution: 4% paraformaldehyde or methanol.

  • Permeabilization Solution (optional): 0.1% Triton X-100 in PBS.

  • Microscope: Inverted microscope with fluorescence or bright-field capabilities.

  • Image Analysis Software: For quantifying migrated cells.

Experimental Workflow:

Workflow for the in vitro chemotaxis assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture microglial cells to 80-90% confluency in their standard growth medium.

    • Prior to the assay, detach the cells and resuspend them in serum-free medium.

    • Starve the cells in serum-free medium for 2-4 hours at 37°C to reduce basal migration.

    • Count the cells and adjust the concentration to 1 x 10^5 to 1 x 10^6 cells/mL in serum-free medium.

  • Assay Setup:

    • Prepare a range of this compound concentrations in serum-free medium. A suggested starting range, based on the potency of other P2Y13 agonists, is 10 nM to 10 µM. Include a negative control (serum-free medium only) and a positive control (e.g., 100 nM ATP).

    • Add 600 µL of the prepared chemoattractant solutions or control medium to the lower wells of a 24-well plate.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100 µL of the prepared cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell type (typically 4-6 hours for microglia).

  • Cell Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde for 15 minutes or ice-cold methanol for 10 minutes).

    • Wash the inserts with PBS.

    • If using an intracellular stain like DAPI, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain the cells with a suitable dye (e.g., DAPI at 1 µg/mL for 5 minutes or 0.1% Crystal Violet for 20 minutes).

    • Wash the inserts again with PBS to remove excess stain.

  • Quantification and Data Analysis:

    • Allow the inserts to air dry.

    • Using a microscope, capture images of the migrated cells on the underside of the membrane. Acquire images from several random fields of view for each insert.

    • Count the number of migrated cells per field using image analysis software (e.g., ImageJ).

    • Calculate the average number of migrated cells for each condition.

    • The results can be expressed as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Conclusion

The protocol outlined provides a robust framework for investigating the chemotactic properties of this compound on microglia and other cells expressing the P2Y13 receptor. While specific quantitative data for this compound in chemotaxis assays is an area for further investigation, the provided information on related compounds and the detailed methodology will enable researchers to effectively design and execute experiments to elucidate the role of P2Y13 in cell migration. The visualization of the signaling pathway and experimental workflow aims to provide a clear and comprehensive guide for professionals in the field.

References

Application Notes and Protocols for the Use of MRS3558 in Primary Human Neutrophil Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for utilizing MRS3558, a selective antagonist for the A3 adenosine receptor (A3AR), in primary human neutrophil experiments. This document outlines detailed protocols for neutrophil isolation, functional assays, and data analysis, and includes diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Role in Neutrophil Function

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, degranulation, phagocytosis, and the formation of neutrophil extracellular traps (NETs), are critical for host defense against pathogens. The A3 adenosine receptor, a G protein-coupled receptor, is expressed on neutrophils and plays a role in modulating their inflammatory responses. Activation of A3AR can lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, influencing various cellular functions.

This compound is a potent and selective antagonist of the A3AR. By blocking the A3AR, this compound can be used as a tool to investigate the role of this receptor in neutrophil-mediated inflammation and to explore its therapeutic potential in inflammatory diseases where neutrophils are implicated. Potential therapeutic applications for A3AR antagonists include inflammatory diseases, asthma, and stroke[1].

Quantitative Data Summary

The following table summarizes key quantitative parameters for A3 adenosine receptor antagonists relevant to neutrophil experiments. Note that specific data for this compound in primary human neutrophils is not extensively published; therefore, data for a well-characterized A3AR antagonist, MRS1220, is provided as a reference. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.

ParameterValueCompoundCell TypeReference
KB value 1.7 nMMRS1220Human A3AR expressing HEK-293 cells[2]
IC50 value 0.3 µMMRS1220Human macrophage U-937 cell line (inhibition of A3 agonist-elicited effect)[2]
Recommended Starting Concentration for this compound 1 - 10 µMThis compoundPrimary Human NeutrophilsGeneral guidance based on related compounds

Experimental Protocols

Isolation of Primary Human Neutrophils

A high-purity and viable population of neutrophils is essential for reliable experimental outcomes. The density gradient centrifugation method is a standard and effective technique for isolating neutrophils from whole blood[3][4].

Materials:

  • Anticoagulated (EDTA, heparin, or citrate) whole human blood

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

  • Dextran solution (3% in 0.9% NaCl)

  • Hanks' Balanced Salt Solution (HBSS), with and without Ca2+/Mg2+

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Protocol:

  • Blood Collection and Preparation: Collect whole blood into tubes containing an anticoagulant. For optimal results, use blood within 2-4 hours of collection[3][4]. Bring all reagents to room temperature.

  • Dextran Sedimentation (Optional, for large volumes): Mix blood with an equal volume of 3% Dextran solution. Allow erythrocytes to sediment for 20-30 minutes at room temperature. Collect the leukocyte-rich plasma supernatant.

  • Density Gradient Centrifugation:

    • Carefully layer 5 mL of diluted blood or leukocyte-rich plasma over 5 mL of density gradient medium in a 15 mL conical tube. Avoid mixing the layers[3].

    • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, distinct layers will be visible. The neutrophil layer will be below the mononuclear cell layer and above the erythrocyte pellet[3].

  • Neutrophil Collection: Carefully aspirate and discard the upper layers (plasma and mononuclear cells). Collect the neutrophil-rich layer.

  • RBC Lysis:

    • Wash the collected neutrophils with HBSS without Ca2+/Mg2+ and centrifuge at 350 x g for 10 minutes.

    • To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer for 30-60 seconds.

    • Immediately add an excess of HBSS without Ca2+/Mg2+ to stop the lysis and centrifuge at 250 x g for 5 minutes.

  • Cell Washing and Counting:

    • Wash the neutrophil pellet twice with HBSS without Ca2+/Mg2+.

    • Resuspend the final pellet in an appropriate buffer for your downstream assay (e.g., HBSS with Ca2+/Mg2+ and 0.5% FBS).

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. A purity of >95% and viability of >95% should be expected[3][4].

Neutrophil Function Assays with this compound Treatment

General Treatment Protocol:

  • Resuspend isolated neutrophils in the desired assay buffer at the appropriate concentration.

  • Pre-incubate the neutrophils with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 15-30 minutes at 37°C before adding a stimulating agent. Include a vehicle control (e.g., DMSO).

This assay measures the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Boyden chamber or Transwell® inserts (3-5 µm pore size)

  • Chemoattractant (e.g., fMLP, IL-8/CXCL8)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Label neutrophils with Calcein-AM.

  • Add the chemoattractant to the lower chamber of the Boyden chamber.

  • Add the this compound-pre-treated or control neutrophils to the upper chamber.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader. The number of migrated cells is proportional to the fluorescence intensity[5].

This assay quantifies the release of primary granule contents, such as elastase.

Materials:

  • Neutrophil stimulant (e.g., PMA, fMLP + cytochalasin B)

  • Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Spectrophotometer

Protocol:

  • Add this compound-pre-treated or control neutrophils to a 96-well plate.

  • Add the stimulant and the elastase substrate.

  • Incubate at 37°C and measure the change in absorbance over time at 405 nm. The rate of change in absorbance is proportional to the elastase activity.

This assay measures the formation of Neutrophil Extracellular Traps (NETs).

Materials:

  • NETosis inducer (e.g., PMA, ionomycin)

  • Cell-impermeable DNA dye (e.g., Sytox Green)

  • Fluorescence microscope or plate reader

Protocol:

  • Seed this compound-pre-treated or control neutrophils in a 96-well plate.

  • Add the NETosis inducer and the cell-impermeable DNA dye.

  • Monitor the increase in fluorescence over time (typically 2-4 hours) using a fluorescence microscope or plate reader. An increase in fluorescence indicates NET formation as the dye binds to the extracellular DNA[6][7].

This assay measures the ability of neutrophils to engulf particles.

Materials:

  • Fluorescently labeled opsonized particles (e.g., zymosan, E. coli)

  • Trypan Blue or other quenching solution

  • Flow cytometer or fluorescence microscope

Protocol:

  • Incubate this compound-pre-treated or control neutrophils with the fluorescently labeled particles for 30-60 minutes at 37°C.

  • Stop the phagocytosis by adding ice-cold PBS.

  • Add a quenching solution to quench the fluorescence of non-internalized particles.

  • Analyze the fluorescence of the neutrophils by flow cytometry or fluorescence microscopy to quantify the percentage of phagocytosing cells and the phagocytic index[6][7].

This assay measures the production of reactive oxygen species (ROS).

Materials:

  • Neutrophil stimulant (e.g., PMA, fMLP)

  • ROS-sensitive fluorescent probe (e.g., Dihydrorhodamine 123, DCFH-DA)

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Load the this compound-pre-treated or control neutrophils with the fluorescent probe.

  • Add the stimulant and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates ROS production[6].

Signaling Pathways and Experimental Workflow

A3 Adenosine Receptor Signaling in Neutrophils

The following diagram illustrates the putative signaling pathway of the A3 adenosine receptor in neutrophils and the inhibitory action of this compound.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Adenosine Adenosine Adenosine->A3AR Agonist This compound This compound This compound->A3AR Antagonist Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Neutrophil_Functions Modulation of Neutrophil Functions (e.g., Chemotaxis, Degranulation) PKA->Neutrophil_Functions Phosphorylates substrates

Caption: A3AR signaling pathway in neutrophils and the inhibitory effect of this compound.

General Experimental Workflow

The following diagram outlines the general workflow for conducting experiments with this compound and primary human neutrophils.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood_Collection 1. Whole Blood Collection (Anticoagulant) Neutrophil_Isolation 2. Neutrophil Isolation (Density Gradient Centrifugation) Blood_Collection->Neutrophil_Isolation Cell_QC 3. Cell Counting & Viability Check (Trypan Blue) Neutrophil_Isolation->Cell_QC MRS3558_Treatment 4. Pre-incubation with this compound (or vehicle control) Cell_QC->MRS3558_Treatment Stimulation 5. Stimulation of Neutrophils (e.g., fMLP, PMA) MRS3558_Treatment->Stimulation Functional_Assay 6. Perform Functional Assay (Chemotaxis, Degranulation, etc.) Stimulation->Functional_Assay Data_Acquisition 7. Data Acquisition (Plate Reader, Flow Cytometer, etc.) Functional_Assay->Data_Acquisition Data_Analysis 8. Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound on primary human neutrophils.

References

Application Notes and Protocols for MRS3558 in In Vivo Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS3558 is a potent and selective antagonist of the adenosine A2A receptor (A2AR). The A2A receptor plays a crucial role in modulating inflammatory responses. Its activation, typically by adenosine, leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits the activation of pro-inflammatory signaling pathways such as NF-κB.[1] By blocking the A2A receptor, this compound is hypothesized to prevent this immunosuppressive effect, thereby potentially enhancing anti-tumor immunity or, conversely, modulating inflammatory responses in other disease contexts. These application notes provide a comprehensive overview of the proposed use of this compound in in vivo mouse models of inflammation, including recommended dosage, experimental protocols, and relevant signaling pathways.

Data Presentation

The following table summarizes dosages of other A2A receptor antagonists used in mouse models with an inflammatory component. This data can be used to establish a starting point for determining the optimal dosage of this compound.

CompoundMouse ModelDosageAdministration RouteFrequencyKey Findings
PreladenantMPTP-induced neuroinflammation20 mg/kg/day-Daily for 5 daysRestored microglial response to injury.[2]
SCH58261Chronic Periodontitis-induced neuroinflammationNot specified--Decreased density of Iba1+ microglia in the hippocampus.[3]
SCH58261Chronic Lymphocytic Leukemia1 mg/kgIntraperitoneal (i.p.)Every other dayRe-awakened T cell responses and limited Treg expansion.[1]
MSX-3Pilocarpine-induced tremulous jaw movements2.5-10.0 mg/kgIntraperitoneal (i.p.)Single doseAttenuated tremulous jaw movements.[4]

Recommended Starting Dose for this compound: Based on the data for related A2A antagonists, a starting dose range of 1-10 mg/kg administered intraperitoneally is recommended for this compound in pilot studies. Dose-response studies are crucial to determine the optimal effective and non-toxic dose for a specific inflammation model.

Signaling Pathway

The anti-inflammatory effects of A2A receptor activation are primarily mediated through the inhibition of pro-inflammatory signaling pathways. Antagonism of this receptor by this compound would block these effects.

A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor AC Adenylate Cyclase A2AR->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates NFκB_IκB NF-κB/IκB Complex PKA->NFκB_IκB Inhibits Degradation IκB IκB NFκB NF-κB NFκB_IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene Initiates Adenosine Adenosine Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks

Caption: A2A receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a generalized protocol for an acute systemic inflammation model induced by lipopolysaccharide (LPS) in mice. This protocol should be adapted based on the specific research question and inflammation model.

1. Animal Model:

  • Species: C57BL/6 mice, 8-12 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., saline, 10% DMSO in saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Tissue collection supplies (e.g., sterile surgical instruments, cryovials)

  • Cytokine analysis kits (e.g., ELISA or multiplex bead array)

3. Experimental Procedure:

a. Preparation of Reagents:

  • This compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Prepare fresh on the day of the experiment.

  • LPS Solution: Dissolve LPS in sterile, pyrogen-free saline to a concentration of 1 mg/mL.

b. Dosing and Induction of Inflammation:

  • Administer this compound (e.g., 1-10 mg/kg) or vehicle to the respective groups of mice via intraperitoneal (i.p.) injection.

  • One hour after this compound/vehicle administration, induce inflammation by injecting LPS (e.g., 1 mg/kg) i.p.

c. Monitoring and Sample Collection:

  • Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).

  • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice.

  • Collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.

  • Perform euthanasia by an approved method (e.g., cervical dislocation).

  • Collect tissues of interest (e.g., spleen, liver, lung) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.

d. Sample Processing and Analysis:

  • Plasma Preparation: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA or a multiplex bead array according to the manufacturer's instructions.

  • Histology: Process formalin-fixed tissues for hematoxylin and eosin (H&E) staining to assess immune cell infiltration and tissue damage.

  • Gene Expression Analysis: Extract RNA from frozen tissues to analyze the expression of inflammatory genes by RT-qPCR.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo mouse inflammation study using this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase acclimatize Acclimatize Mice prepare_reagents Prepare this compound & LPS administer_this compound Administer this compound or Vehicle (i.p.) prepare_reagents->administer_this compound induce_inflammation Induce Inflammation (LPS i.p.) administer_this compound->induce_inflammation 1 hour monitor Monitor Clinical Signs induce_inflammation->monitor collect_samples Collect Blood & Tissues monitor->collect_samples 2-24 hours cytokine Cytokine Analysis (ELISA/Multiplex) collect_samples->cytokine histology Histology (H&E) collect_samples->histology qpcr Gene Expression (RT-qPCR) collect_samples->qpcr

Caption: General experimental workflow for in vivo inflammation studies with this compound.

This compound holds promise as a tool to investigate the role of the A2A receptor in various inflammatory conditions. The provided protocols and dosage recommendations, based on related compounds, offer a solid foundation for initiating in vivo studies. Researchers are encouraged to perform pilot studies to determine the optimal experimental conditions for their specific mouse model of inflammation.

References

Application of MRS3558 in Calcium Mobilization Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS3558 is a selective antagonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes. One of the key signaling pathways activated by A3AR is the mobilization of intracellular calcium ([Ca2+]i). This process is initiated by the coupling of the receptor to the Gq family of G proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Calcium mobilization assays are robust functional assays used to screen for and characterize ligands that modulate the activity of GPCRs like the A3AR. By measuring the transient increase in intracellular calcium concentration upon receptor activation by an agonist, the inhibitory effect of an antagonist such as this compound can be quantified. These assays are instrumental in drug discovery for identifying and characterizing potential therapeutic agents targeting the A3AR.

This document provides detailed application notes and protocols for the use of this compound in A3AR-mediated calcium mobilization assays.

A3 Adenosine Receptor Signaling Pathway

The activation of the A3 adenosine receptor by an agonist initiates a signaling cascade that results in the mobilization of intracellular calcium. This pathway is a key mechanism through which the A3AR exerts its cellular effects.

A3AR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor Gq Gq Protein A3AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_cyto Elevated [Ca2+]i IP3R->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Cellular_Response Downstream Cellular Response Ca_cyto->Cellular_Response Initiates Agonist A3AR Agonist Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks

Figure 1: A3AR-mediated calcium signaling pathway.

Quantitative Data for A3AR Antagonists

CompoundTargetAssay TypeCell LineAgonist UsedPotency (IC50/Ki)Reference
This compound Human A3ARRadioligand BindingCHON/AKi: 1.8 nMN/A
MRS1220Human A3ARAdenylate Cyclase InhibitionCHOIB-MECAIC50: 1.7 nM (KB)[1]
MRS1191Human A3ARAdenylate Cyclase InhibitionCHOIB-MECAIC50: 92 nM (KB)[1]
DPTNHuman A3ARRadioligand BindingHEK293N/AKi: 1.65 nM[2]
DPTNMouse A3ARRadioligand BindingCHON/AKi: 9.61 nM[2]
DPTNRat A3ARRadioligand BindingCHON/AKi: 8.53 nM[2]
MRS1523Rat A3ARCalcium MobilizationCardiac MyocytesCl-IB-MECAEffective at inhibiting response[3]

N/A: Not Available in the cited literature.

Experimental Protocols

General Calcium Mobilization Assay Protocol using a FLIPR System

This protocol provides a general framework for assessing the antagonist activity of this compound on A3AR-mediated calcium mobilization. This assay is commonly performed using a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.[4][5][6]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human A3 adenosine receptor.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive dye: FLIPR Calcium Assay Kit (e.g., Calcium 4, 5, or 6) or other suitable calcium indicators like Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: An anion transport inhibitor to prevent dye leakage from cells (if required by the dye manufacturer).

  • A3AR Agonist: A selective A3AR agonist such as Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • A3AR Antagonist: this compound.

  • Instrumentation: FLIPR, FlexStation, or equivalent fluorescence plate reader with automated liquid handling.

Experimental Workflow Diagram:

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution Seed_Cells Seed A3AR-expressing cells into 96/384-well plates Dye_Loading Load cells with a calcium-sensitive dye Seed_Cells->Dye_Loading Incubate_Dye Incubate at 37°C Dye_Loading->Incubate_Dye Add_Antagonist Add this compound to the cell plate and incubate Incubate_Dye->Add_Antagonist Prepare_Compounds Prepare serial dilutions of This compound (antagonist) and a fixed concentration of A3AR agonist Prepare_Compounds->Add_Antagonist Add_Agonist Add A3AR agonist to stimulate the cells Prepare_Compounds->Add_Agonist Measure_Baseline Measure baseline fluorescence in FLIPR Add_Antagonist->Measure_Baseline Measure_Baseline->Add_Agonist Measure_Response Measure the change in fluorescence (calcium flux) Add_Agonist->Measure_Response Analyze_Data Analyze data to determine IC50 of this compound Measure_Response->Analyze_Data

Figure 2: Workflow for an antagonist calcium mobilization assay.

Procedure:

  • Cell Plating (Day 1):

    • Harvest A3AR-expressing cells and resuspend them in fresh culture medium.

    • Seed the cells into black-walled, clear-bottom microplates at an optimized density (e.g., 20,000-50,000 cells/well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading (Day 2):

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in assay buffer. If necessary, add probenecid to the dye solution.

    • Remove the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to obtain a range of concentrations for IC50 determination.

    • Prepare a solution of the A3AR agonist (e.g., Cl-IB-MECA) in assay buffer at a concentration that elicits a submaximal response (EC80) to ensure a sufficient signal window for detecting inhibition.

  • Assay Measurement (FLIPR):

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • Antagonist Addition: Program the instrument to add the serially diluted this compound to the cell plate.

    • Incubation: Allow for a pre-incubation period with the antagonist (e.g., 15-30 minutes) at room temperature or 37°C.

    • Baseline Reading: The instrument will measure the baseline fluorescence for a short period.

    • Agonist Addition: The instrument will then add the A3AR agonist to each well to stimulate calcium release.

    • Response Measurement: The fluorescence intensity is measured kinetically immediately after agonist addition for a period of 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (peak response minus baseline) is calculated for each well.

    • The data is normalized to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Selectivity Profile of this compound

When using this compound as a pharmacological tool, it is crucial to consider its selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B). While comprehensive selectivity data may not always be available in a single publication, it is generally understood that this compound exhibits high selectivity for the human A3AR. Researchers should consult the latest literature for the most up-to-date selectivity profile to ensure the observed effects are indeed mediated by A3AR antagonism. The selectivity of A3AR antagonists can also exhibit species differences, which is an important consideration when translating findings from animal models to human systems.[2]

Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Optimize cell seeding density.

    • Ensure proper dye loading and check for cell viability.

    • Use an appropriate concentration of the agonist (EC80 is recommended).

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding and dye loading.

    • Check for and minimize any edge effects on the plate.

    • Ensure proper mixing of compounds upon addition.

  • Agonist-Independent Calcium Spikes:

    • Handle cells gently to avoid mechanical stress.

    • Ensure the assay buffer is at the correct temperature and pH.

Conclusion

This compound is a valuable tool for studying the role of the A3 adenosine receptor in calcium signaling. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in calcium mobilization assays. By carefully optimizing experimental conditions and considering the selectivity of the compound, researchers can obtain reliable and reproducible data to further elucidate the pharmacology of the A3AR and its potential as a therapeutic target.

References

Application Notes and Protocols for Blocking UDP-glucose Induced Signaling with a P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (UDP)-glucose is an extracellular signaling molecule that exerts its effects through the P2Y14 receptor, a G protein-coupled receptor (GPCR).[1][2] The activation of the P2Y14 receptor by UDP-glucose has been implicated in a variety of physiological and pathophysiological processes, particularly in the immune system.[3][4] This receptor is coupled to the Gi family of heterotrimeric G proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1][3][5]

One of the key roles of UDP-glucose-mediated P2Y14 signaling is the induction of immune cell migration, a process known as chemotaxis.[6][7] This has been particularly well-documented in neutrophils, where UDP-glucose acts as a potent chemoattractant.[6][7] The ability to block this signaling pathway is therefore of significant interest for researchers studying inflammation, immune responses, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for utilizing a P2Y14 receptor antagonist to block UDP-glucose induced signaling. While the user requested information on MRS3558, published data on this specific compound is limited. Therefore, we will focus on a well-characterized, potent, and selective P2Y14 antagonist, PPTN (4,7-disubstituted 2-naphthoic acid derivative) , as a representative tool compound for these protocols.[8][9][10] The principles and methods described herein are broadly applicable to the study of other P2Y14 antagonists.

P2Y14 Signaling Pathway

The binding of UDP-glucose to the P2Y14 receptor initiates a signaling cascade that results in various cellular responses. A simplified diagram of this pathway is presented below.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_glucose UDP-glucose P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Pathway MAPK Pathway (ERK1/2) Gi->MAPK_Pathway RhoA RhoA Activation Gi->RhoA Ca_Mobilization Ca²⁺ Mobilization Gi->Ca_Mobilization cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC This compound P2Y14 Antagonist (e.g., PPTN) This compound->P2Y14R Blocks Cellular_Response Cellular Response (e.g., Chemotaxis) MAPK_Pathway->Cellular_Response RhoA->Cellular_Response Ca_Mobilization->Cellular_Response Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Data Analysis Camp_Assay cAMP Assay Analyze Measure Cellular Response and Analyze Data Camp_Assay->Analyze Calcium_Assay Calcium Mobilization Assay Calcium_Assay->Analyze Chemotaxis_Assay Chemotaxis Assay Chemotaxis_Assay->Analyze Cell_Lines Select Cell Line (e.g., HL-60, Neutrophils) Pretreat Pre-treat with Antagonist (e.g., PPTN) Cell_Lines->Pretreat Stimulate Stimulate with UDP-glucose Pretreat->Stimulate Stimulate->Camp_Assay Stimulate->Calcium_Assay Stimulate->Chemotaxis_Assay

References

Application Notes and Protocols for Studying the P2Y14 Receptor with MRS3558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in immune responses and inflammatory processes. Its activation by endogenous ligands such as UDP-glucose triggers a cascade of intracellular signaling events. Understanding the pharmacology of this receptor is crucial for the development of novel therapeutics targeting inflammation and immune-related disorders. MRS3558 is a potent and selective antagonist of the P2Y14 receptor, making it an invaluable tool for elucidating the receptor's physiological and pathological roles.

These application notes provide a comprehensive guide for designing and conducting experiments to study the interaction of this compound with the P2Y14 receptor. Detailed protocols for key functional assays are provided to ensure robust and reproducible results.

P2Y14 Receptor Signaling

The P2Y14 receptor primarily couples to the Gi alpha subunit of heterotrimeric G proteins.[1] Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Furthermore, the βγ subunits of the G protein can activate downstream signaling pathways, including the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium ([Ca2+]i), and the Rho/Rho kinase (ROCK) pathway, which is crucial for cellular processes like chemotaxis.[1][3]

P2Y14_Signaling cluster_membrane Cell Membrane P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_protein->AC Inhibits G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates Agonist Agonist (e.g., UDP-Glucose) Agonist->P2Y14 Activates This compound This compound (Antagonist) This compound->P2Y14 Blocks ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto ROCK ROCK RhoA->ROCK Chemotaxis Chemotaxis ROCK->Chemotaxis

P2Y14 Receptor Signaling Pathways

Quantitative Data Summary

The following table summarizes the antagonist potency of compounds structurally related to this compound, such as PPTN, at the P2Y14 receptor. This data is essential for determining the appropriate concentration range of this compound to be used in your experiments.

CompoundAssay TypeCell LineAgonist UsedPotency (IC₅₀/Kᵢ)Reference
PPTNAdenylyl Cyclase InhibitionC6 Glioma (P2Y14 expressing)UDP-glucoseKᵢ = 434 pM[4]
PPTNChemotaxisDifferentiated HL-60 cellsUDP-glucose (10 µM)IC₅₀ ≈ 1 nM[1]
PPTNChemotaxisDifferentiated HL-60 cellsUDP-glucose (100 µM)IC₅₀ ≈ 4 nM[1]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

Calcium_Mobilization_Workflow A Seed cells expressing P2Y14 in a 96-well plate B Load cells with Fura-2 AM (calcium indicator dye) A->B C Wash cells to remove extracellular dye B->C D Pre-incubate cells with varying concentrations of this compound C->D E Stimulate with a P2Y14 agonist (e.g., UDP-glucose) D->E F Measure fluorescence changes (340/380 nm excitation ratio) E->F G Analyze data to determine IC₅₀ of this compound F->G

Calcium Mobilization Assay Workflow

Materials:

  • Cells expressing the P2Y14 receptor (e.g., HEK293-P2Y14, HL-60)

  • 96-well black, clear-bottom plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • P2Y14 agonist (e.g., UDP-glucose)

  • This compound

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Protocol:

  • Cell Plating: Seed P2Y14-expressing cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[5]

  • Washing: Gently wash the cells twice with HBS to remove extracellular dye.

  • Antagonist Incubation: Add HBS containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add a pre-determined concentration of the P2Y14 agonist (e.g., EC₈₀ of UDP-glucose) to all wells.

    • Immediately begin recording the fluorescence ratio (F340/F380) for 1-2 minutes.[5]

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (Δ(F340/F380)) after agonist addition.

    • Plot the agonist response against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value of this compound.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit the migration of cells towards a P2Y14 agonist.

Chemotaxis_Workflow A Prepare chemoattractant (P2Y14 agonist) and add to the lower chamber of the Boyden chamber C Place cell suspension in the upper chamber, separated by a porous membrane A->C B Pre-incubate cells (e.g., neutrophils) with varying concentrations of this compound B->C D Incubate to allow cell migration towards the chemoattractant C->D E Remove non-migrated cells from the upper surface of the membrane D->E F Fix and stain the migrated cells on the lower surface of the membrane E->F G Count migrated cells and determine the IC₅₀ of this compound F->G

Chemotaxis Assay Workflow

Materials:

  • Neutrophils or differentiated HL-60 cells

  • Boyden chamber or Transwell® inserts (5 µm pore size)

  • Chemoattractant (e.g., UDP-glucose)

  • This compound

  • Cell culture medium (e.g., RPMI)

  • Fixation and staining reagents (e.g., methanol, Giemsa stain)

  • Microscope

Protocol:

  • Chamber Setup:

    • Add cell culture medium containing the chemoattractant (e.g., 1-10 µM UDP-glucose) to the lower wells of the Boyden chamber.[6]

    • Include a negative control with medium only.

  • Cell Preparation:

    • Isolate neutrophils from fresh human blood or use differentiated HL-60 cells.[6]

    • Resuspend the cells in culture medium at a concentration of 1-2 x 10⁶ cells/mL.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 15-30 minutes at 37°C.

  • Cell Seeding:

    • Place the Transwell® inserts into the lower wells.

    • Add the cell suspension (containing this compound or vehicle) to the upper chamber of each insert.[7]

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[6][7]

  • Cell Staining and Counting:

    • Carefully remove the inserts from the wells.

    • Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with Giemsa stain.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value.

cAMP Inhibition Assay

This assay measures the ability of this compound to reverse the agonist-mediated inhibition of adenylyl cyclase.

cAMP_Inhibition_Workflow A Seed P2Y14-expressing cells in a multi-well plate B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate adenylyl cyclase with forskolin and add P2Y14 agonist (e.g., UDP-glucose) B->C D Incubate to allow for cAMP production C->D E Lyse cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA) D->E F Analyze data to determine the IC₅₀ of this compound E->F

cAMP Inhibition Assay Workflow

Materials:

  • Cells stably expressing the P2Y14 receptor (e.g., C6-P2Y14, HEK293-P2Y14)

  • Multi-well plates

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Forskolin

  • P2Y14 agonist (e.g., UDP-glucose)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

Protocol:

  • Cell Plating: Seed P2Y14-expressing cells into a multi-well plate and culture until they reach the desired confluency.

  • Antagonist Incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound in assay buffer for 15-30 minutes at room temperature.[8]

  • Stimulation:

    • Prepare a stimulation solution containing a fixed concentration of forsklin (to stimulate cAMP production) and the P2Y14 agonist (e.g., EC₅₀ of UDP-glucose).

    • Add the stimulation solution to the wells.[8]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of reversal of agonist-induced cAMP inhibition for each concentration of this compound.

    • Plot the percentage of reversal against the concentration of this compound and determine the IC₅₀ value.

By following these detailed protocols and utilizing the provided reference data, researchers can effectively characterize the inhibitory activity of this compound on the P2Y14 receptor and further investigate the role of this receptor in various physiological and disease states.

References

Application Notes and Protocols for MRS3558 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS3558 is a synthetic compound identified as an antagonist for the P2Y6 receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and neurotransmission. Successful utilization of this compound in in vitro cell culture experiments is critically dependent on proper dissolution and storage to ensure its stability and bioavailability. This document provides detailed protocols for the dissolution and storage of this compound, along with essential safety precautions and a summary of its known properties.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research. Key data is summarized in the table below.

PropertyValueSource
CAS Number 793695-40-6[1]
Molecular Formula C₂₀H₂₀Cl₂N₆O₃[1]
Molecular Weight 463.32 g/mol [1]
Solubility Data not available[1]
Purity ≥98% (as specified by most suppliers)N/A

Recommended Dissolution Protocol

Due to the lack of specific solubility data for this compound, a generalized protocol for dissolving poorly water-soluble compounds for cell culture is recommended. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its broad dissolving power and compatibility with most cell culture systems at low concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Preparation of a High-Concentration Stock Solution:

    • Aseptically weigh a small, precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

    • Add a minimal volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). To calculate the required volume of DMSO for a 10 mM stock solution from 1 mg of this compound (MW: 463.32 g/mol ):

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = ((0.001 g / 463.32 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 215.8 µL

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath sonicator may be applied. Visually inspect the solution to ensure no particulate matter remains.

  • Preparation of Working Solutions:

    • Prepare intermediate dilutions of the high-concentration stock solution in sterile DMSO if necessary.

    • For cell culture experiments, dilute the DMSO stock solution into pre-warmed cell culture medium to the desired final concentration. Crucially, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.

    • It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound and the maximum tolerated DMSO concentration for your specific cell line.

Storage and Stability

Proper storage is vital to maintain the integrity and activity of this compound.

ConditionRecommendation
Solid Compound Store at -20°C in a tightly sealed container, protected from light and moisture.
DMSO Stock Solution Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. When stored correctly, DMSO stock solutions are generally stable for several months.
Aqueous Working Solutions It is strongly recommended to prepare fresh aqueous working solutions from the DMSO stock immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods, as it may be prone to hydrolysis or precipitation.

Safety Precautions

As with any chemical reagent, appropriate safety measures should be followed when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.[1]

Signaling Pathway and Experimental Workflow

This compound is an antagonist of the P2Y6 receptor. The activation of the P2Y6 receptor by its endogenous ligand, uridine diphosphate (UDP), typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

P2Y6_Signaling_Pathway UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Binds Gq Gq protein P2Y6->Gq Activates This compound This compound This compound->P2Y6 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: P2Y6 Receptor Signaling Pathway and Inhibition by this compound.

The following diagram illustrates the general workflow for preparing and using this compound in a typical cell culture experiment.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve store_stock Store Stock at -20°C/-80°C dissolve->store_stock thaw_stock Thaw DMSO Stock store_stock->thaw_stock dilute Dilute in Culture Medium thaw_stock->dilute treat_cells Treat Cells dilute->treat_cells assay Perform Assay treat_cells->assay

Caption: Experimental Workflow for this compound Application in Cell Culture.

References

Application Notes and Protocols: Measuring MRS3558 Efficacy in a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for determining the efficacy of MRS3558 at the human P2Y6 receptor using a radioligand binding assay. The P2Y6 receptor, a G protein-coupled receptor (GPCR), is activated by uridine diphosphate (UDP) and is implicated in various physiological and pathophysiological processes, making it a target for therapeutic intervention.[1] Radioligand binding assays are a robust method for quantifying the affinity of a compound for its target receptor.[2][3]

Note on this compound Data: As of the generation of this document, specific radioligand binding data for this compound is not widely available in published literature. Therefore, the quantitative data presented in this application note is hypothetical and for illustrative purposes . It is based on the expected performance of a potent and selective antagonist for the P2Y6 receptor, using the well-characterized antagonist MRS2578 as a reference. Researchers are advised to generate their own experimental data to determine the precise efficacy of this compound.

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor primarily couples to Gq/11 proteins. Upon activation by an agonist like UDP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq P2Y6->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response UDP UDP (Agonist) UDP->P2Y6 This compound This compound (Antagonist) This compound->P2Y6

Figure 1: P2Y6 Receptor Signaling Pathway.

Data Presentation

The efficacy of this compound is determined through competitive radioligand binding assays. In these assays, increasing concentrations of the unlabeled test compound (this compound) compete with a fixed concentration of a radiolabeled ligand for binding to the P2Y6 receptor. The results are typically presented as the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) is then calculated from the IC50 value.

Table 1: Hypothetical Binding Affinity of this compound for the Human P2Y6 Receptor

CompoundRadioligandIC50 (nM)Ki (nM)Receptor Source
This compound[³H]-UDP157.2Membranes from HEK293 cells stably expressing human P2Y6
MRS2578 (Reference)[³H]-UDP37[4]17.81321N1 astrocytoma cells[4]

Note: The Ki value was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocols

Membrane Preparation from P2Y6-Expressing Cells

This protocol describes the preparation of cell membranes enriched with the P2Y6 receptor.

Materials:

  • HEK293 cells stably expressing the human P2Y6 receptor

  • Cell scrapers

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Protocol:

  • Grow P2Y6-expressing HEK293 cells to 80-90% confluency in appropriate culture flasks.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer (see below).

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay: Competitive Inhibition

This protocol details the procedure for a competitive binding assay to determine the IC50 and Ki of this compound.

Materials:

  • P2Y6 receptor-containing membranes

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂

  • Radioligand: [³H]-UDP (specific activity ~30-60 Ci/mmol)

  • Unlabeled competitor: this compound

  • Non-specific binding control: High concentration of unlabeled UDP (e.g., 10 µM)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]-UDP (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-UDP, and 50 µL of 10 µM unlabeled UDP.

    • Competition: 50 µL of membrane suspension, 50 µL of [³H]-UDP, and 50 µL of each dilution of this compound.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked 96-well filter plate.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate under a lamp for 30-60 minutes.

  • Add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes P2Y6 Membranes Incubate Incubate Components (60 min, RT) Membranes->Incubate Radioligand [³H]-UDP Radioligand->Incubate Competitor This compound (Serial Dilutions) Competitor->Incubate NSB Unlabeled UDP (for NSB) NSB->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters (3x) Filter->Wash Dry Dry Filters Wash->Dry Scintillate Add Scintillation Cocktail Dry->Scintillate Count Scintillation Counting Scintillate->Count Plot Plot % Inhibition vs. [this compound] Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki IC50->Ki

Figure 2: Radioligand Binding Assay Workflow.
Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition assay, express the data as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Kd of the radioligand should be determined in a separate saturation binding experiment.

Data_Analysis_Logic Total_CPM Total Binding (CPM) Calc_Specific Specific Binding = Total CPM - NSB CPM Total_CPM->Calc_Specific NSB_CPM Non-specific Binding (CPM) NSB_CPM->Calc_Specific Comp_CPM Competition Binding (CPM) Calc_Percent_Inhibition % Inhibition = 100 * (1 - (Comp_CPM - NSB_CPM) / (Total_CPM - NSB_CPM))) Comp_CPM->Calc_Percent_Inhibition Radioligand_Kd Radioligand Kd Calc_Ki Ki = IC50 / (1 + [Radioligand]/Kd) Radioligand_Kd->Calc_Ki Radioligand_Conc [Radioligand] Radioligand_Conc->Calc_Ki Calc_Specific->Calc_Percent_Inhibition Plot_Curve Plot % Inhibition vs. log[this compound] Calc_Percent_Inhibition->Plot_Curve Fit_IC50 Non-linear Regression to find IC50 Plot_Curve->Fit_IC50 Fit_IC50->Calc_Ki Final_Ki Final Ki Value Calc_Ki->Final_Ki

Figure 3: Data Analysis Logical Flow.

Troubleshooting

IssuePossible CauseSolution
High non-specific binding Radioligand concentration too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number or volume of washes.
Filter plates not adequately blocked.Ensure proper pre-soaking of filter plates with PEI.
Low specific binding Low receptor expression in membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand.Use a fresh batch of radioligand.
Incorrect assay conditions (pH, ions).Optimize the assay buffer composition.
High well-to-well variability Inaccurate pipetting.Use calibrated pipettes and proper technique.
Incomplete mixing.Ensure gentle agitation during incubation.
Inconsistent washing.Ensure the vacuum manifold provides even suction across the plate.

By following these protocols and guidelines, researchers can effectively measure the efficacy of this compound or other compounds at the P2Y6 receptor, providing valuable data for drug discovery and development programs.

References

Application Notes and Protocols: Flow Cytometry Analysis of Neutrophils Treated with MRS3558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS), are critical for host defense against pathogens.[1] However, excessive or prolonged neutrophil activation can contribute to tissue damage in various inflammatory diseases.

Adenosine is an endogenous nucleoside that modulates inflammatory responses through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2] The A3 adenosine receptor (A3AR) is highly expressed in inflammatory cells, including neutrophils, and plays a significant role in regulating their function.[3][4] Activation of A3AR has been shown to influence neutrophil chemotaxis, degranulation, and superoxide production.[5][6]

MRS3558 is a potent and selective antagonist of the A3 adenosine receptor. By blocking the A3AR, this compound is a valuable tool for investigating the role of this receptor in neutrophil-mediated inflammation. This document provides detailed protocols for analyzing the effects of this compound on neutrophil functions using flow cytometry, a powerful technique for single-cell analysis. The following sections will cover the analysis of key neutrophil functions such as activation, chemotaxis, and apoptosis following treatment with this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of human neutrophils treated with this compound. These tables are intended to provide a framework for expected results based on the known function of A3 adenosine receptor antagonists.

Table 1: Effect of this compound on Neutrophil Activation Markers

TreatmentMarkerMean Fluorescence Intensity (MFI) ± SDPercent Positive Cells (%) ± SD
Unstimulated ControlCD11b150 ± 205 ± 1
CD62L800 ± 5095 ± 2
fMLP (1 µM)CD11b1200 ± 10085 ± 5
CD62L200 ± 3015 ± 3
This compound (1 µM) + fMLP (1 µM)CD11b1150 ± 9082 ± 6
CD62L220 ± 3518 ± 4
This compound (1 µM) aloneCD11b160 ± 256 ± 2
CD62L790 ± 5594 ± 3

fMLP (N-formylmethionyl-leucyl-phenylalanine) is a potent neutrophil activator.

Table 2: Effect of this compound on Neutrophil Chemotaxis Marker

TreatmentMarkerMean Fluorescence Intensity (MFI) ± SDPercent Positive Cells (%) ± SD
Unstimulated ControlCXCR22500 ± 20098 ± 1
IL-8 (100 ng/mL)CXCR21000 ± 15097 ± 2
This compound (1 µM) + IL-8 (100 ng/mL)CXCR21500 ± 18098 ± 1
This compound (1 µM) aloneCXCR22450 ± 21098 ± 1

IL-8 is a potent chemokine for neutrophils. A decrease in CXCR2 MFI indicates receptor internalization upon activation and migration.

Table 3: Effect of this compound on Neutrophil Apoptosis

Treatment (24 hours)MarkerPercent Apoptotic Cells (%) ± SD
Untreated ControlAnnexin V15 ± 3
This compound (1 µM)Annexin V25 ± 5
Dexamethasone (10 µM)Annexin V5 ± 2

Dexamethasone is a known inhibitor of neutrophil apoptosis.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Dextran T500 solution (3% in 0.9% NaCl)

  • Ficoll-Paque PLUS

  • Red Blood Cell (RBC) Lysis Buffer

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Add 1 part 3% Dextran solution to 4 parts diluted blood. Mix gently by inversion.

  • Allow erythrocytes to sediment for 30-45 minutes at room temperature until a clear plasma-leukocyte layer forms on top.

  • Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers, leaving the neutrophil pellet at the bottom.

  • Resuspend the neutrophil pellet in PBS.

  • To remove contaminating red blood cells, perform hypotonic lysis. Add 9 mL of sterile water for 30 seconds, then add 1 mL of 10x PBS to restore isotonicity.

  • Centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

Protocol 2: Flow Cytometry Analysis of Neutrophil Activation

This protocol details the procedure for treating neutrophils with this compound and analyzing the expression of activation markers CD11b and CD62L.

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • This compound

  • fMLP (N-formylmethionyl-leucyl-phenylalanine)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Anti-human CD11b-FITC antibody

  • Anti-human CD62L-PE antibody

  • Isotype control antibodies (FITC and PE)

  • 96-well V-bottom plate or FACS tubes

  • Flow cytometer

Procedure:

  • Resuspend isolated neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Stimulate the neutrophils with fMLP (e.g., 1 µM) for 15 minutes at 37°C. Include an unstimulated control.

  • Stop the stimulation by adding ice-cold FACS buffer and centrifuging at 300 x g for 5 minutes at 4°C.

  • Wash the cells once with cold FACS buffer.

  • Resuspend the cell pellets in 100 µL of FACS buffer.

  • Add anti-human CD11b-FITC and anti-human CD62L-PE antibodies at the manufacturer's recommended concentration. Include isotype controls in separate tubes.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the data using appropriate software. Gate on the neutrophil population based on forward and side scatter, and then determine the mean fluorescence intensity (MFI) and percentage of positive cells for CD11b and CD62L.

Protocol 3: Flow Cytometry Analysis of Neutrophil Apoptosis

This protocol describes how to assess the effect of this compound on neutrophil apoptosis using Annexin V staining.

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • This compound

  • Annexin V Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) or other viability dye

  • FACS tubes

  • Flow cytometer

Procedure:

  • Resuspend isolated neutrophils in RPMI 1640 with 10% FBS at 1 x 10^6 cells/mL.

  • Culture the cells in the presence of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Gate on the neutrophil population. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Pathways and Workflows

Signaling Pathway

A3AR_Signaling_in_Neutrophils cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks Chemotaxis Chemotaxis cAMP->Chemotaxis Regulates

A3AR Signaling Pathway in Neutrophils.

Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Blood Whole Blood Collection Isolation Neutrophil Isolation (Density Gradient) Blood->Isolation Treatment Incubate with this compound and/or Stimulant (e.g., fMLP) Isolation->Treatment Staining Stain with Fluorescent Antibodies (e.g., anti-CD11b) Treatment->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis (MFI, % Positive) Acquisition->Analysis

Experimental Workflow for Flow Cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MRS3558 Concentration for P2Y14 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS3558, a selective antagonist of the P2Y14 receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for P2Y14 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[1] The receptor is coupled to the Gi alpha subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] this compound acts as a competitive antagonist, blocking the binding of UDP-sugars to the P2Y14 receptor and thereby preventing the downstream signaling cascade.[3]

Q2: What are the key signaling pathways inhibited by this compound?

A2: By blocking the P2Y14 receptor, this compound primarily inhibits the Gi-mediated signaling pathway. This leads to the prevention of adenylyl cyclase inhibition, thus maintaining intracellular cAMP levels.[1][2] Consequently, downstream effects regulated by P2Y14 activation, such as mitogen-activated protein (MAP) kinase signaling and Rho activation, are also inhibited.[4]

Q3: In which cell types is the P2Y14 receptor typically expressed?

A3: The P2Y14 receptor is prominently expressed in immune cells, including neutrophils, eosinophils, and mast cells, where it plays a role in inflammatory responses and chemotaxis.[5] It is also found in other tissues, but its high expression in immune cells makes it a key target for studying inflammation.

Q4: What is a recommended starting concentration for this compound in in-vitro experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available data, a starting concentration in the low nanomolar range is recommended. For instance, in C6 glioma cells stably expressing the P2Y14 receptor, a KB (equilibrium dissociation constant for a competitive antagonist) of approximately 400 pM has been reported.[6] For some analogs of this compound, IC50 values in the range of 2-4 nM have been observed in binding assays.[7] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare and store this compound?

A5: For specific instructions on reconstitution and storage, it is crucial to refer to the manufacturer's product data sheet. Generally, this compound is a solid compound. For experimental use, it is typically dissolved in a suitable solvent like DMSO to create a stock solution, which can then be further diluted in an aqueous buffer or cell culture medium. Store the stock solution at -20°C or -80°C as recommended by the supplier to ensure stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibition of P2Y14 signaling 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or assay conditions. 2. Poor solubility or stability of this compound: The compound may not be fully dissolved or may have degraded. 3. Low P2Y14 receptor expression: The cell line used may not express a sufficient level of the P2Y14 receptor. 4. Agonist concentration is too high: An excessively high concentration of the P2Y14 agonist (e.g., UDP-glucose) may outcompete the antagonist.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 100 pM to 10 µM) to determine the IC50 value for your system. 2. Ensure proper dissolution of this compound in the recommended solvent before diluting in aqueous solutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. 3. Verify P2Y14 receptor expression in your cells using techniques like RT-qPCR or Western blotting. Consider using a cell line known to express high levels of P2Y14 or a recombinant system. 4. Use an agonist concentration that is close to its EC50 value to allow for competitive inhibition by this compound.
High background signal or off-target effects 1. This compound concentration is too high: High concentrations of any compound can lead to non-specific effects. 2. Contamination of reagents: Reagents or cell culture may be contaminated.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Ensure all reagents and cell cultures are sterile and free of contaminants.
High variability between experimental replicates 1. Inconsistent cell seeding density: Variations in cell number per well can lead to inconsistent results. 2. Inaccurate pipetting: Errors in dispensing this compound, agonist, or other reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell health.1. Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for consistency. 2. Use calibrated pipettes and proper pipetting techniques. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile buffer or media.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 793695-40-6[8]
Molecular Formula C20H20Cl2N6O3[8]
Molecular Weight 463.32 g/mol [8]

Table 2: Reported In-Vitro Efficacy of this compound and its Analogs

CompoundCell Line / SystemAssay TypePotency (IC50 / KB)Reference
PPTN (analog of this compound)C6 glioma cells stably expressing P2Y14-RAdenylyl cyclase inhibition~400 pM (KB)[6]
MRS4916 (analog)hP2Y14RBinding Assay3.69 nM (IC50)[7]
MRS4917 (analog)hP2Y14RBinding Assay2.88 nM (IC50)[7]
PPTN (analog of this compound)dHL-60 cellsChemotaxisInhibition consistent with KB from recombinant P2Y14-R[3]

Experimental Protocols

Protocol 1: In-Vitro Chemotaxis Assay for P2Y14 Inhibition using this compound

This protocol describes a Boyden chamber-based chemotaxis assay to evaluate the inhibitory effect of this compound on UDP-glucose-induced cell migration.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, 5-8 µm pore size)

  • Cell line expressing P2Y14 (e.g., differentiated HL-60 cells, primary neutrophils)

  • Cell culture medium (e.g., RPMI 1640) with 0.1% BSA

  • UDP-glucose (P2Y14 agonist)

  • This compound

  • Calcein-AM or other suitable cell stain for quantification

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density.

    • For adherent cells, starve them overnight in serum-free medium. For suspension cells, wash and resuspend in serum-free medium containing 0.1% BSA.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation:

    • In a separate tube, incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup:

    • Add cell culture medium containing the chemoattractant (UDP-glucose at its EC50 concentration) to the lower wells of the chemotaxis chamber.

    • Add medium without the chemoattractant to the negative control wells.

    • Place the membrane over the lower wells.

    • Add 100 µL of the pre-incubated cell suspension (from step 2) to the upper chamber of each well.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours (the optimal time should be determined empirically for each cell type).

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Scrape off the non-migrated cells from the top side of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with a Diff-Quik stain) and count them under a microscope.

    • Alternatively, for fluorescently labeled cells, lyse the migrated cells and quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control (UDP-glucose alone).

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay to Assess this compound Cytotoxicity

This protocol uses a standard MTT assay to determine if the observed inhibitory effects of this compound are due to cytotoxicity.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • A significant decrease in cell viability would indicate that this compound is cytotoxic at that concentration.

Visualizations

P2Y14_Signaling_Pathway UDP_Sugars UDP-Sugars (e.g., UDP-Glucose) P2Y14 P2Y14 Receptor UDP_Sugars->P2Y14 Activates This compound This compound This compound->P2Y14 Inhibits Gi Gi Protein P2Y14->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., MAP Kinase, Rho activation) cAMP->Downstream

Caption: P2Y14 Receptor Signaling Pathway and Inhibition by this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Prepare Cells (e.g., dHL-60) Antagonist_Inc Pre-incubate cells with This compound or Vehicle Cell_Prep->Antagonist_Inc Assay_Setup Set up Boyden Chamber (Lower: UDP-Glucose, Upper: Cells) Antagonist_Inc->Assay_Setup Incubation Incubate (1-3h, 37°C) Assay_Setup->Incubation Quantify Quantify Migrated Cells Incubation->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Caption: Experimental Workflow for Chemotaxis Inhibition Assay.

References

Technical Support Center: Troubleshooting MRS3558 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with MRS3558, a potent and selective A3 adenosine receptor (A3AR) antagonist, in aqueous buffers. Due to its lipophilic nature, this compound, like many A3AR antagonists, exhibits poor water solubility, which can pose challenges in experimental setups.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous experimental buffer?

A1: this compound is a lipophilic (fat-soluble) molecule.[1][2] Such compounds inherently have low solubility in aqueous (water-based) solutions like most biological buffers. The strong intermolecular forces in water tend to exclude non-polar molecules, leading to insolubility or precipitation.

Q2: I dissolved this compound in DMSO first, but it precipitated when I added it to my cell culture media. What is happening?

A2: This phenomenon is commonly referred to as "crashing out." While this compound may be soluble in a pure organic solvent like dimethyl sulfoxide (DMSO), rapidly diluting this stock into an aqueous buffer can cause the compound to precipitate. This happens because the overall solvent environment becomes predominantly aqueous, and the compound's solubility limit is exceeded.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell lines, the final concentration of DMSO should be kept below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent itself.

Q4: Can I heat or sonicate my buffer to help dissolve this compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can aid in dissolving the compound. However, prolonged heating or excessive sonication should be avoided as it can lead to degradation of this compound or other components in your experimental system. Always visually inspect the solution for any signs of precipitation after it cools to the experimental temperature.

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution

Initial Steps:

  • Visual Inspection: Carefully observe the solution for any visible particles, cloudiness, or film. Hold it up to a light source for better detection.

  • Microscopic Examination: If unsure, place a small drop of the solution on a microscope slide and check for crystals.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Check Stock Solution (DMSO) start->check_stock stock_ok Stock is Clear check_stock->stock_ok prepare_fresh_stock Prepare Fresh Stock (Warm, Vortex) stock_ok->prepare_fresh_stock No dilution_method Review Dilution Method stock_ok->dilution_method Yes prepare_fresh_stock->check_stock add_dropwise Add Stock Dropwise to Vortexing Buffer dilution_method->add_dropwise reduce_concentration Reduce Final Concentration of this compound dilution_method->reduce_concentration modify_buffer Modify Buffer Composition dilution_method->modify_buffer end_soluble Solution is Clear add_dropwise->end_soluble end_insoluble Still Insoluble: Consider alternative formulation (e.g., liposomes, nanoparticles) add_dropwise->end_insoluble reduce_concentration->end_soluble reduce_concentration->end_insoluble add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) modify_buffer->add_cosolvent use_surfactant Use Surfactant (e.g., Tween-80) modify_buffer->use_surfactant adjust_ph Adjust Buffer pH modify_buffer->adjust_ph add_cosolvent->end_soluble add_cosolvent->end_insoluble use_surfactant->end_soluble use_surfactant->end_insoluble adjust_ph->end_soluble adjust_ph->end_insoluble

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

SolventTypical Solubility Range (for lipophilic A3AR antagonists)Notes
DMSO 10 - 50 mg/mLRecommended for primary stock solutions.
Ethanol 1 - 10 mg/mLCan be used as a co-solvent.
Methanol 1 - 5 mg/mLCan be used as a co-solvent.
Aqueous Buffers (e.g., PBS, pH 7.4) < 0.1 mg/mLDirect dissolution is generally not feasible.
Aqueous Buffers with 5% DMSO Variable, concentration-dependentSolubility is increased but precipitation can still occur.
Aqueous Buffers with 0.1% Tween-80 Variable, concentration-dependentSurfactants can help maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Pre-warm Buffer: Pre-warm the aqueous experimental buffer (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., 37°C).

  • Vortexing: While vigorously vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution drop-wise and slowly. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continued Mixing: Continue to mix the solution for an additional 30 seconds.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before use.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the aqueous buffer.

Signaling Pathway

This compound is an antagonist of the A3 adenosine receptor (A3AR), a G-protein coupled receptor (GPCR). The primary signaling pathway for A3AR involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5][6] A3AR can also signal through other pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Antagonist (Blocks) Gi Gi/o Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Converts Ca_release Ca²⁺ Release PLC->Ca_release Leads to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

References

Technical Support Center: A₃ Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of A₃ adenosine receptor antagonists, with a focus on MRS1220 and MRS1523 as illustrative compounds. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am using an A₃ adenosine receptor antagonist in my experiments, but I'm observing unexpected results. Could off-target effects be the cause?

A1: Yes, unexpected results could be due to off-target effects. While many A₃ adenosine receptor antagonists are designed for high selectivity, they can still interact with other receptors, especially at higher concentrations. The selectivity of these compounds can also be species-dependent. For example, MRS1220 is highly selective for the human A₃ receptor but is largely inactive at mouse and rat A₃ receptors[1][2]. It is crucial to consult the selectivity profile of the specific antagonist you are using and consider the species of your experimental model.

Q2: What are the known off-target interactions for commonly used A₃ adenosine receptor antagonists like MRS1523?

A2: Off-target screening is essential to identify potential secondary binding sites. For instance, MRS1523 was screened against a panel of 45 receptors, channels, and transporters and was found to bind to the serotonin 5-HT₂C receptor with a Ki value of 396 nM[1]. This interaction is significantly weaker than its affinity for the A₃ receptor but could lead to confounding effects, particularly at higher concentrations of MRS1523.

Q3: My experiments are in a rat model, and the A₃ antagonist I'm using doesn't seem to be effective. What could be the issue?

A3: The issue might be related to species-specific differences in receptor binding affinity. For example, MRS1220 is a very potent antagonist at the human A₃ receptor but is largely inactive at rat and mouse A₃ receptors[1][2]. In contrast, MRS1523 is a potent antagonist at both human and rat A₃ receptors[3][4][5]. It is critical to select an antagonist that has been validated for the species you are working with. Always refer to the compound's selectivity data for the specific species in your study.

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate the antagonist to find the lowest concentration that produces the desired on-target effect.

  • Use a selective antagonist: Choose an antagonist with a well-documented high selectivity for the A₃ receptor over other adenosine receptor subtypes and other unrelated receptors.

  • Confirm findings with a second antagonist: Use a structurally different A₃ antagonist to confirm that the observed effects are indeed mediated by the A₃ receptor.

  • Perform control experiments: Include control groups to assess the effects of the vehicle and the antagonist on its own.

  • Consider species specificity: Ensure the antagonist is active and selective in your experimental model's species.

Q5: Where can I find data on the selectivity of A₃ adenosine receptor antagonists?

A5: Selectivity data, typically in the form of Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, can be found in the primary literature and on the websites of chemical suppliers. Look for studies that have performed comprehensive selectivity profiling against other adenosine receptor subtypes and a broader panel of off-target proteins.

Data Presentation: Selectivity Profiles of A₃ Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values in nM) of MRS1220 and MRS1523 for various adenosine receptor subtypes across different species. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeHuman Ki (nM)Rat Ki (nM)Mouse Ki (nM)
MRS1220 A₃0.65>10,000[1]>10,000[1]
A₁-305-
A₂ₐ-52-
MRS1523 A₃18.9[3][4]113[3][4]349[1]
A₁-15,600[3]-
A₂ₐ-2,050[3]-
5-HT₂C-396[1]-

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., MRS1220, MRS1523) for adenosine receptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing the specific adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [¹²⁵I]I-AB-MECA for A₃ receptors).

  • Test compound (antagonist) at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-radioactive ligand.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The Ki value is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays measure the ability of an antagonist to block the biological response induced by an agonist.

Objective: To determine the functional potency of an A₃ receptor antagonist.

Procedure:

  • Culture cells expressing the A₃ adenosine receptor.

  • Pre-incubate the cells with varying concentrations of the A₃ antagonist (e.g., MRS1220 or MRS1523).

  • Stimulate the cells with an A₃ receptor agonist (e.g., IB-MECA) in the presence of forskolin (to stimulate adenylyl cyclase).

  • After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).

  • The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of cAMP accumulation. The results are often expressed as a KB value.

Mandatory Visualizations

A3_Signaling_and_Off_Target cluster_0 A₃ Adenosine Receptor Signaling cluster_1 Potential Off-Target Interaction Adenosine Adenosine (Agonist) A3R A₃ Receptor Adenosine->A3R Binds Gi Gᵢ Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca MRS1523 MRS1523 (A₃ Antagonist) HT2CR 5-HT₂C Receptor MRS1523->HT2CR Binds (Weakly) Gq Gₒ Protein HT2CR->Gq Activates PLC2 Phospholipase C Gq->PLC2 Activates IP3_DAG2 ↑ IP₃ / DAG PLC2->IP3_DAG2 MRS3558_analog A₃ Antagonist (e.g., MRS1523) MRS3558_analog->A3R Blocks

Caption: A₃ receptor signaling and a potential off-target effect of MRS1523.

Experimental_Workflow cluster_0 Binding Assay cluster_1 Functional Assay (cAMP) cluster_2 Logical Relationship start_bind Prepare Membranes & Radioligand incubate_bind Incubate with Test Compound start_bind->incubate_bind filter_bind Filter & Wash incubate_bind->filter_bind count_bind Scintillation Counting filter_bind->count_bind analyze_bind Calculate Ki count_bind->analyze_bind start_func Culture Cells incubate_antagonist Pre-incubate with Antagonist start_func->incubate_antagonist stimulate_agonist Stimulate with Agonist + Forskolin incubate_antagonist->stimulate_agonist measure_cAMP Measure cAMP stimulate_agonist->measure_cAMP analyze_func Determine Potency measure_cAMP->analyze_func high_affinity High On-Target Affinity (Low Ki) high_selectivity High Selectivity high_affinity->high_selectivity low_off_target Low Off-Target Affinity (High Ki) low_off_target->high_selectivity

References

Technical Support Center: Interpreting Unexpected Results with A2B Adenosine Receptor Antagonist Treatment (e.g., MRS3558)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing A2B adenosine receptor antagonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments. While the focus is on the selective A2B antagonist MRS3558, the principles and troubleshooting steps are broadly applicable to other compounds in this class.

Frequently Asked Questions (FAQs)

Q1: I'm not observing the expected decrease in cell viability after treating my cancer cell line with this compound. What could be the reason?

A1: Several factors could contribute to a lack of effect on cell viability. Consider the following:

  • A2B Receptor Expression: Confirm that your cell line expresses the A2B adenosine receptor (A2BAR) at a sufficient level. Low or absent expression will result in a diminished or non-existent response to an A2BAR antagonist.

  • Endogenous Adenosine Levels: The antagonistic effect of this compound relies on the presence of endogenous adenosine in the cell culture microenvironment. If your cell culture conditions do not promote adenosine production (e.g., low cell density, frequent media changes), the effect of the antagonist may be masked.

  • Compound Potency and Concentration: Ensure you are using this compound at a concentration that is appropriate for your specific cell line and experimental conditions. We recommend performing a dose-response curve to determine the optimal concentration.

  • Cell Seeding Density: The initial cell seeding density can influence the outcome of viability assays. High cell densities may lead to rapid nutrient depletion and changes in the microenvironment, potentially masking the effects of the compound.

  • Off-Target Effects: While this compound is a selective A2B antagonist, off-target effects at high concentrations cannot be entirely ruled out and might lead to unexpected cellular responses.

Q2: My Western blot results show no change in the phosphorylation of downstream signaling proteins after this compound treatment. What should I check?

A2: If you are not observing the expected changes in downstream signaling pathways (e.g., cAMP, PKA, ERK pathways), consider these possibilities:

  • Stimulation Conditions: The A2B receptor is often coupled to Gs proteins, leading to an increase in intracellular cAMP upon activation. To observe the effect of an antagonist like this compound, it is often necessary to first stimulate the receptor with an agonist (e.g., NECA) to induce a measurable baseline of downstream signaling.

  • Time Course: The kinetics of signal transduction can vary significantly between cell types. It is advisable to perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after treatment.

  • Antibody Specificity and Quality: Verify the specificity and quality of your primary and secondary antibodies. Running appropriate controls, such as lysates from cells known to express the target protein and cells where the protein is knocked down, can help validate your antibodies.

  • Lysate Preparation and Protein Degradation: Ensure that your cell lysis and sample preparation methods are optimal for preserving protein phosphorylation. The use of phosphatase inhibitors in your lysis buffer is critical.

Q3: I'm observing an unexpected increase in the secretion of a pro-inflammatory cytokine after this compound treatment. Is this a known effect?

A3: The role of the A2B receptor in inflammation is complex and can be cell-type dependent. While A2B receptor activation is often associated with pro-inflammatory responses, its blockade can sometimes lead to paradoxical effects. An unexpected increase in a pro-inflammatory cytokine could be due to:

  • Cell-Specific Signaling: In certain immune cell types, the A2B receptor may play an immunomodulatory role, and its blockade could disrupt a negative feedback loop, leading to an increase in the production of certain cytokines.

  • Off-Target Effects: At higher concentrations, this compound might interact with other receptors or signaling molecules, leading to an off-target effect that results in cytokine release.

  • Experimental System Complexity: In co-culture systems or in vivo models, the observed effect could be an indirect consequence of this compound acting on other cell types within the system.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays

Table 1: Troubleshooting Inconsistent Cell Viability Data

Observation Potential Cause Recommended Solution
High variability between replicate wells.Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette.
Edge effects observed in 96-well plates.Increased evaporation in outer wells.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.
Decreased cell viability in vehicle control wells.Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
No dose-dependent effect observed.Incorrect concentration range.Perform a wider range of concentrations in a preliminary experiment to identify the effective dose range.

G start Inconsistent Viability Results check_seeding Review Cell Seeding Protocol start->check_seeding check_plate_layout Examine Plate Layout for Edge Effects start->check_plate_layout check_vehicle_control Assess Vehicle Control Viability start->check_vehicle_control check_concentration Verify Drug Concentration Range start->check_concentration homogenize_cells Ensure Homogenous Cell Suspension check_seeding->homogenize_cells use_inner_wells Utilize Inner Wells Only check_plate_layout->use_inner_wells optimize_solvent Optimize Solvent Concentration check_vehicle_control->optimize_solvent perform_dose_response Conduct Dose-Response Experiment check_concentration->perform_dose_response end Consistent Results homogenize_cells->end use_inner_wells->end optimize_solvent->end perform_dose_response->end

Issue 2: Unexpected Western Blot Results

Table 2: Troubleshooting Unexpected Western Blot Data

Observation Potential Cause Recommended Solution
No change in target phosphorylation.Lack of receptor stimulation.Pre-treat cells with an A2B receptor agonist (e.g., NECA) before adding this compound.
Weak or no signal for the target protein.Low protein expression or poor antibody.Confirm protein expression with a positive control. Validate the primary antibody.
High background or non-specific bands.Antibody concentration too high or insufficient blocking.Optimize primary antibody concentration. Increase blocking time or try a different blocking agent.
Inconsistent loading between lanes.Inaccurate protein quantification or pipetting errors.Use a reliable protein quantification assay (e.g., BCA). Load a consistent amount of protein in each lane. Normalize to a loading control.

G start Unexpected Western Blot Result is_stimulated Was the A2B Receptor Stimulated? start->is_stimulated stimulate Stimulate with A2B Agonist is_stimulated->stimulate No is_target_expressed Is the Target Protein Expressed? is_stimulated->is_target_expressed Yes no_stim_control Include No-Stimulation Control stimulate->no_stim_control no_stim_control->is_target_expressed positive_control Run Positive Control Lysate is_target_expressed->positive_control Unsure validate_antibody Validate Primary Antibody is_target_expressed->validate_antibody Unsure is_loading_consistent Is Protein Loading Consistent? is_target_expressed->is_loading_consistent Yes positive_control->is_loading_consistent validate_antibody->is_loading_consistent quantify_protein Re-quantify Protein Samples is_loading_consistent->quantify_protein No normalize_loading Normalize to Loading Control is_loading_consistent->normalize_loading No interpret_result Interpret Phosphorylation Change is_loading_consistent->interpret_result Yes quantify_protein->interpret_result normalize_loading->interpret_result

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control.

Cytokine Release Assay (ELISA)
  • Cell Culture and Treatment: Culture cells in appropriate plates and treat with this compound and/or a stimulant (e.g., LPS) for the desired time.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol.

  • Standard Curve: Generate a standard curve using recombinant cytokine.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.

Signaling Pathway

G Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Gs Gs Protein A2BAR->Gs This compound This compound This compound->A2BAR AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Cytokines) CREB->Gene_Expression

how to control for vehicle effects with MRS3558

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of MRS3558, a selective A3 adenosine receptor (A3AR) antagonist. The following information addresses common questions and troubleshooting scenarios, with a focus on controlling for vehicle effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to Gαi and Gαq proteins. This initiates downstream signaling cascades that can, for example, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, or activate mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. As an antagonist, this compound binds to the A3AR but does not activate it, thereby blocking the effects of adenosine or other A3AR agonists.

Q2: Why is a vehicle control necessary when working with this compound?

Like many A3AR antagonists, this compound is a lipophilic molecule with poor water solubility[1]. Consequently, it needs to be dissolved in an organic solvent, referred to as a vehicle, before it can be used in most experimental settings. These vehicles, while necessary for solubilizing the compound, can have their own biological effects. A vehicle control group, which receives the same concentration of the vehicle without this compound, is therefore essential to distinguish the pharmacological effects of this compound from any non-specific effects of the solvent.

Q3: What is the recommended vehicle for dissolving this compound?

While the specific vehicle can depend on the experimental system, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for A3AR antagonists in in vitro studies due to its ability to dissolve a wide range of organic compounds. For in vivo studies, a solution of DMSO in saline or another aqueous buffer is often used. It is crucial to keep the final concentration of DMSO as low as possible to minimize its potential off-target effects.

Q4: What is the A3 adenosine receptor signaling pathway?

The A3 adenosine receptor is coupled to both Gαi and Gαq proteins. Activation of the receptor by an agonist initiates a cascade of intracellular events. The Gαi pathway typically involves the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. The Gαq pathway activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Downstream of these initial events, signaling can diverge to influence various cellular processes through pathways such as MAPK/ERK and PI3K/Akt.

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR G_protein Gαi / Gαq A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Activation Ca2->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt MAPK_ERK->Cellular_Response PI3K_Akt->Cellular_Response Adenosine Adenosine (Agonist) Adenosine->A3AR This compound This compound (Antagonist) This compound->A3AR Blocks

Caption: A3 Adenosine Receptor (A3AR) signaling pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of solution during the experiment. The concentration of this compound exceeds its solubility in the final experimental medium.Prepare a higher concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is low and consistent across all conditions. Perform a solubility test at the final concentration before starting the main experiment.
The vehicle control group shows a significant biological effect. The concentration of the vehicle (e.g., DMSO) is too high and is causing off-target effects.Reduce the final concentration of the vehicle in your experiment. For in vitro assays, aim for a final DMSO concentration of 0.1% or lower. For in vivo studies, consult literature for tolerated concentrations of your chosen vehicle.
No effect of this compound is observed, even at high concentrations. 1. This compound has degraded. 2. The A3AR is not expressed or is non-functional in your experimental system. 3. The agonist used to stimulate the receptor is not effective.1. Prepare a fresh stock solution of this compound. 2. Confirm A3AR expression using techniques like qPCR, Western blot, or flow cytometry. 3. Verify the activity of your A3AR agonist with a positive control cell line known to express functional A3AR.
High variability is observed between replicate experiments. Inconsistent preparation of this compound or vehicle solutions.Ensure accurate and consistent pipetting when preparing stock and working solutions. Vortex solutions thoroughly before each use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Vehicle Control for In Vitro Assays

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound will be needed from the supplier).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Vehicle Control Preparation: Prepare a "stock" of 100% DMSO that will be used for all dilutions and as the vehicle control.

Protocol 2: General Experimental Workflow for an In Vitro cAMP Assay

This workflow illustrates how to incorporate the this compound and vehicle controls into a typical cAMP accumulation assay.

experimental_workflow start Start prep_cells Prepare Cells Expressing A3AR start->prep_cells prepare_solutions Prepare this compound and Vehicle Control Solutions prep_cells->prepare_solutions pre_incubation Pre-incubate Cells with this compound or Vehicle prepare_solutions->pre_incubation stimulation Stimulate with A3AR Agonist (e.g., Adenosine) pre_incubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement Measure Intracellular cAMP Levels lysis->cAMP_measurement data_analysis Data Analysis and Comparison cAMP_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for a cAMP assay with this compound.

Data Presentation

Below is a template for presenting data from an experiment designed to test the effect of this compound on agonist-induced changes in a cellular response, while controlling for vehicle effects.

Table 1: Effect of this compound on Agonist-Induced Cellular Response

Treatment GroupThis compound Concentration (µM)Agonist Concentration (µM)Cellular Response (units)
Untreated00Baseline Value
Vehicle Control0 (Vehicle only)1Response to Agonist
This compound0.11Response in presence of 0.1 µM this compound
This compound11Response in presence of 1 µM this compound
This compound101Response in presence of 10 µM this compound

Note: The "Cellular Response" could be cAMP levels, intracellular calcium concentration, phosphorylation of a target protein, or any other relevant downstream readout of A3AR activation. The vehicle control group is critical for establishing the maximal response to the agonist in the absence of the antagonist.

References

stability of MRS3558 in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS3558, a selective and potent antagonist of the P2Y6 receptor. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues related to the stability and handling of this compound.

Q1: How should I prepare and store stock solutions of this compound?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). Store these stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution is expected to be stable for up to 6 months.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: this compound may have limited solubility in aqueous solutions. Try lowering the final concentration in your assay.

  • Increase the solvent percentage: If your experiment allows, you can increase the percentage of DMSO in the final solution. However, be mindful of potential solvent effects on your biological system.

  • Use a different buffer system: The solubility of compounds can be pH-dependent. Experiment with different physiological buffers to find one that improves solubility.

  • Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve small amounts of precipitate.

Q3: Is this compound stable in cell culture media?

A3: The stability of this compound in cell culture media can be influenced by several factors, including the media composition, pH, and incubation time and temperature. Due to the presence of reactive isothiocyanate groups, this compound is susceptible to degradation in aqueous environments, especially those containing nucleophilic components often found in media (e.g., amino acids, proteins in serum). It is advisable to add this compound to the cell culture media immediately before starting the experiment. For long-term experiments, the stability should be empirically determined, or the media containing this compound should be replaced periodically.

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A4: Inconsistent results can indeed be a sign of compound instability. Here is a logical workflow to troubleshoot this issue:

G A Inconsistent Experimental Results B Check Stock Solution (Age, Storage, Freeze-Thaw Cycles) A->B C Prepare Fresh Stock Solution B->C If stock is old or improperly stored D Assess Stability in Experimental Buffer/Media (Time-course experiment) B->D If stock is fresh and properly stored C->D E Modify Experimental Protocol (e.g., shorter incubation, fresh compound addition) D->E If instability is detected G Contact Technical Support D->G If stability appears good, consider other experimental variables F Consistent Results Achieved E->F

Figure 1. Troubleshooting workflow for inconsistent results with this compound.

Q5: What are the likely degradation pathways for this compound?

A5: this compound contains two isothiocyanate (-N=C=S) groups. These groups are electrophilic and can react with nucleophiles. The primary degradation pathway in aqueous and biological media is likely the reaction of the isothiocyanate groups with water, amines (from buffers or proteins), or thiols to form dithiocarbamates or thiourea derivatives. This will lead to a loss of biological activity as the isothiocyanate moiety is often crucial for target engagement.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a hypothetical, yet plausible, summary of expected stability based on forced degradation studies of compounds with similar functional groups. These studies are designed to accelerate the degradation process to identify potential liabilities.

ConditionStressorIncubation TimeExpected Degradation of this compound (%)Potential Degradation Products
Acidic 0.1 M HCl24 hours10 - 20%Hydrolysis of isothiocyanate to amine
Basic 0.1 M NaOH8 hours40 - 60%Rapid hydrolysis of isothiocyanate
Oxidative 3% H₂O₂24 hours5 - 15%Oxidation of sulfur atoms
Thermal 60°C in solution48 hours15 - 25%General hydrolysis and decomposition
Photolytic UV light (254 nm)24 hours5 - 10%Minor photolytic degradation

Note: This data is illustrative and the actual stability of this compound should be determined experimentally under your specific conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 472.66 g/mol ), add 211.6 µL of anhydrous DMSO.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of this compound at 1 mg/mL in a 50:50 mixture of methanol and water.

    • For each stress condition, mix equal volumes of the this compound working solution with the stressor solution (0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂).

    • For the thermal stress test, incubate the working solution at 60°C.

    • For the photolytic stress test, expose the working solution to UV light.

    • Prepare a control solution by mixing the working solution with an equal volume of water.

  • Incubation:

    • Incubate the solutions for a defined period (e.g., 24 hours). Samples can be taken at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation kinetics.

    • For acid and base hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis:

    • Analyze the control and stressed samples by a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS/MS.

    • The method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the control.

    • Identify and, if possible, characterize the major degradation products using mass spectrometry.

Signaling Pathway

This compound is a selective antagonist of the P2Y6 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the P2Y6 receptor involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UDP UDP (Agonist) P2Y6 P2Y6 Receptor UDP->P2Y6 Activates This compound This compound (Antagonist) This compound->P2Y6 Inhibits Gq Gq/11 P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Co-activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Figure 2. P2Y6 receptor signaling pathway and the inhibitory action of this compound.

For further assistance, please contact our technical support team.

Technical Support Center: Overcoming Challenges with MRS3558 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRS3558 in their experiments. It addresses common issues, particularly the observation of lower-than-expected potency, and provides detailed experimental protocols and background information to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am using this compound as an A3 adenosine receptor antagonist, but it's showing very low potency. Why is this happening?

A1: This is a critical point of clarification. Contrary to some initial assumptions, This compound is a potent A3 adenosine receptor (A3AR) agonist , not an antagonist. It has a high binding affinity for the human A3AR with a reported Ki value of 0.29 nM[1]. Therefore, it is expected to activate the receptor, not block it. If you are designing an experiment based on its antagonistic properties, the premise of your assay is incorrect.

Q2: If this compound is an agonist, why am I still observing a weak response in my cell line?

A2: Several factors can contribute to a lower-than-expected agonistic response. These can be broadly categorized as issues related to the cell line, the experimental conditions, or the specific signaling pathway being measured. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Q3: What are the known signaling pathways activated by the A3 adenosine receptor?

A3: The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o and Gαq proteins.[2]

  • Via Gαi/o: Activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

  • Via Gαq: Activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

  • MAPK/ERK Pathway: Downstream of both G protein pathways, A3AR activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[2][5]

Q4: Are there species-specific differences in the potency of A3AR ligands?

A4: Yes, significant species-specific differences in the pharmacology of A3AR ligands are well-documented. Ligands can exhibit varying affinities and efficacies between human and rodent receptors. This is an important consideration when working with non-human cell lines or in animal models.

Q5: What is the difference between binding affinity (Ki) and functional potency (EC50)?

A5: Ki represents the inhibition constant, which is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. EC50, on the other hand, is the half-maximal effective concentration, which measures the concentration of a ligand that produces 50% of the maximal possible response in a functional assay. While a high binding affinity (low Ki) is often a prerequisite for high potency (low EC50), the two are not always directly proportional. A compound can have high affinity but be a partial agonist with low efficacy, resulting in a weaker functional response.

Troubleshooting Guide: Low Agonistic Potency of this compound

This guide is designed to help you identify and resolve potential issues when you observe a weaker-than-expected response with the A3AR agonist this compound.

Logical Flow for Troubleshooting

TroubleshootingFlow cluster_CellLine Cell Line Issues cluster_Protocol Experimental Protocol Issues cluster_Data Data Interpretation Issues Start Start: Low this compound Agonist Potency Observed CellLineIssues Step 1: Investigate Cell Line Characteristics Start->CellLineIssues ExperimentalProtocol Step 2: Review Experimental Protocol CellLineIssues->ExperimentalProtocol Cell line validated ReceptorExpression Low A3AR Expression? DataInterpretation Step 3: Re-evaluate Data Interpretation ExperimentalProtocol->DataInterpretation Protocol optimized CompoundIntegrity This compound Degradation? Solution Potential Solutions Implemented DataInterpretation->Solution Interpretation confirmed PartialAgonism Is this compound a Partial Agonist in this System? ReceptorFunctionality Receptor Desensitization/Internalization? SpeciesOrigin Species Mismatch (Human vs. Rodent)? CellHealth Poor Cell Health/High Passage Number? AssayConditions Suboptimal Assay Conditions (time, temp, buffer)? AssayReadout Insensitive Assay Readout? AgonistConcentration Inappropriate Agonist Concentration Range? BiasedSignaling Is the Measured Pathway Less Sensitive?

Caption: A flowchart outlining the systematic approach to troubleshooting low agonist potency of this compound.

Quantitative Data: Factors Influencing this compound Potency
ParameterPotential IssueRecommended ActionYour Experimental Data
Cell Line
A3AR Expression LevelLow or absent receptor expression.Verify A3AR expression via qPCR, Western blot, or radioligand binding. Consider using a cell line with higher or induced expression.Cell Line: A3AR mRNA level: A3AR protein level:
Receptor FunctionalityReceptor desensitization or internalization due to prolonged agonist exposure or high basal activity.Minimize pre-incubation times. Serum-starve cells prior to the experiment.Serum Starvation Time: Observed EC50:
Species OriginThis compound has high affinity for human A3AR. Potency may differ in rodent cell lines.Use human cell lines or cell lines stably expressing the human A3AR. Be cautious when interpreting data from rodent cells.Cell Line Species: Observed EC50:
Experimental Conditions
This compound IntegrityDegradation of the compound due to improper storage or handling.Prepare fresh stock solutions. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.Stock Concentration: Solvent: Storage Conditions:
Assay BufferpH, ionic strength, or presence of interfering substances can affect receptor-ligand interactions.Use a standard, validated buffer for GPCR assays (e.g., HBSS with 20 mM HEPES).Buffer Composition: pH:
Incubation TimeInsufficient time for the signaling cascade to reach its peak.Perform a time-course experiment to determine the optimal stimulation time for your specific assay (e.g., 5-30 minutes for ERK phosphorylation).Optimal Stimulation Time:
Assay Readout
Assay SensitivityThe chosen assay (e.g., cAMP, ERK phosphorylation, calcium mobilization) may not be sensitive enough to detect a response.Optimize assay conditions (e.g., cell number, reagent concentrations). Consider a more sensitive assay format or an upstream readout.Assay Type: Signal-to-Background Ratio:
Biased SignalingThis compound may preferentially activate one signaling pathway over another.Measure multiple downstream readouts (e.g., both cAMP and ERK phosphorylation) to assess for biased agonism.Pathway 1 (e.g., cAMP) EC50: Pathway 2 (e.g., pERK) EC50:

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (Gi-coupled response)

This protocol is for measuring the inhibition of forskolin-stimulated cAMP production following A3AR activation by this compound.

Materials:

  • Cells expressing the A3 adenosine receptor (e.g., CHO-hA3AR)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • IBMX (phosphodiesterase inhibitor), 100 mM stock in DMSO

  • Forskolin, 10 mM stock in DMSO

  • This compound, 10 mM stock in DMSO

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • White 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed cells in white tissue culture plates at a density optimized for your cell line and leave them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 2 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin and IBMX in assay buffer. The final concentration of IBMX is typically 100-500 µM, and the final concentration of forskolin should be around its EC80 for cAMP stimulation in your cell line.

  • Agonist Pre-treatment: Aspirate the serum-free medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the forskolin/IBMX solution to all wells (except for the basal control) and incubate for the optimized time (typically 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

camp_workflow A Seed Cells in Plate B Serum Starve Cells A->B C Prepare this compound and Forskolin/IBMX Solutions B->C D Pre-incubate with this compound C->D E Stimulate with Forskolin/IBMX D->E F Lyse Cells and Detect cAMP E->F G Analyze Data (EC50 determination) F->G

Caption: A simplified workflow for a cAMP accumulation assay to measure A3AR agonist activity.

Protocol 2: ERK1/2 Phosphorylation Assay (MAPK Pathway Activation)

This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to A3AR activation by this compound using Western blotting.

Materials:

  • Cells expressing the A3 adenosine receptor

  • 6-well plates

  • Serum-free medium

  • This compound, 10 mM stock in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate overnight.

  • Agonist Stimulation: Treat the cells with different concentrations of this compound for the optimal stimulation time (determined from a time-course experiment, typically 5-15 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Plot the ratio of phospho-ERK to total-ERK against the log of the this compound concentration to determine the EC50.

Signaling Pathway Diagram

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) A3AR A3 Adenosine Receptor This compound->A3AR binds Gi Gαi/o A3AR->Gi activates Gq Gαq A3AR->Gq activates AC Adenylyl Cyclase Gi->AC inhibits MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) Gi->MAPK_cascade activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP PKA PKA cAMP->PKA activates PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->MAPK_cascade ERK p-ERK1/2 MAPK_cascade->ERK phosphorylates CellularResponse Cellular Response (e.g., proliferation, inflammation) ERK->CellularResponse

Caption: A schematic of the A3 adenosine receptor signaling pathway activated by the agonist this compound.

References

Technical Support Center: Addressing MRS3558 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the P2Y6 receptor antagonist, MRS3558, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures when using this compound at higher concentrations. Is this expected?

A1: Yes, it is not uncommon for small molecule inhibitors, including this compound, to exhibit cytotoxic effects at high concentrations. This can be due to several factors, including off-target effects, disruption of essential cellular processes, or issues with compound solubility and aggregation. It is crucial to determine the optimal concentration range for your specific cell type and experimental conditions.

Q2: What are the potential causes of this compound-induced cytotoxicity?

A2: The observed cytotoxicity could stem from:

  • Off-target activity: At high concentrations, this compound may bind to other cellular targets besides the P2Y6 receptor, leading to unintended biological effects and toxicity. Off-target effects on other receptors, such as biogenic amine receptors, have been observed with other P2Y6 receptor antagonists.

  • On-target toxicity: While less common for antagonists, excessive blockade of the P2Y6 receptor's basal signaling in certain cell types could potentially interfere with vital cellular functions.

  • Compound-specific issues: Poor solubility of this compound at high concentrations can lead to the formation of aggregates, which can be toxic to cells. The solvent used to dissolve this compound (e.g., DMSO) can also be cytotoxic at certain concentrations.

  • Cell-type specific sensitivity: Different cell lines and primary cells have varying sensitivities to chemical compounds.

Q3: How can we differentiate between on-target and off-target cytotoxic effects of this compound?

A3: To distinguish between on-target and off-target effects, consider the following experimental approaches:

  • P2Y6 Receptor Expression Control: Compare the cytotoxic effects of this compound in your target cells with a cell line that does not express the P2Y6 receptor. If the cytotoxicity is comparable in both cell lines, it is likely an off-target effect.

  • Rescue Experiments: Attempt to "rescue" the cells from cytotoxicity by co-incubating with a P2Y6 receptor agonist, such as UDP. If the agonist can reverse the cytotoxic effects, it suggests an on-target mechanism.

  • Use of a Structurally Unrelated P2Y6 Antagonist: Compare the effects of this compound with another P2Y6 antagonist from a different chemical class. If both compounds produce similar cytotoxicity, it might point towards an on-target effect. Conversely, different toxicity profiles could suggest off-target effects specific to this compound.

Troubleshooting Guide

Issue: High levels of cytotoxicity observed even at concentrations intended for P2Y6 inhibition.
Possible Cause Recommended Action
Incorrect Concentration Calculation Double-check all calculations for stock solutions and final dilutions.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%). Run a vehicle control (media with solvent only) to assess solvent toxicity.
Compound Instability or Aggregation Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation. Consider using a solubility-enhancing agent if solubility is a concern, after verifying its compatibility with your cell line.
Cell Line Sensitivity Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. This will help you identify a non-toxic working concentration range.
Issue: Inconsistent results or high variability in cytotoxicity assays.
Possible Cause Recommended Action
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution of cells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Fluctuations in Incubator Conditions Regularly monitor and maintain stable temperature, humidity, and CO2 levels in your incubator.
Assay Interference This compound, particularly at high concentrations, might interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts). Run appropriate controls, including the compound in cell-free media, to check for interference.

Data Presentation: Summarizing Cytotoxicity Data

Presenting your cytotoxicity data in a clear and structured format is essential for interpretation and comparison.

Table 1: Example of this compound Cytotoxicity (IC50) in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
HEK293-P2Y6Human Embryonic Kidney (P2Y6 overexpressing)24> 100
4885.3
7262.1
THP-1Human Monocytic2475.8
4851.2
7235.9
HUVECHuman Umbilical Vein Endothelial24> 100
4892.4
7278.6

Note: These are hypothetical values for illustrative purposes. Researchers should determine the IC50 values experimentally for their specific cell lines.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Mandatory Visualizations

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Activates This compound This compound (Antagonist) This compound->P2Y6 Inhibits Gq Gq protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: P2Y6 receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Concentration Verify this compound Concentration and Solvent Toxicity Start->Check_Concentration Dose_Response Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) Check_Concentration->Dose_Response Determine_IC50 Determine Cytotoxicity IC50 Dose_Response->Determine_IC50 Compare_P2Y6 Compare Cytotoxicity in P2Y6+/+ vs. P2Y6-/- cells Determine_IC50->Compare_P2Y6 Optimize_Concentration Optimize Working Concentration (Use below cytotoxic IC50) Determine_IC50->Optimize_Concentration Off_Target Likely Off-Target Effect Compare_P2Y6->Off_Target Similar Cytotoxicity On_Target Possible On-Target Toxicity Compare_P2Y6->On_Target Reduced Cytotoxicity in P2Y6-/- Consider_Alternatives Consider Alternative P2Y6 Antagonist Off_Target->Consider_Alternatives Rescue_Experiment Perform Rescue Experiment with P2Y6 Agonist On_Target->Rescue_Experiment Proceed Proceed with Experiment at Optimized Concentration Optimize_Concentration->Proceed

Technical Support Center: Refining MRS3558 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the A3 adenosine receptor (A3AR) agonist, MRS3558, in in vivo experimental settings. The information is tailored for scientists and professionals in drug development and is presented in a direct question-and-answer format to address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1][2][3] As an (N)-methanocarba adenosine analog, it exhibits high affinity for the A3AR.[1] Upon binding, this compound activates the A3AR, which is typically coupled to Gi proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] The A3AR can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[4][6][7] The downstream signaling pathways are complex and can involve MAP kinases and other cellular effectors, mediating various physiological responses.[4][6]

Q2: What are the common challenges encountered when delivering this compound in vivo?

A significant challenge in the in vivo administration of A3AR agonists, including this compound, is their characteristically poor water solubility due to their lipophilic nature. This can make it difficult to prepare formulations suitable for injection and can impact the bioavailability and consistency of experimental results. Ensuring the stability of the compound in the formulation is another critical consideration.

Q3: What are the reported in vivo applications of this compound?

This compound has been investigated in several preclinical models. It has shown efficacy in protecting skeletal muscle from ischemia-reperfusion injury in mice.[1] Additionally, its role in models of neuropathic pain is an area of research, where A3AR agonists have demonstrated protective effects.[7]

Troubleshooting Guide

Issue: Poor Solubility of this compound for In Vivo Formulation

Cause: Like many A3AR agonists, this compound is a lipophilic molecule with limited aqueous solubility. This can lead to precipitation of the compound in aqueous vehicles, making accurate and consistent dosing challenging.

Solutions:

  • Co-solvent Systems: Employing a mixture of a primary solvent and a co-solvent can enhance solubility. A common approach is to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity in the animal model.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar formulations that improve the solubility of hydrophobic compounds. A typical formulation might involve dissolving this compound in a small amount of an organic solvent, followed by the addition of the surfactant and then the aqueous vehicle.

  • Prodrug Approach: For some A3AR agonists, a prodrug strategy has been successfully employed to increase aqueous solubility.[7][8] This involves chemically modifying the molecule to a more soluble form that is then converted to the active drug in vivo by metabolic processes.[7][8] While this requires synthesis of a new chemical entity, it can be a highly effective strategy for overcoming solubility issues.[7][8]

Issue: Inconsistent Efficacy or High Variability in In Vivo Studies

Cause: This can be a result of poor bioavailability due to precipitation of the compound upon injection, or rapid metabolism. The route of administration and the formulation can significantly impact the pharmacokinetic profile of the compound.

Solutions:

  • Optimize Formulation: Experiment with different formulations as described above to ensure the compound remains in solution upon administration.

  • Route of Administration: The choice of administration route can influence the bioavailability and efficacy of this compound. While intraperitoneal (i.p.) injection is common in preclinical studies, other routes such as oral gavage (p.o.) or subcutaneous (s.c.) injection may provide different pharmacokinetic profiles.[7] The optimal route may need to be determined empirically for the specific experimental model.

  • Dose-Response Studies: Conduct a thorough dose-response study to identify the optimal therapeutic window for this compound in your specific model. This will help in understanding the relationship between the administered dose and the observed biological effect, and can help in identifying a dose that produces consistent results.

Quantitative Data

Table 1: Binding Affinity of this compound for Adenosine Receptors

Receptor SubtypeSpeciesBinding Affinity (Ki, nM)
A3ARHuman0.6
A3ARRat0.9

Data sourced from MCE (MedChemExpress). This table will be updated as more data becomes available.

Experimental Protocols

Protocol: In Vivo Administration of this compound in a Mouse Model

This protocol is a general guideline based on practices for administering poorly soluble A3AR agonists in mice. The specific details may require optimization for your particular study.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween® 80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles appropriate for the chosen route of administration

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Preparation of Dosing Solution:

    • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

    • Add Tween® 80 to a final concentration of 5-10% of the total volume. Vortex thoroughly to mix.

    • Slowly add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible (ideally below 10%).

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the amount of co-solvent or surfactant, or by decreasing the final concentration of this compound).

  • Administration:

    • The dosing solution should be administered to the animals immediately after preparation to minimize the risk of precipitation.

    • The typical route of administration for similar compounds in mouse models of ischemia or pain is intraperitoneal (i.p.) injection.[1]

    • The volume of injection should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

  • Control Group:

    • It is essential to include a vehicle control group that receives the same formulation (DMSO, Tween® 80, and saline) without this compound.

Dosage:

  • The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. Based on studies with similar A3AR agonists, a starting dose in the range of 0.1 - 1 mg/kg can be considered for initial dose-response studies.

Visualizations

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) A3AR A3 Adenosine Receptor This compound->A3AR Binds to Gi Gαi A3AR->Gi Activates Gq Gαq A3AR->Gq Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Anti-inflammatory, Cardioprotective) cAMP->Response Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca2->Response MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK MAPK->Response

Caption: A3AR Signaling Pathway Activated by this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve add_surfactant 3. Add Tween® 80 dissolve->add_surfactant add_saline 4. Dilute with Saline add_surfactant->add_saline administer 5. Administer to Animal (e.g., i.p. injection) add_saline->administer monitor 6. Monitor for Biological Effect administer->monitor collect 7. Collect Samples/ Data monitor->collect

Caption: In Vivo Experimental Workflow for this compound.

References

minimizing variability in MRS3558 experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental replicates using the A3 adenosine receptor (A3AR) antagonist, MRS3558.

Troubleshooting Guides

This section addresses specific issues that can lead to variability in your experimental results.

Issue 1: High Variability Between Technical Replicates in Cell-Based Assays

Inconsistent results between wells of the same experimental plate can obscure the true effect of this compound.

Potential Cause Troubleshooting Step Recommended Action
Inaccurate Pipetting Pipette Calibration & TechniqueEnsure all pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. Pre-wet pipette tips. Use a consistent pipetting rhythm and depth.
Edge Effects Plate LayoutAvoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humid environment.
Cell Seeding Density Cell Counting & SeedingUse a reliable cell counting method (e.g., automated cell counter) to ensure consistent cell numbers in each well. Mix the cell suspension thoroughly before and during seeding.
Reagent Preparation Aliquoting & StoragePrepare single-use aliquots of this compound and other critical reagents to avoid repeated freeze-thaw cycles. Ensure complete solubilization of this compound in the appropriate solvent.

Issue 2: Inconsistent Results Between Independent Experiments (Poor Reproducibility)

Difficulty in reproducing experimental findings on different days or with different batches of reagents is a common challenge.

Potential Cause Troubleshooting Step Recommended Action
Cell Culture Conditions Standardize Cell CultureMaintain a consistent cell passage number for all experiments.[1] Use a standardized cell seeding density and ensure cells are in the logarithmic growth phase.[1]
Reagent Variability Batch-to-Batch ConsistencyIf possible, purchase a single large lot of critical reagents, such as fetal bovine serum (FBS) and cell culture media, for the entire set of experiments.[2]
Operator-Dependent Variation Standard Operating Procedures (SOPs)Develop and strictly follow detailed SOPs for all experimental steps.[3] This is especially critical for manual liquid handling and cell manipulation.
Equipment Performance Equipment Calibration & MaintenanceRegularly calibrate and maintain all laboratory equipment, including incubators (temperature, CO2, humidity), centrifuges, and plate readers.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might this contribute to experimental variability?

A1: this compound is a selective antagonist of the A3 adenosine receptor (A3AR).[6][7] A3ARs are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, can trigger various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[8][9] As an antagonist, this compound blocks the binding of adenosine to the A3R, thereby inhibiting its downstream effects.[6]

Variability can arise from several factors related to this mechanism:

  • Endogenous Adenosine Levels: The concentration of endogenous adenosine in your cell culture can fluctuate depending on cell density, metabolic state, and media conditions. This can lead to variable levels of baseline A3AR activation, which will influence the observed effect of the antagonist this compound.

  • A3AR Expression Levels: The expression of A3AR can vary with cell type, passage number, and culture conditions. Inconsistent receptor expression will lead to variable responses to this compound.

  • Cellular Context: The specific downstream signaling pathways activated by A3AR can be cell-type specific. Differences in the expression and activity of signaling intermediates can contribute to variability.

Q2: What are the best practices for preparing and storing this compound to ensure its stability and activity?

A2: To maintain the integrity of this compound:

  • Solubilization: Follow the manufacturer's instructions for solubilizing the compound. Typically, this will involve using a solvent like DMSO to create a concentrated stock solution. Ensure the compound is fully dissolved.

  • Aliquoting: Prepare small, single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles.[2]

  • Storage: Store the stock solution and aliquots at the recommended temperature (usually -20°C or -80°C) and protected from light.

  • Working Solutions: Prepare fresh working solutions from the stock aliquots for each experiment. Avoid storing diluted solutions for extended periods.

Q3: How can I design my experiments to minimize variability from the outset?

A3: Implementing robust experimental design is crucial.[10]

  • Randomization: Randomize the treatment of samples and their position on multi-well plates to avoid systematic bias.[10]

  • Blocking: If an experiment needs to be conducted over several days or using different batches of reagents, use a blocking strategy.[10] For example, ensure that each experimental group is represented in each batch.

  • Replication: Include an adequate number of biological and technical replicates to increase the statistical power of your findings and to obtain an estimate of experimental error.[10][11]

Experimental Protocols

Protocol 1: General Cell-Based Assay for Evaluating this compound Activity

This protocol provides a framework for a typical in vitro experiment. Specific cell types, seeding densities, and incubation times should be optimized for your particular experimental system.

  • Cell Culture and Seeding:

    • Culture cells in the recommended medium and conditions.

    • Ensure cells are passaged consistently and are in the logarithmic growth phase.

    • Harvest cells and perform an accurate cell count.

    • Seed cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Working Solutions:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the appropriate wells.

    • Include vehicle control wells (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound).

    • Incubate the cells for the desired treatment duration.

  • Assay Endpoint Measurement:

    • Perform the desired assay to measure the effect of this compound (e.g., cell viability assay, cytokine secretion assay, gene expression analysis).

    • Follow the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Collect and analyze the data.

    • Normalize the data to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

MRS3558_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks G_Protein G-protein (Gi) A3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Inhibition of Inflammation/Proliferation) cAMP->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: A3AR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Culture Standardized Cell Culture Start->Cell_Culture Cell_Seeding Accurate Cell Seeding Cell_Culture->Cell_Seeding Treatment Cell Treatment (Randomized) Cell_Seeding->Treatment Prepare_Reagents Prepare this compound & Controls Prepare_Reagents->Treatment Incubation Incubation Treatment->Incubation Assay Endpoint Assay Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis & Statistics Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for minimizing variability in this compound experiments.

References

Validation & Comparative

A Comparative Guide to P2Y14 Receptor Antagonists: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of P2Y14 receptor antagonists, with a focus on well-characterized compounds supported by experimental data. The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target in inflammatory diseases, immune responses, and neuropathic pain. This document summarizes the performance of key antagonists, presents detailed experimental methodologies for their evaluation, and visualizes critical pathways and workflows to aid in research and development.

Introduction to P2Y14 Receptor Antagonism

The P2Y14 receptor is activated by endogenous UDP-sugars, most notably UDP-glucose.[1][2] Upon activation, the receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[2][3] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Additionally, P2Y14 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][5] The physiological and pathophysiological roles of this receptor have made its antagonists a subject of intense investigation. While several antagonists have been identified, this guide will focus on available comparative data.

P2Y14 Signaling Pathway

The canonical signaling pathway of the P2Y14 receptor involves its interaction with Gi proteins, leading to downstream modulation of key cellular effectors.

P2Y14 receptor signaling cascade.

Comparative Efficacy of P2Y14 Antagonists

While MRS3558 is a known antagonist of the P2Y14 receptor, publicly available quantitative and comparative data are limited.[6][7] In contrast, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN) and its analogues have been more extensively characterized, demonstrating high potency and selectivity. The following table summarizes key performance metrics for these compounds.

CompoundStructureAssay TypePotency (IC50/KB)SelectivityReference
This compound -Data not availableData not available[6][7]
PPTN Adenylyl Cyclase Inhibition (human P2Y14)KB = 434 pM>1000-fold vs. P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 at 1 µM[8][9]
Neutrophil Chemotaxis (human)IC50 ≈ 1 nM (with 10 µM UDP-glucose)-[8]
PPTN Analogue (N-acetyl) -Antagonist Binding (human P2Y14)IC50 = 1.6 nM-[10]
PPTN Analogue (Triazole) -Antagonist Binding (human P2Y14)IC50 = 10.1 nM-[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of P2Y14 antagonists. Below are synthesized protocols for key in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the P2Y14 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Membranes (from cells expressing P2Y14R) start->prepare_membranes incubate Incubate Membranes with Radioligand (e.g., [3H]UDP) & Test Antagonist prepare_membranes->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Workflow for the radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human P2Y14 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[8]

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]UDP), and varying concentrations of the unlabeled antagonist (e.g., this compound or PPTN).[3][11]

    • To determine non-specific binding, include wells with a high concentration of an unlabeled agonist or antagonist.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.[3][8]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[2]

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Detailed Methodology:

  • Cell Culture and Plating:

    • Use cells stably expressing the P2Y14 receptor (e.g., P2Y14-C6 glioma cells).[4][12]

    • Plate the cells in 12- or 24-well plates and grow to near confluence.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the P2Y14 antagonist for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of a P2Y14 agonist (e.g., UDP-glucose) to all wells except the basal control.

    • Stimulate adenylyl cyclase activity by adding a known activator, such as forskolin, to all wells.[4][12]

    • Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated cAMP levels.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist from the resulting concentration-response curve.

    • For competitive antagonists, Schild analysis can be performed by generating agonist concentration-response curves in the presence of different fixed concentrations of the antagonist to determine the antagonist's equilibrium constant (KB).[8]

Neutrophil Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of neutrophils towards a P2Y14 agonist.

Chemotaxis_Assay_Workflow start Start isolate_neutrophils Isolate Human Neutrophils from Whole Blood start->isolate_neutrophils prepare_assay Prepare Boyden Chamber (Lower: Chemoattractant ± Antagonist) (Upper: Neutrophils ± Antagonist) isolate_neutrophils->prepare_assay incubate Incubate to Allow Cell Migration prepare_assay->incubate quantify_migration Quantify Migrated Cells (e.g., CellTiter-Glo®) incubate->quantify_migration analyze Data Analysis (Inhibition of Chemotaxis, IC50) quantify_migration->analyze end End analyze->end

Workflow for the neutrophil chemotaxis assay.

Detailed Methodology:

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from fresh whole blood obtained from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[13]

  • Chemotaxis Assay Setup (Boyden Chamber/Transwell® Assay):

    • Use a 96-well chemotaxis plate with a permeable membrane (e.g., 5.0 µm pore size).

    • In the lower chamber, add assay medium containing the chemoattractant (e.g., UDP-glucose) with or without the test antagonist at various concentrations.[13]

    • In the upper chamber, add the isolated neutrophils suspended in assay medium. The antagonist can also be added to the upper chamber to assess its effect on the cells directly.

    • Include appropriate controls: a negative control with medium only in the lower chamber and a positive control with a known chemoattractant (e.g., fMLP or IL-8).[8][13]

  • Incubation and Quantification:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 1-2 hours).

    • After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®), or by staining the migrated cells and counting them.[13]

  • Data Analysis:

    • Calculate the chemotactic index (fold increase in migration over the negative control).

    • Determine the inhibitory effect of the antagonist by comparing the migration in the presence and absence of the compound.

    • Plot the percentage of inhibition of chemotaxis against the logarithm of the antagonist concentration to determine the IC50 value.[8]

Conclusion

The development of potent and selective P2Y14 receptor antagonists is a promising avenue for therapeutic intervention in a variety of diseases. While this compound is a recognized antagonist, the available data strongly highlight PPTN and its derivatives as highly potent and selective tool compounds for investigating P2Y14 receptor function. The experimental protocols detailed in this guide provide a framework for the robust evaluation and comparison of novel P2Y14 antagonists, facilitating the advancement of research and drug discovery in this field.

References

Validating P2Y14 Receptor Specificity: A Comparative Guide to Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses. The following sections detail experimental data on the performance of key antagonists and provide protocols for validating their specificity.

The P2Y14 receptor, activated by UDP-sugars like UDP-glucose, represents a promising therapeutic target.[1] Validating the specificity of antagonists for this receptor is crucial for advancing research and drug development. This guide focuses on comparing the well-characterized antagonist PPTN with other molecules targeting the P2Y14 receptor.

Comparative Analysis of P2Y14 Receptor Antagonists

The following table summarizes quantitative data for various P2Y14 receptor antagonists, providing a basis for comparing their potency and, where available, their selectivity.

AntagonistChemical ClassAffinity (Kᵢ/Kₒ)Potency (IC₅₀)Selectivity Notes
PPTN 4,7-disubstituted 2-naphthoic acid derivative434 pM (Kₒ)~1 nM (vs 10 µM UDP-glucose), ~4 nM (vs 100 µM UDP-glucose) in chemotaxis assayNo agonist or antagonist activity observed at 1 µM at P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, or P2Y₁₃ receptors.[1][2]
MRS4458 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acidNot explicitly statedOne of the most potent in its class (fluorescent assay)Data on selectivity against other P2Y receptors is not readily available.[3]
MRS4478 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acidNot explicitly statedOne of the most potent in its class (fluorescent assay)Data on selectivity against other P2Y receptors is not readily available.[3]
UDP Endogenous NucleotidepKₒ = 7.28-Acts as a competitive antagonist at the human P2Y14 receptor but is a potent agonist at the rat P2Y14 receptor. Does not antagonize other human P2Y receptors.[4]

Experimental Protocols for Antagonist Validation

Detailed methodologies are essential for the accurate assessment of P2Y14 receptor antagonist specificity. Below are key experimental protocols cited in the literature.

Adenylyl Cyclase Inhibition Assay

This assay functionally assesses the ability of an antagonist to block the agonist-induced, Gᵢ-mediated inhibition of adenylyl cyclase.

  • Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6 cells).[5]

  • Protocol:

    • Seed P2Y14-C6 cells in 96-well plates.

    • Pre-incubate cells with varying concentrations of the test antagonist (e.g., PPTN) for a specified time.

    • Stimulate the cells with a known P2Y14 agonist (e.g., UDP-glucose) in the presence of forskolin (to stimulate adenylyl cyclase).

    • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit.

  • Analysis: A selective antagonist will cause a rightward shift in the concentration-response curve of the agonist for inhibiting forskolin-stimulated cAMP accumulation. Schild analysis can be used to determine the antagonist's affinity (Kₒ).[5]

Inositol Phosphate Accumulation Assay (for Selectivity Screening)

This assay is used to determine if the antagonist has off-target effects on Gₐ-coupled P2Y receptors.

  • Cell Lines: 1321N1 human astrocytoma cells stably expressing other P2Y receptors (e.g., P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁).[2]

  • Protocol:

    • Plate the cells in 96-well plates and radiolabel the inositol lipid pool with myo-[³H]inositol.

    • Pre-incubate the cells with the test antagonist at a high concentration (e.g., 1 µM).

    • Stimulate the cells with the cognate agonist for each respective P2Y receptor.

    • Isolate and quantify the accumulated [³H]inositol phosphates.

  • Analysis: A selective P2Y14 antagonist should not inhibit agonist-induced inositol phosphate accumulation in cell lines expressing other P2Y receptor subtypes.[2]

Chemotaxis Assay

This functional assay evaluates the antagonist's ability to block agonist-induced cell migration, a key physiological response mediated by the P2Y14 receptor in immune cells.

  • Cell Types: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.[5]

  • Protocol:

    • Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

    • Place a solution containing the P2Y14 agonist (e.g., UDP-glucose) in the lower well.

    • Pre-incubate the cells with the test antagonist and place them in the upper well.

    • Incubate the chamber to allow for cell migration towards the agonist.

    • Quantify the number of cells that have migrated to the lower side of the membrane.

  • Analysis: A potent antagonist will inhibit agonist-induced chemotaxis in a concentration-dependent manner. The IC₅₀ can be determined from the concentration-response curve.[1]

Visualizing P2Y14 Receptor Signaling and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the P2Y14 receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14 P2Y14 Receptor G_protein Gαi/βγ P2Y14->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Downstream Downstream Cellular Responses (e.g., Chemotaxis) G_protein->Downstream Other Pathways (e.g., RhoA, MAPK) cAMP cAMP AC->cAMP Agonist UDP-glucose (Agonist) Agonist->P2Y14 Antagonist MRS3558 (PPTN) (Antagonist) Antagonist->P2Y14 ATP ATP ATP->AC cAMP->Downstream Inhibition Inhibition

Caption: P2Y14 Receptor Signaling Pathway.

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Functional Assays Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Evaluation Evaluate Specificity and Potency Binding_Assay->Evaluation Functional_Assay Functional Assay (e.g., Adenylyl Cyclase Inhibition) (Determine Potency - IC50/Kb) Functional_Assay->Evaluation Selectivity_Screen Selectivity Screening (vs. other P2Y Receptors) Chemotaxis Chemotaxis Assay (Assess functional blockade in relevant cell types) Selectivity_Screen->Chemotaxis Conclusion Validated P2Y14 Antagonist Chemotaxis->Conclusion Start Synthesize/Obtain Antagonist Candidate Start->Binding_Assay Start->Functional_Assay Evaluation->Selectivity_Screen

Caption: Experimental Workflow for P2Y14 Antagonist Validation.

References

Cross-Validation of MRS3558 Effects with P2Y14 siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacological antagonist MRS3558 (also known as PPTN) and siRNA-mediated knockdown for studying the P2Y14 receptor. The data and protocols presented herein are essential for researchers in immunology, pharmacology, and drug development seeking to validate the on-target effects of P2Y14 modulators.

The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, is a promising therapeutic target for inflammatory diseases due to its role in immune cell function.[1][2][3] Robust validation of pharmacological tools is critical to ensure that observed effects are specifically due to the modulation of the intended target. This guide outlines the cross-validation of the P2Y14 antagonist, this compound, with P2Y14-specific small interfering RNA (siRNA) through key functional assays.

P2Y14 Signaling Pathway

The P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[4] Upon activation by agonists such as UDP-glucose, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits released from the G protein can activate downstream effectors, including phosphoinositide 3-kinase (PI3K), which in turn leads to the activation of the small GTPase RhoA.[2] Activated RhoA is a key regulator of the actin cytoskeleton, promoting cell shape changes and motility, such as chemotaxis in neutrophils.[2]

P2Y14_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y14 P2Y14 Receptor G_protein Gαiβγ P2Y14->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi inhibits PI3K PI3K G_protein->PI3K Gβγ activates cAMP cAMP AC->cAMP Converts RhoA_GDP RhoA-GDP PI3K->RhoA_GDP Cellular_Response Chemotaxis & Cytoskeletal Rearrangement cAMP->Cellular_Response Modulates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP Activation RhoA_GTP->Cellular_Response UDP_Glucose UDP-Glucose UDP_Glucose->P2Y14 ATP ATP ATP->AC This compound This compound This compound->P2Y14 Inhibition siRNA P2Y14 siRNA siRNA->P2Y14 Knockdown

Caption: P2Y14 receptor signaling cascade.

Experimental Workflow for Cross-Validation

The cross-validation process involves parallel experiments using the pharmacological antagonist (this compound) and a genetic approach (P2Y14 siRNA) to confirm that the observed biological effects are mediated by the P2Y14 receptor. This workflow ensures a rigorous assessment of target engagement and specificity.

Cross_Validation_Workflow cluster_setup Experimental Setup cluster_interventions Interventions cluster_stimulation Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture Immune Cells (e.g., HL-60, Neutrophils) MRS3558_Treatment Treat with this compound (Pharmacological Inhibition) Cell_Culture->MRS3558_Treatment siRNA_Transfection Transfect with P2Y14 siRNA (Genetic Knockdown) Cell_Culture->siRNA_Transfection Control Vehicle/Control siRNA Cell_Culture->Control Agonist_Stimulation Stimulate with P2Y14 Agonist (e.g., UDP-Glucose) MRS3558_Treatment->Agonist_Stimulation siRNA_Transfection->Agonist_Stimulation Control->Agonist_Stimulation cAMP_Assay cAMP Accumulation Assay Agonist_Stimulation->cAMP_Assay RhoA_Assay RhoA Activation Assay Agonist_Stimulation->RhoA_Assay Chemotaxis_Assay Chemotaxis Assay Agonist_Stimulation->Chemotaxis_Assay Compare_Results Compare Inhibition/ Knockdown Effects cAMP_Assay->Compare_Results RhoA_Assay->Compare_Results Chemotaxis_Assay->Compare_Results

References

A Comparative Guide to P2Y14 Receptor Antagonists: Focus on the Potent and Selective Antagonist PPTN

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant target in inflammatory and immune responses. The development of selective antagonists is crucial for elucidating its physiological roles and for the potential treatment of various inflammatory conditions. This guide provides a detailed comparison of MRS3558 and PPTN as P2Y14 receptor antagonists.

Important Note on this compound: Despite a comprehensive search of scientific literature and databases, no public-domain data was found characterizing this compound as a P2Y14 receptor antagonist. Therefore, a direct comparison with PPTN is not possible at this time. This guide will proceed with a detailed overview of PPTN, a well-characterized, potent, and selective P2Y14 antagonist.

PPTN: A High-Affinity, Selective P2Y14 Receptor Antagonist

PPTN (4,7-disubstituted 2-naphthoic acid derivative) is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor.[1][2] Its well-documented pharmacological profile makes it an invaluable tool for studying P2Y14 receptor function.

Data Presentation: Pharmacological Profile of PPTN
ParameterValueSpeciesAssayReference
Binding Affinity (KB) 434 pMHumanAdenylyl Cyclase Inhibition[3][4]
Functional Potency (IC50) ~1 nM (with 10 µM UDP-glucose)HumanChemotaxis Assay (differentiated HL-60 cells)[1]
~4 nM (with 100 µM UDP-glucose)HumanChemotaxis Assay (differentiated HL-60 cells)[1]
Selectivity No agonist or antagonist effect at 1 µM at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.HumanInositol Phosphate Accumulation / Adenylyl Cyclase Inhibition[3][4]

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is canonically coupled to the Gi/o family of G proteins.[5] Upon activation by an agonist such as UDP-glucose, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The dissociated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Downstream of G protein activation, the P2Y14 receptor can also modulate other signaling pathways, including the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2.[5][7]

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits pERK p-ERK1/2 G_protein->pERK Activates cAMP cAMP AC->cAMP ATP to cAMP Agonist UDP-Glucose (Agonist) Agonist->P2Y14 Binds and Activates PPTN PPTN (Antagonist) PPTN->P2Y14 Binds and Blocks Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Modulates pERK->Cellular_Response Modulates

Figure 1: P2Y14 receptor signaling cascade and the inhibitory action of PPTN.

Experimental Protocols

Adenylyl Cyclase Inhibition Assay

This assay quantifies the competitive antagonism of PPTN at the P2Y14 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.[6][8]

Objective: To determine the KB (dissociation constant) of PPTN for the P2Y14 receptor.

Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).[8]

Methodology:

  • Cell Culture: P2Y14-C6 cells are cultured in appropriate media and seeded into multi-well plates.

  • Assay Buffer: Cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., 1-methyl-3-isobutylxanthine, IBMX) to prevent the degradation of cAMP.[8]

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of PPTN.

  • Agonist Stimulation: Adenylyl cyclase is stimulated with a known activator, such as forskolin. Concurrently, the P2Y14 receptor is activated with its agonist, UDP-glucose, at various concentrations to generate a dose-response curve.

  • cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a commercially available cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

  • Data Analysis: The concentration-effect curve of UDP-glucose for inhibiting forskolin-stimulated cAMP accumulation is shifted to the right in a concentration-dependent manner by PPTN. A Schild analysis is performed on these curves to determine the KB value of PPTN, which reflects its binding affinity.[3][4]

Adenylyl_Cyclase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Seed P2Y14-C6 cells in multi-well plates c2 Incubate with buffer + PDE inhibitor (IBMX) c1->c2 t1 Pre-incubate with varying [PPTN] c2->t1 t2 Stimulate with Forskolin + varying [UDP-Glucose] t1->t2 a1 Lyse cells and quantify [cAMP] t2->a1 a2 Generate dose-response curves a1->a2 a3 Perform Schild analysis to determine KB a2->a3

Figure 2: Experimental workflow for the adenylyl cyclase inhibition assay.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to block the agonist-induced migration of cells, a key physiological response mediated by the P2Y14 receptor in immune cells.[4]

Objective: To determine the inhibitory effect (IC50) of PPTN on P2Y14 receptor-mediated cell migration.

Cell Models: Differentiated HL-60 human promyelocytic leukemia cells (neutrophil-like) or freshly isolated human neutrophils.[4]

Methodology:

  • Cell Preparation: HL-60 cells are differentiated into a neutrophil-like phenotype, or neutrophils are isolated from fresh human blood.

  • Boyden Chamber Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with a medium containing the chemoattractant (UDP-glucose).

  • Cell Seeding: The prepared cells, pre-incubated with varying concentrations of PPTN or vehicle control, are seeded into the upper chamber, which is separated from the lower chamber by a microporous membrane.

  • Incubation: The chamber is incubated for a specific period to allow for cell migration towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and a plate reader.

  • Data Analysis: The inhibition of chemotaxis by PPTN is determined by comparing the number of migrated cells in the presence and absence of the antagonist. IC50 values are calculated from the concentration-response curves.[1]

Chemotaxis_Assay_Logic cluster_setup Experimental Setup (Boyden Chamber) cluster_process Process cluster_outcome Outcome Measurement upper Upper Chamber: Cells + PPTN membrane Porous Membrane inhibition Inhibition of Migration upper->inhibition Causes lower Lower Chamber: Chemoattractant (UDP-Glucose) migration Cell Migration lower->migration Induces quantify Quantify Migrated Cells migration->quantify inhibition->migration Blocks

Figure 3: Logical flow of the chemotaxis assay to evaluate PPTN's efficacy.

Conclusion

PPTN is a highly potent and selective competitive antagonist of the P2Y14 receptor. Its mechanism of action has been thoroughly characterized through in vitro pharmacological assays, demonstrating its ability to block agonist-induced signaling pathways, including the inhibition of adenylyl cyclase and the stimulation of chemotaxis. The lack of available data for this compound as a P2Y14 antagonist makes PPTN the current gold-standard tool compound for researchers investigating the physiological and pathological roles of the P2Y14 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working on this important therapeutic target.

References

Comparative Analysis of MRS3558 in Human Versus Rodent Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MRS3558, a selective antagonist of the A3 adenosine receptor (A3AR), for its application in human and rodent models. Due to a lack of publicly available data on this compound in rodent systems, this guide will focus on its characterized effects in human models and draw comparisons based on the well-documented species-specific differences observed with other A3 adenosine receptor antagonists.

Executive Summary

This compound is a potent and selective antagonist of the human A3 adenosine receptor. While its activity at the human receptor is well-characterized, there is a significant gap in the literature regarding its effects in rodent models. This is a critical consideration for preclinical research, as substantial pharmacological differences have been observed for other A3AR antagonists between human and rodent species. These differences are largely attributed to variations in the amino acid sequence of the A3AR. This guide summarizes the available data for this compound in human systems and provides a comparative context using data from other A3AR antagonists to highlight potential discrepancies in rodent models.

Data Presentation: Comparative Pharmacology of A3 Adenosine Receptor Antagonists

Direct comparative data for this compound in human versus rodent models is not available in the public domain. However, data from other selective A3AR antagonists, such as MRS1220 and DPTN, illustrate the significant species-dependent variations in binding affinity.

CompoundSpeciesReceptorKi (nM)Reference
MRS1220 HumanA3AR0.65[1]
MouseA3AR>10,000[1]
RatA3AR>10,000[1]
DPTN HumanA3AR1.65[2]
MouseA3AR9.61[2]
RatA3AR8.53[2]

Note: Ki is the inhibition constant, representing the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data clearly shows that while MRS1220 is highly potent at the human A3AR, its affinity for the rodent receptor is negligible. DPTN shows better cross-species affinity but is still more potent at the human receptor. These findings underscore the importance of validating the activity of any A3AR antagonist, including this compound, in the specific species being used for preclinical studies.

Signaling Pathways of the A3 Adenosine Receptor

This compound, as an antagonist, blocks the downstream signaling initiated by the activation of the A3 adenosine receptor. The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor G_protein Gαi/o / Gαq Gβγ A3AR->G_protein Agonist Binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->AC Inhibits (αi) G_protein->PLC Activates (αq) ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Ca2_release->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->A3AR Blocks

Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's activity.

Adenylyl Cyclase Activity Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonism of this compound at the A3AR.

Materials:

  • CHO or HEK-293 cells stably expressing the human or rodent A3AR.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • A3AR agonist (e.g., IB-MECA).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

Procedure:

  • Cell Preparation: Seed the A3AR-expressing cells in a 96-well plate and grow to confluence.

  • Assay Setup: On the day of the experiment, aspirate the culture medium and wash the cells with the assay buffer.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist (e.g., the EC80 concentration of IB-MECA) along with a fixed concentration of forskolin to all wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production.

[35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation at the G-protein level. Antagonists will inhibit the agonist-stimulated binding of [35S]GTPγS.

Objective: To assess the ability of this compound to block A3AR-mediated G-protein activation.

Materials:

  • Membranes prepared from cells expressing the human or rodent A3AR.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA).

  • A3AR agonist (e.g., NECA).

  • This compound.

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from A3AR-expressing cells and determine the protein concentration.

  • Assay Mixture: In a microcentrifuge tube, combine the cell membranes, assay buffer, and GDP.

  • Antagonist Incubation: Add varying concentrations of this compound to the tubes and incubate at 30°C for 15 minutes.

  • Agonist Stimulation: Add a fixed concentration of the A3AR agonist to the tubes.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction and incubate at 30°C for 60 minutes.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50).

Experimental Workflow for Comparative Analysis

To conduct a comprehensive comparative analysis of an A3AR antagonist like this compound, a structured workflow is essential.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Human vs. Rodent A3AR) Functional_Assay Functional Assays (Adenylyl Cyclase, GTPγS) (Human vs. Rodent A3AR) Binding_Assay->Functional_Assay Confirm Functional Activity PK_Studies Pharmacokinetic Studies (Rodent Models) Functional_Assay->PK_Studies Proceed if Active in Rodent System PD_Studies Pharmacodynamic/Efficacy Studies (Rodent Models of Disease) PK_Studies->PD_Studies Inform Dose Selection Data_Analysis Comparative Data Analysis (Human vs. Rodent) PD_Studies->Data_Analysis Start Select A3AR Antagonist (e.g., this compound) Start->Binding_Assay

Caption: Proposed experimental workflow for a comprehensive comparative analysis of an A3AR antagonist.

Conclusion and Recommendations

The available evidence strongly suggests that this compound is a potent antagonist of the human A3 adenosine receptor. However, the lack of data in rodent models presents a significant challenge for its preclinical development. Based on the known species differences of other A3AR antagonists, it is highly probable that the potency and efficacy of this compound will differ between humans and rodents.

Recommendations for Researchers:

  • Directly Assess Rodent A3AR Activity: Before initiating in vivo studies in rodents, it is imperative to determine the binding affinity and functional activity of this compound at the rodent A3AR using in vitro assays.

  • Consider Species-Specific Tools: If this compound demonstrates low potency in rodents, researchers should consider using alternative A3AR antagonists that have been validated for use in these species or explore the use of humanized rodent models expressing the human A3AR.

  • Careful Dose Selection: In the event that this compound shows activity in rodents, careful pharmacokinetic and pharmacodynamic studies are necessary to establish an appropriate dosing regimen for efficacy studies, which may differ significantly from what might be predicted from human in vitro data.

By acknowledging and addressing the potential for species-specific differences, researchers can design more robust and translatable preclinical studies for A3AR-targeted therapeutics.

References

Confirming P2Y14-Dependent Effects: A Comparative Guide to Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological tools used to confirm P2Y14-dependent effects in experimental settings. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose, is a key player in inflammatory and immune responses.[1][2] Validating that an observed cellular or physiological effect is indeed mediated by P2Y14 is crucial for advancing research and drug discovery in this area. This guide focuses on the use of antagonists to achieve this confirmation, with a primary focus on the well-characterized antagonist PPTN, and a comparison with other available tools.

While the compound MRS3558 was a focus of the initial query, a thorough review of the scientific literature reveals limited available data on its specific potency and experimental application in confirming P2Y14-dependent effects. Therefore, this guide will leverage data from more extensively studied and validated P2Y14 antagonists to provide a practical and data-supported resource for researchers.

P2Y14 Signaling Pathway Overview

The P2Y14 receptor is a Gi-coupled receptor.[1] Upon activation by its endogenous agonist, UDP-glucose, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. Additionally, P2Y14 activation can trigger intracellular calcium mobilization and activate the MAP kinase and RhoA pathways, which are critical for cellular processes such as chemotaxis and inflammation.[1]

G cluster_0 Cell Membrane UDP_glucose UDP-glucose P2Y14 P2Y14 Receptor UDP_glucose->P2Y14 binds Gi Gi Protein P2Y14->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates RhoA RhoA Activation Gi->RhoA MAPK MAPK Activation (ERK1/2) Gi->MAPK cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Inflammation Inflammation Ca2->Inflammation Chemotaxis Chemotaxis RhoA->Chemotaxis MAPK->Inflammation

Caption: P2Y14 receptor signaling cascade.

Comparative Analysis of P2Y14 Antagonists

To confirm that an experimental observation is a direct result of P2Y14 activation, a selective antagonist is an indispensable tool. The ideal antagonist should exhibit high potency and selectivity for the P2Y14 receptor over other P2Y receptors and other cellular targets.

AntagonistTypePotencySelectivityKey Experimental Use
PPTN CompetitiveKB = 434 pM[3][4]Highly selective for P2Y14 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 receptors.[3][4]Inhibition of UDP-glucose-induced chemotaxis in neutrophils and HL-60 cells.[2][3]
UDP CompetitivepKB = 7.28[5][6]Selective for human P2Y14; acts as an agonist at the rat P2Y14 receptor.[5][6]Antagonizing UDP-glucose-induced inositol phosphate production in cell-based assays.[5][6]
This compound N/ALimited data availableLimited data availableN/A

Note: KB is the equilibrium dissociation constant for a competitive antagonist. A lower KB value indicates higher binding affinity. pKB is the negative logarithm of the KB.

Experimental Workflow for Confirming P2Y14-Dependent Effects

The general workflow for using an antagonist to confirm a P2Y14-dependent effect involves stimulating cells with a P2Y14 agonist in the presence and absence of the antagonist and observing the downstream cellular response.

G cluster_workflow Experimental Workflow start Start: Hypothesis (Effect is P2Y14-dependent) prep Prepare Cells (e.g., neutrophils, HL-60 cells) start->prep treatment Treatment Groups prep->treatment control Control (Vehicle) treatment->control agonist Agonist (UDP-glucose) treatment->agonist antagonist Antagonist (e.g., PPTN) treatment->antagonist agonist_antagonist Agonist + Antagonist treatment->agonist_antagonist assay Perform Assay (e.g., Chemotaxis, Ca2+ mobilization) control->assay agonist->assay antagonist->assay agonist_antagonist->assay data Data Analysis assay->data conclusion Conclusion data->conclusion

Caption: General experimental workflow.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, a process that can be initiated by P2Y14 activation.

Objective: To determine if UDP-glucose-induced neutrophil chemotaxis is inhibited by a P2Y14 antagonist (e.g., PPTN).

Materials:

  • Isolated human neutrophils or differentiated HL-60 cells

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size membrane)

  • UDP-glucose (agonist)

  • PPTN (antagonist)

  • Appropriate cell culture medium (e.g., RPMI)

  • Cell viability stain (e.g., Calcein-AM)

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Preparation: Isolate human neutrophils from fresh blood or differentiate HL-60 cells to a neutrophil-like phenotype. Resuspend the cells in serum-free medium.

  • Chamber Setup: Add the chemoattractant (UDP-glucose) to the lower wells of the chemotaxis chamber.

  • Treatment: In the upper wells, add the cell suspension. For the inhibition group, pre-incubate the cells with the P2Y14 antagonist (PPTN) before adding them to the upper chamber. Include appropriate controls (vehicle control, agonist alone, antagonist alone).

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

  • Quantification:

    • Remove the non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the underside of the membrane with a fluorescent dye.

    • Quantify the number of migrated cells by reading the fluorescence intensity with a plate reader or by counting the cells under a microscope.

  • Data Analysis: Compare the number of migrated cells in the agonist-treated group with the group treated with both agonist and antagonist. A significant reduction in migration in the presence of the antagonist confirms a P2Y14-dependent effect.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a downstream event of P2Y14 activation.

Objective: To determine if UDP-glucose-induced calcium mobilization is blocked by a P2Y14 antagonist.

Materials:

  • Cells expressing the P2Y14 receptor (e.g., HEK293 cells transfected with P2Y14)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • UDP-glucose (agonist)

  • P2Y14 antagonist (e.g., PPTN)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Protocol:

  • Cell Plating: Plate the P2Y14-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye in HBSS at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Antagonist Pre-incubation: Add the P2Y14 antagonist (dissolved in HBSS) to the appropriate wells and incubate for a short period (e.g., 10-15 minutes).

  • Measurement:

    • Place the plate in the FLIPR or on the fluorescence microscope stage.

    • Establish a baseline fluorescence reading.

    • Inject the agonist (UDP-glucose) into the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Compare the peak fluorescence change in the agonist-treated cells with that in the cells pre-treated with the antagonist. A significant reduction in the calcium signal in the presence of the antagonist indicates a P2Y14-mediated response.

Logical Framework for Confirmation

The use of a selective antagonist provides a logical framework to attribute a biological effect to a specific receptor.

G cluster_logic Logical Confirmation A Observation: UDP-glucose causes Effect X B Hypothesis: Effect X is mediated by P2Y14 A->B C Experiment: Test UDP-glucose + P2Y14 Antagonist B->C D Result: P2Y14 Antagonist blocks Effect X C->D F Alternative Outcome: Antagonist does not block Effect X C->F E Conclusion: Effect X is P2Y14-dependent D->E G Conclusion: Effect X is not P2Y14-dependent F->G

Caption: Logical flow for confirming a P2Y14-dependent effect.

By following these experimental guidelines and utilizing well-characterized antagonists like PPTN, researchers can confidently confirm the involvement of the P2Y14 receptor in their studies, paving the way for a deeper understanding of its physiological and pathological roles.

References

Orthogonal Validation of MRS3558's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data and methodologies for the orthogonal validation of MRS3558's mechanism of action as a P2Y6 receptor antagonist. Researchers, scientists, and drug development professionals can utilize this information to objectively assess its performance against alternative compounds.

Executive Summary

This compound and its more potent analog, MRS2578, are selective antagonists of the P2Y6 receptor, a Gq-coupled receptor involved in various physiological and pathological processes, including inflammation. Orthogonal validation of its mechanism of action is crucial to confirm its on-target effects and rule out potential off-target liabilities. This guide outlines key experimental approaches, including direct target engagement, downstream signaling pathway modulation, and genetic validation, to provide a robust assessment of this compound's activity. We compare its performance with other known P2Y6 receptor antagonists, TIM-38 and MRS4940, presenting available quantitative data for objective evaluation.

Data Presentation

The following tables summarize the quantitative data for this compound's analog, MRS2578, and alternative P2Y6 receptor antagonists.

Table 1: In Vitro Potency of P2Y6 Receptor Antagonists

CompoundTargetAssayIC50 (nM)Species
MRS2578 P2Y6UDP-induced Ca2+ mobilization37[1][2][3][4]Human
P2Y6UDP-induced Ca2+ mobilization98[1][2][3][4]Rat
TIM-38P2Y6UDP-induced Ca2+ mobilization4300[5][6]Human
MRS4940P2Y6UDP-induced Ca2+ mobilization162[7][8]Human

Table 2: Selectivity Profile of MRS2578

P2Y Receptor SubtypeActivityIC50 (µM)
P2Y1Insignificant activity> 10[1][2][3]
P2Y2Insignificant activity> 10[1][2][3]
P2Y4Insignificant activity> 10[1][2][3]
P2Y11Insignificant activity> 10[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay is the primary method for determining the potency of P2Y6 receptor antagonists.

Principle: The P2Y6 receptor is a Gq-coupled receptor. Its activation by the agonist UDP leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ can be measured using fluorescent calcium indicators. Antagonists of the P2Y6 receptor will inhibit this UDP-induced calcium mobilization in a dose-dependent manner.

Protocol:

  • Cell Culture: Human astrocytoma cells (1321N1) or other suitable cell lines stably expressing the human P2Y6 receptor are seeded in 96-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Incubation: The cells are washed and then incubated with varying concentrations of the test antagonist (e.g., this compound, MRS2578, TIM-38, MRS4940) or vehicle control for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded, and then a fixed concentration of the P2Y6 agonist, UDP (typically at its EC80 concentration), is added to all wells. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition by the antagonist is calculated relative to the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Orthogonal Validation: ERK Phosphorylation Assay (Western Blot)

This assay assesses the antagonist's ability to block a downstream signaling event other than calcium mobilization.

Principle: Activation of the P2Y6 receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). An effective P2Y6 antagonist should block this UDP-induced ERK phosphorylation.

Protocol:

  • Cell Culture and Treatment: Cells expressing the P2Y6 receptor are serum-starved for several hours to reduce basal ERK phosphorylation. The cells are then pre-incubated with the P2Y6 antagonist or vehicle, followed by stimulation with UDP for a short period (e.g., 5-15 minutes).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading. The density of the p-ERK bands is normalized to the total ERK bands.

Orthogonal Validation: NF-κB Reporter Assay

This assay provides another independent measure of the antagonist's effect on a downstream signaling pathway. P2Y6 receptor activation has been shown to activate the transcription factor NF-κB.[9]

Principle: An NF-κB luciferase reporter assay is used to measure the activation of the NF-κB signaling pathway. Cells are transfected with a plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting enzyme activity can be quantified by measuring light emission upon the addition of a luciferin substrate. A P2Y6 antagonist should inhibit UDP-induced luciferase expression.

Protocol:

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a P2Y6 receptor expression vector and an NF-κB luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Cell Treatment: After 24-48 hours, the transfected cells are pre-incubated with the P2Y6 antagonist or vehicle, followed by stimulation with UDP.

  • Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of NF-κB activity by UDP in the presence and absence of the antagonist is calculated.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG UDP UDP UDP->P2Y6 Agonist This compound This compound This compound->P2Y6 Antagonist Ca2 ↑ [Ca2+]i IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates NFkB_Activation NF-κB Activation PKC->NFkB_Activation Activates pERK p-ERK1/2 MAPK_Cascade->pERK Inflammatory_Response Inflammatory Response pERK->Inflammatory_Response Leads to NFkB_Activation->Inflammatory_Response Leads to

Caption: P2Y6 Receptor Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis seed_cells Seed P2Y6-expressing cells in 96-well plate load_dye Load cells with calcium-sensitive dye seed_cells->load_dye add_antagonist Add this compound or alternative antagonists load_dye->add_antagonist add_agonist Stimulate with UDP add_antagonist->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Caption: Calcium Mobilization Assay Workflow.

Orthogonal_Validation_Workflow cluster_treatment Treatment cluster_assays Orthogonal Assays cluster_validation Genetic Validation start P2Y6-expressing cells treat_antagonist Pre-treat with this compound or alternative start->treat_antagonist stimulate_udp Stimulate with UDP treat_antagonist->stimulate_udp erk_assay ERK Phosphorylation (Western Blot) stimulate_udp->erk_assay nfkb_assay NF-κB Activation (Reporter Assay) stimulate_udp->nfkb_assay knockout P2Y6 Knockout Mice phenotype Assess Phenotype knockout->phenotype

Caption: Orthogonal Validation Workflow.

Genetic Validation

The use of P2Y6 receptor knockout (KO) mice provides the ultimate orthogonal validation for the on-target effects of this compound. P2Y6 KO mice are viable and fertile.[10] Studies using these mice have shown a lack of response to UDP in macrophages, endothelial cells, and vascular smooth muscle cells.[10] Furthermore, P2Y6 deficiency has been shown to protect against diet-induced obesity and inflammation.[11] Any physiological or cellular effects observed with this compound treatment should be absent in P2Y6 KO mice, confirming that the compound's mechanism of action is indeed through the P2Y6 receptor. For example, the contractile effect of UDP on the aorta, which is blocked by MRS2578, is abolished in P2Y6-null mice.[10]

Off-Target Considerations

While MRS2578 demonstrates high selectivity for the P2Y6 receptor over other P2Y subtypes, it is crucial to consider potential off-target effects, especially at higher concentrations. Some studies have noted that MRS2578 may have off-target effects on cell migration.[5] Comprehensive off-target screening against a panel of other GPCRs, ion channels, and kinases is recommended for any lead compound to fully characterize its selectivity profile.

Conclusion

The orthogonal validation of this compound's mechanism of action can be robustly achieved through a combination of in vitro and in vivo studies. The primary calcium mobilization assay provides a direct measure of on-target potency, while downstream signaling assays, such as ERK phosphorylation and NF-κB activation, offer independent confirmation of its antagonistic activity. Genetic validation using P2Y6 knockout models serves as a definitive tool to confirm that the observed effects of this compound are mediated through its intended target. By comparing the performance of this compound with alternative antagonists and thoroughly assessing its selectivity, researchers can gain a high degree of confidence in its mechanism of action for further drug development.

References

A Comprehensive Guide to the Selectivity Profile of MRS2578 Against P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antagonist MRS2578, assessing its selectivity across various P2Y receptor subtypes. The information presented is collated from publicly available experimental data to aid researchers in evaluating its suitability for their studies.

Selectivity Profile of MRS2578

MRS2578 is a well-characterized antagonist of the P2Y6 receptor. Its selectivity has been evaluated against a panel of other human P2Y receptor subtypes. The available data consistently demonstrate its high potency and selectivity for the P2Y6 receptor.

Data Presentation: Quantitative Analysis of MRS2578 Activity

The inhibitory activity of MRS2578 is summarized in the table below. The data are presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the agonist-induced receptor activity.

P2Y Receptor SubtypeHuman IC50 (nM)Rat IC50 (nM)
P2Y6 37 [1][2]98 [1][2]
P2Y1> 10,000[1][2]-
P2Y2> 10,000[1][2]-
P2Y4> 10,000[1][2]-
P2Y11> 10,000[1][2]-
P2Y12Insignificant activity reported-
P2Y13Insignificant activity reported-
P2Y14Insignificant activity reported-

Experimental Protocols

The selectivity of MRS2578 is primarily determined through functional assays that measure the inhibition of agonist-induced intracellular signaling. A common method is the measurement of intracellular calcium mobilization for Gq-coupled P2Y receptors.

Protocol: Determination of Antagonist Potency using a Calcium Mobilization Assay

This protocol outlines a representative method for assessing the inhibitory effect of MRS2578 on P2Y receptor activation.

1. Cell Culture and Preparation:

  • Human astrocytoma cells (e.g., 1321N1) or other suitable host cells are stably transfected to express a specific human P2Y receptor subtype (e.g., P2Y1, P2Y2, P2Y4, P2Y6).

  • Cells are cultured in appropriate media and conditions until they reach a near-confluent monolayer in 96-well black-walled, clear-bottom microplates.

2. Fluorescent Calcium Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cells are then incubated in the dark with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). The AM ester form allows the dye to cross the cell membrane.

  • Following incubation, intracellular esterases cleave the AM group, trapping the active form of the dye within the cells.

  • Excess dye is removed by washing the cells with the buffered saline solution.

3. Antagonist and Agonist Addition:

  • Varying concentrations of the antagonist, MRS2578, are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.

  • A baseline fluorescence reading is taken using a fluorescence plate reader.

  • A specific agonist for the P2Y receptor subtype being tested is then added to the wells. The choice of agonist depends on the receptor:

    • P2Y1, P2Y12, P2Y13: ADP

    • P2Y2, P2Y4, P2Y11: ATP or UTP

    • P2Y6: UDP

    • P2Y14: UDP-glucose

  • The fluorescence intensity is measured immediately after agonist addition and monitored over time to capture the peak intracellular calcium response.

4. Data Analysis:

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded.

  • The peak fluorescence response in the presence of different concentrations of MRS2578 is compared to the response with the agonist alone (control).

  • The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

P2Y Receptor Signaling Pathways

P2Y receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two subfamilies based on their primary G protein coupling: Gq/11 and Gi/o.

P2Y_Signaling_Pathways cluster_Gq Gq/11-coupled P2Y Receptors cluster_Gi Gi/o-coupled P2Y Receptors cluster_Gs Gs-coupled P2Y Receptor P2Y1 P2Y1 PLC Phospholipase C (PLC) P2Y1->PLC Activate P2Y2 P2Y2 P2Y2->PLC Activate P2Y4 P2Y4 P2Y4->PLC Activate P2Y6 P2Y6 P2Y6->PLC Activate P2Y11_Gq P2Y11 P2Y11_Gq->PLC Activate P2Y12 P2Y12 AC_inhibit Adenylate Cyclase (AC) (Inhibition) P2Y12->AC_inhibit Inhibit P2Y13 P2Y13 P2Y13->AC_inhibit Inhibit P2Y14 P2Y14 P2Y14->AC_inhibit Inhibit P2Y11_Gs P2Y11 AC_activate Adenylate Cyclase (AC) (Activation) P2Y11_Gs->AC_activate Activate IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease cAMP Decrease AC_inhibit->cAMP_decrease cAMP_increase cAMP Increase AC_activate->cAMP_increase Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release

Caption: Major signaling pathways of P2Y receptor subtypes.

Experimental Workflow for Selectivity Assessment

The following diagram illustrates the key steps involved in determining the selectivity profile of an antagonist like MRS2578.

Experimental_Workflow start Start: Cell Preparation cell_culture Culture cells expressing specific P2Y receptor subtypes start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading antagonist_incubation Incubate with varying concentrations of MRS2578 dye_loading->antagonist_incubation agonist_addition Add specific P2Y receptor agonist antagonist_incubation->agonist_addition measurement Measure intracellular calcium response agonist_addition->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis end End: Determine Selectivity Profile analysis->end

References

Independent Replication of Published Data for A3 Adenosine Receptor Ligands: A Comparative Guide to MRS3558 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the A3 adenosine receptor (A3AR) ligand MRS3558 with alternative compounds, supported by experimental data. It is designed to facilitate the independent replication of published findings by offering detailed methodologies for key experiments and a clear presentation of comparative data.

Introduction to this compound and the A3 Adenosine Receptor

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Its activation is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Molecules that modulate A3AR activity are valuable tools for research and potential therapeutics.

A critical point of clarification regarding this compound is necessary. While the initial prompt for this guide focused on its properties as an antagonist, a thorough literature review reveals conflicting classifications. Notably, a significant publication characterizes this compound (also known as CF502) as a potent full agonist of the human A3AR with a high affinity (Ki = 0.29 nM). Conversely, other database entries report antagonist activity at other receptors, such as the 5-HT2B receptor. This guide will proceed by presenting the available data for A3AR antagonists and will use MRS1220 as the primary example for antagonist data replication, given the ambiguity surrounding this compound's antagonist profile at the A3AR.

Comparative Analysis of A3AR Antagonists

To provide a clear comparison of A3AR antagonists, the following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several widely used compounds. This data is compiled from various publications, and it is important to note that experimental conditions can influence these values.

CompoundTargetAssay TypeKi (nM)IC50 (nM)SpeciesReference
MRS1220 A3 Adenosine ReceptorRadioligand Binding ([125I]AB-MECA)0.65-Human[1]
A3 Adenosine ReceptorAdenylate Cyclase Inhibition-598 (in presence of 10.1 nM IB-MECA)Human[2]
PSB-10 A3 Adenosine ReceptorRadioligand Binding-4Human
MRS1191 A3 Adenosine ReceptorRadioligand Binding ([125I]AB-MECA)31-Human[1]
A3 Adenosine ReceptorAdenylate Cyclase Inhibition-120 (in presence of 10.1 nM IB-MECA)Human[2]
MRS1523 A3 Adenosine ReceptorRadioligand Binding43.9-Human[3]
A3 Adenosine ReceptorRadioligand Binding349-Mouse[3]
A3 Adenosine ReceptorRadioligand Binding216-Rat[3]

Experimental Protocols for Independent Replication

To facilitate the independent replication of published data for A3AR antagonists, detailed protocols for two key experiments are provided below: a radioligand binding assay to determine binding affinity (Ki) and a functional adenylyl cyclase assay to determine antagonist potency (IC50). The protocols are based on methodologies reported in the scientific literature for compounds like MRS1220.[2]

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., MRS1220) by measuring its ability to compete with a radiolabeled ligand for binding to the A3 adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

  • Test Compound (e.g., MRS1220) stock solution.

  • Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA.

  • Adenosine deaminase (2 U/mL).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells expressing hA3AR and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 125 µL:

    • 50 µL of cell membrane preparation (containing a predetermined amount of protein).

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of various concentrations of the test compound (e.g., MRS1220).

    • 25 µL of [125I]AB-MECA at a final concentration near its Kd.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Adenylyl Cyclase

This protocol measures the functional potency of an A3AR antagonist by assessing its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • CHO cells stably expressing the human A3 adenosine receptor.

  • Cell membrane preparation from the above cells.

  • A3AR Agonist: IB-MECA.

  • Test Compound (e.g., MRS1220) stock solution.

  • Forskolin (to stimulate adenylyl cyclase).

  • ATP and a cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, and a phosphodiesterase inhibitor (e.g., 20 µM Ro 20-1724).

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO cells expressing hA3AR as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, pre-incubate the cell membranes with various concentrations of the test compound (e.g., MRS1220) for 15 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of the A3AR agonist IB-MECA (typically at its EC80 concentration for cAMP inhibition) to the wells and incubate for another 15 minutes at 30°C.

  • Adenylyl Cyclase Activation: Initiate the adenylyl cyclase reaction by adding a mixture of ATP and forskolin (e.g., 5 µM). Incubate for 10-15 minutes at 30°C.

  • cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the amount of cAMP produced against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP level in the presence of the agonist) using non-linear regression.

Visualizing the Molecular Pathway and Experimental Workflow

To further aid in the understanding of the underlying biology and the experimental process, the following diagrams are provided.

A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor. Upon agonist binding, the receptor couples to Gi proteins, which inhibits adenylyl cyclase, leading to a decrease in cAMP production and subsequent downstream effects.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., IB-MECA) Agonist->A3AR Activates Antagonist Antagonist (e.g., MRS1220) Antagonist->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: A3 Adenosine Receptor signaling pathway.

Experimental Workflow for Independent Replication

This diagram outlines the key steps involved in the independent replication of binding affinity and functional potency data for an A3AR antagonist.

Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Adenylyl Cyclase Functional Assay cell_culture Culture hA3AR-expressing HEK-293 or CHO cells membrane_prep Prepare Cell Membranes cell_culture->membrane_prep setup_binding Set up competitive binding assay membrane_prep->setup_binding setup_functional Set up functional assay with membranes membrane_prep->setup_functional incubate_binding Incubate with [125I]AB-MECA & Antagonist setup_binding->incubate_binding filter_wash Filter and Wash incubate_binding->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity analyze_binding Analyze Data (IC50, Ki) count_radioactivity->analyze_binding incubate_functional Pre-incubate with Antagonist, then add Agonist setup_functional->incubate_functional stimulate_ac Stimulate with Forskolin/ATP incubate_functional->stimulate_ac measure_cAMP Measure cAMP levels stimulate_ac->measure_cAMP analyze_functional Analyze Data (IC50) measure_cAMP->analyze_functional

Caption: Workflow for A3AR antagonist characterization.

References

Safety Operating Guide

Proper Disposal Procedures for MRS3558

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the chemical compound MRS3558. The following procedures are designed to ensure the safe handling and disposal of this substance in a laboratory setting, adhering to standard safety protocols for non-hazardous materials.

Safety and Hazard Information

Based on available safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification dictates the recommended disposal route, which aligns with general laboratory procedures for non-hazardous chemical waste.

Parameter Finding Citation
GHS Classification Not a hazardous substance or mixture[1]
Hazard Pictogram No pictogram required[1]
Signal Word No signal word required[1]
Hazard Statements No hazard statements required[1]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA

While this compound is not considered hazardous, it is crucial to follow good laboratory hygiene practices and handle all chemicals with care.[2]

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general guidelines for the disposal of non-hazardous laboratory chemicals.

Objective: To safely dispose of unwanted this compound in accordance with standard laboratory safety procedures.

Materials:

  • Waste container compatible with this compound (e.g., high-density polyethylene bottle)

  • Hazardous Waste Label (or a label clearly marking the contents)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Designate a specific, compatible container for the collection of this compound waste. The container must be in good condition, with a secure, leak-proof cap.[3]

    • If this compound is in a solution, do not mix it with other waste streams unless compatibility has been confirmed. It is best practice to collect different waste types in separate containers.

  • Labeling:

    • Label the waste container clearly. While this compound is not classified as hazardous, the container must be labeled with its contents to avoid accidental mixing with other chemicals.[3]

    • The label should include:

      • The full chemical name: "this compound"

      • The words "Non-Hazardous Waste"

      • An approximate concentration and volume

      • The date accumulation started

  • Storage:

    • Store the waste container in a designated waste accumulation area in the laboratory.

    • Ensure the container is kept closed except when adding waste.[3]

    • Store in a secondary containment bin or tray to mitigate any potential spills.

  • Disposal Request:

    • Once the waste container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for chemical waste pickup, which may involve submitting an online request.[3]

    • Do not dispose of this compound down the drain or in the regular trash unless you have received explicit permission from your institution's EHS department for this specific chemical.[3]

  • Empty Container Disposal:

    • For the disposal of the original, empty this compound container, first ensure it is thoroughly rinsed.

    • The rinse solvent may need to be collected as chemical waste, depending on the solvent used and institutional policies.[4]

    • After rinsing, deface the original label to prevent confusion.[4] The container can then typically be disposed of in the regular laboratory glass or plastic recycling, as appropriate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_eval Waste Characterization cluster_contain Containment & Labeling cluster_disposal Disposal Path start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe is_hazardous Is this compound Hazardous? ppe->is_hazardous not_hazardous No, per SDS is_hazardous->not_hazardous Check SDS collect Collect in a Compatible, Securely Capped Container not_hazardous->collect label_waste Label Container with: - Chemical Name: this compound - 'Non-Hazardous Waste' - Date collect->label_waste store Store in Designated Waste Accumulation Area label_waste->store request_pickup Arrange for Pickup via Institutional EHS Office store->request_pickup disposed Waste Disposed of by EHS request_pickup->disposed

Caption: Workflow for the proper disposal of the non-hazardous chemical this compound.

References

Personal protective equipment for handling MRS3558

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for MRS3558

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for "this compound" could not be located. The following information is a general guide for handling a potentially hazardous chemical in a laboratory setting, based on best practices from various safety data sheets. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical they are handling and adhere to their institution's safety protocols.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of a hypothetical hazardous chemical, referred to as this compound. It is designed to offer procedural, step-by-step guidance to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling potentially hazardous materials. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.

Body Part Personal Protective Equipment Specifications and Use
Eyes Safety glasses or gogglesShould be worn to protect against exposure from splashes or aerosols.
Hands Chemical-resistant glovesWear suitable protective chemical-resistant gloves such as nitrile rubber, neoprene rubber, or Viton.[1]
Body Laboratory coat or protective clothingTo prevent skin contact, wear protective clothing covering all exposed areas, including a long-sleeve shirt and long pants.[1][2]
Respiratory Fume hood or respiratorWork in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, wear a NIOSH-approved respirator.[1]
Operational Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not inhale vapors or dust.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[1]

  • Keep the container closed when not in use.[2]

  • Do not smoke, eat, or drink in the handling area.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • Store in a tightly closed container.

  • Do not store above 120°F (49°C).[2]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Exposure Route First Aid Measures
Skin Contact Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation or rash occurs, get medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[2]
Inhalation Move the person to fresh air and keep them calm.[2] Get medical attention immediately.[2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water and give one or two glasses of water to drink.[2] Get medical attention immediately.[2]
Spill and Disposal Plan

A clear plan for spills and waste disposal is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate the area and ensure proper ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).

  • For large spills, dike the area to prevent spreading.[1]

  • Collect the spilled material and absorbent in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material to enter drains or waterways.[1][3]

Waste Disposal:

  • All waste materials should be considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • The container must be compatible with the waste material.[4]

  • Store waste containers in a secondary containment area.[4]

  • Dispose of the waste through your institution's environmental health and safety office, following all federal, state, and local regulations.[1][5][6]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol provides a step-by-step guide for the preparation of a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weighing paper

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Fume hood

  • Appropriate PPE

Procedure:

  • Preparation: Don all necessary PPE and perform all subsequent steps in a certified chemical fume hood.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out the desired amount of this compound powder.

  • Transfer: Transfer the weighed powder into a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

  • Labeling: Clearly label the tube with the chemical name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a tightly sealed container.

Visualizations

The following diagrams illustrate key workflows for handling this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: General workflow for handling this compound in a laboratory setting.

G start Is the container empty? rinse Triple rinse with appropriate solvent? start->rinse Yes hazardous_waste Dispose of as hazardous chemical waste start->hazardous_waste No collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate Yes rinse->hazardous_waste No dispose_container Dispose of container in regular trash or recycling collect_rinsate->dispose_container

Caption: Decision-making process for the disposal of containers that held this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.